molecular formula C10H8Cl2NO4P B1608555 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione CAS No. 52198-45-5

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Cat. No.: B1608555
CAS No.: 52198-45-5
M. Wt: 308.05 g/mol
InChI Key: JQAGSZKTCJBFCO-UHFFFAOYSA-N
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Description

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C10H8Cl2NO4P and its molecular weight is 308.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2NO4P/c11-18(12,16)17-6-5-13-9(14)7-3-1-2-4-8(7)10(13)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGSZKTCJBFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400439
Record name 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52198-45-5
Record name 2-(2-dichlorophosphoryloxyethyl)isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, a key intermediate in various organic synthesis applications, particularly in the development of novel phosphorylating agents and heterocyclic compounds. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanisms, rationale behind procedural choices, and critical safety considerations.

Introduction: Strategic Importance of this compound

This compound is a bifunctional molecule featuring a stable phthalimide group and a highly reactive dichlorophosphoryl group. The phthalimide moiety provides a robust scaffold, while the dichlorophosphoryl group serves as a potent electrophile, making this compound an invaluable reagent for introducing the phosphoryloxyethyl functionality into a wide range of molecules. This is particularly relevant in medicinal chemistry and drug development, where the introduction of phosphate groups can significantly alter the biological activity and pharmacokinetic properties of lead compounds. Structurally related isoindole-1,3-diones have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets for Alzheimer's disease.[1] Furthermore, derivatives have demonstrated antimicrobial activity.[1]

The synthesis is conceptually straightforward, proceeding through a two-step pathway: the formation of an N-substituted phthalimide alcohol followed by its phosphorylation. However, mastery of this synthesis requires careful attention to reaction conditions and purification techniques to ensure high yield and purity.

Overall Synthesis Pathway

The synthesis of this compound is achieved in two primary stages, starting from readily available commercial reagents.

Synthesis_Pathway cluster_0 Step 1: Formation of Precursor cluster_1 Step 2: Phosphorylation Phthalic_Anhydride Phthalic Anhydride N_Hydroxyethylphthalimide N-(2-hydroxyethyl)phthalimide Phthalic_Anhydride->N_Hydroxyethylphthalimide Toluene, Reflux Ethanolamine Ethanolamine Ethanolamine->N_Hydroxyethylphthalimide Final_Product This compound N_Hydroxyethylphthalimide->Final_Product Anhydrous CH₂Cl₂, 0°C to RT POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Final_Product Triethylamine Triethylamine Triethylamine->Final_Product

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of the Precursor, N-(2-hydroxyethyl)phthalimide

The initial step involves the formation of the alcohol precursor, N-(2-hydroxyethyl)phthalimide. Several effective methods exist, with the choice often depending on available equipment and desired scale.

Method A: Direct Condensation of Phthalic Anhydride and Ethanolamine

This is a direct and often high-yielding approach that involves the condensation reaction between phthalic anhydride and ethanolamine.

Causality Behind Experimental Choices:

  • Solvent: Toluene is an excellent choice as it forms an azeotrope with water, facilitating the removal of the water byproduct of the condensation reaction and driving the equilibrium towards the product.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1 equivalent) and ethanolamine (1 equivalent).

  • Solvent Addition: Add a sufficient volume of toluene to ensure adequate stirring of the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for approximately 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted phthalic anhydride, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(2-hydroxyethyl)phthalimide can be purified by recrystallization from a suitable solvent system such as a mixture of dichloromethane and n-hexane to yield colorless crystals.[2]

Method B: Gabriel Synthesis Approach

An alternative and widely used method is a variation of the Gabriel synthesis, which involves the reaction of potassium phthalimide with a suitable 2-haloethanol.

Causality Behind Experimental Choices:

  • Potassium Phthalimide: The use of the potassium salt of phthalimide enhances the nucleophilicity of the nitrogen atom, facilitating the nucleophilic substitution reaction.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for S(_N)2 reactions as it can solvate the cation (K

    
    ) while leaving the nucleophile (phthalimide anion) relatively free to attack the electrophilic carbon of the 2-haloethanol.
    
  • Temperature: Heating to 90°C provides sufficient energy to overcome the activation barrier for the reaction without promoting significant side reactions.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of potassium phthalimide (1 equivalent) in DMF, add 2-chloroethanol (1 equivalent).

  • Reaction: Heat the reaction mixture to 90°C and stir for 12 hours.[3]

  • Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization to afford pure N-(2-hydroxyethyl)phthalimide. An isolated yield of approximately 86% has been reported for this method.[3]

Characterization of N-(2-hydroxyethyl)phthalimide:
PropertyValueSource
Molecular Formula C₁₀H₉NO₃[NIST]
Molecular Weight 191.18 g/mol [NIST]
Melting Point 127-129 °C[NIST]
Appearance White to off-white solid
IR Spectrum (Mineral Oil Mull) Characteristic peaks for O-H, C=O (imide), and aromatic C-H stretching.[NIST]

Part 2: Phosphorylation of N-(2-hydroxyethyl)phthalimide

This is the crucial step where the reactive dichlorophosphoryl group is introduced. The reaction is sensitive to moisture and requires anhydrous conditions.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a highly reactive phosphorylating agent. The phosphorus atom is highly electrophilic due to the presence of three electron-withdrawing chlorine atoms and one oxygen atom.

  • Triethylamine: This tertiary amine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The removal of HCl is essential to prevent side reactions and to drive the reaction to completion.

  • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water. Therefore, the use of anhydrous solvents and a dry reaction setup is critical to prevent the decomposition of the reagent and the formation of unwanted byproducts.

  • Temperature Control: The reaction is typically initiated at 0°C to control the initial exothermic reaction between the alcohol and POCl₃. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2-hydroxyethyl)phthalimide (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: The reaction mixture is then carefully poured into a beaker containing crushed ice to quench the excess POCl₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Washing: The combined organic layers are washed successively with cold water, a cold, dilute solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. This purification step is crucial to remove any unreacted starting material and byproducts. A yield of approximately 70-85% can be expected after purification.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Phosphorylation S1_Start Combine Phthalic Anhydride and Ethanolamine in Toluene S1_React Reflux for 36h S1_Start->S1_React S1_Workup Cool, Dilute with EtOAc, Wash with NaHCO₃ (aq) and Brine S1_React->S1_Workup S1_Isolate Dry, Filter, and Concentrate S1_Workup->S1_Isolate S1_Purify Recrystallize from DCM/n-hexane S1_Isolate->S1_Purify S2_Start Dissolve N-(2-hydroxyethyl)phthalimide and Triethylamine in Anhydrous DCM S1_Purify->S2_Start Proceed with pure precursor S2_Cool Cool to 0°C S2_Start->S2_Cool S2_Add_POCl3 Add POCl₃ dropwise S2_Cool->S2_Add_POCl3 S2_React Warm to RT, Stir for 2-3h S2_Add_POCl3->S2_React S2_Workup Quench with Ice, Separate Layers, Extract with DCM S2_React->S2_Workup S2_Wash Wash with H₂O, NaHCO₃ (aq), and Brine S2_Workup->S2_Wash S2_Isolate Dry, Filter, and Concentrate S2_Wash->S2_Isolate S2_Purify Column Chromatography (EtOAc/Hexanes) S2_Isolate->S2_Purify

Sources

An In-Depth Technical Guide to 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. This document is designed to serve as a vital resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The unique structural features of this compound, namely the versatile phthalimide moiety and the highly reactive dichlorophosphate group, position it as a valuable intermediate for the synthesis of a diverse range of molecules, including phospholipid analogs and other biologically relevant compounds. This guide moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind its synthesis and reactivity, thereby empowering researchers to effectively harness its potential in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a planar isoindole-1,3-dione core connected to a reactive dichlorophosphoryloxyethyl side chain. The phthalimide group provides a stable, hydrophobic scaffold, while the dichlorophosphate moiety serves as a highly electrophilic center, primed for nucleophilic attack.

Caption: Chemical structure of this compound.

PropertyValueSource
CAS Number 52198-45-5[1]
Molecular Formula C₁₀H₈Cl₂NO₄P[1]
Molecular Weight 308.05 g/mol [1]
InChI Key JQAGSZKTCJBFCO-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl[1]
Appearance Expected to be a solid at room temperature.Inferred
Solubility Expected to be soluble in anhydrous polar aprotic solvents like Dichloromethane, Tetrahydrofuran, and Acetonitrile. Likely to be reactive with protic solvents such as water and alcohols.Inferred
Stability The dichlorophosphate group is sensitive to moisture and will hydrolyze. The compound should be handled under anhydrous conditions. The phthalimide group is generally stable.Inferred

Synthesis and Purification

The synthesis of this compound is a well-established two-step process that begins with the readily available starting materials, phthalic anhydride and ethanolamine.[1]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide cluster_step2 Step 2: Phosphorylation A Phthalic Anhydride C N-(2-Hydroxyethyl)phthalimide A->C Toluene, Reflux B Ethanolamine B->C D N-(2-Hydroxyethyl)phthalimide G This compound D->G Anhydrous Solvent (e.g., DCM), 0°C to RT E Phosphorus Oxychloride (POCl3) E->G F Triethylamine (Et3N) F->G HCl Scavenger

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide

The initial step involves the condensation of phthalic anhydride with ethanolamine to form the intermediate, N-(2-hydroxyethyl)phthalimide. This reaction is typically carried out in a non-polar solvent capable of azeotropically removing the water formed during the reaction, thus driving the equilibrium towards the product.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (1.0 equivalent) and toluene.

  • With stirring, add ethanolamine (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold toluene or hexane, and dry under vacuum. The product is typically obtained as a white solid with a high yield (around 95%).[2]

Step 2: Phosphorylation of N-(2-Hydroxyethyl)phthalimide

The second and final step is the phosphorylation of the hydroxyl group of N-(2-hydroxyethyl)phthalimide using phosphorus oxychloride (POCl₃). This reaction must be performed under anhydrous conditions to prevent the hydrolysis of the highly reactive POCl₃ and the resulting dichlorophosphate product. A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)phthalimide (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

Purification of the final product is typically achieved by column chromatography on silica gel.[1]

Experimental Protocol:

  • Prepare a silica gel column using a non-polar solvent system, such as a mixture of ethyl acetate and hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed product to the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect the fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, typically as a solid. Expected yields are in the range of 70-85%.[1]

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity in this compound is the dichlorophosphate group. The phosphorus atom is highly electrophilic due to the presence of three electron-withdrawing groups: two chlorine atoms and one oxygen atom. This makes it highly susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, allowing for sequential substitution by a variety of nucleophiles.

Reactivity A 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione B Monosubstituted Intermediate A->B Nucleophilic Substitution (-HCl) C Disubstituted Product B->C Nucleophilic Substitution (-HCl) Nu1 Nucleophile 1 (e.g., R-OH, R-NH2) Nu1->B Nu2 Nucleophile 2 (e.g., R'-OH, R'-NH2) Nu2->C

Caption: General reaction pathway for the nucleophilic substitution of this compound.

This stepwise substitution allows for the synthesis of both symmetrical and unsymmetrical phosphate esters and phosphoramidates, making this reagent a versatile tool in organic synthesis.

Applications in Scientific Research

Phosphorylating Agent

The most significant application of this compound is as a phosphorylating agent.[1] It provides a convenient method for introducing a phosphate group onto molecules containing nucleophilic functional groups such as alcohols and amines.

  • Phosphorylation of Alcohols: Alcohols react with this compound in the presence of a base to form phosphate esters. This is particularly useful in the synthesis of biologically important phosphorylated molecules.

  • Synthesis of Phosphoramidates: Primary and secondary amines can displace the chlorine atoms to form phosphoramidate derivatives. This chemistry is relevant in the development of prodrugs, where a phosphate group can be masked to improve bioavailability.[1]

Precursor for Phospholipid Analogs

The structure of this compound makes it an ideal precursor for the synthesis of phosphatidylethanolamine and phosphatidylcholine analogs. The phthalimide group serves as a protected form of a primary amine.

Phospholipid_Synthesis A 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione C Protected Phospholipid Analog A->C Coupling Reaction B Diacylglycerol B->C E Phosphatidylethanolamine Analog C->E Deprotection (Gabriel Synthesis) D Hydrazine (N2H4) D->E

Caption: Proposed synthetic route to phosphatidylethanolamine analogs.

Synthetic Strategy:

  • Coupling with Diacylglycerol: this compound can be reacted with a diacylglycerol in the presence of a suitable activating agent or base to form a protected phosphatidylethanolamine analog.

  • Deprotection: The phthalimide protecting group can then be removed using hydrazine (the Gabriel synthesis) to yield the free amino group of the phosphatidylethanolamine analog.

This strategy allows for the synthesis of a variety of phospholipid analogs with different fatty acid chains, which are invaluable tools for studying membrane biology and the roles of lipids in cellular signaling.

Potential Applications in Materials Science and Medicinal Chemistry

While less explored, the unique properties of this compound suggest potential applications in other areas:

  • Flame Retardants: The presence of both phosphorus and nitrogen may impart flame-retardant properties to polymers when incorporated as an additive.[1]

  • Coordination Chemistry: The phthalimide and phosphate oxygen atoms could potentially act as ligands for metal ions, leading to the formation of coordination complexes with interesting electronic or catalytic properties.[1]

  • Biologically Active Molecules: Isoindole-1,3-dione derivatives are known to exhibit a wide range of biological activities, including as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease research.[1] While direct biological data for the title compound is scarce, its structure suggests it could be a scaffold for the development of novel therapeutic agents.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle under an inert atmosphere to prevent decomposition due to moisture.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong acids, strong bases, and oxidizing agents.

Conclusion

This compound is a versatile and highly reactive synthetic intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. Its straightforward two-step synthesis and the predictable reactivity of its dichlorophosphate group make it an accessible and valuable tool for researchers. The ability to act as a phosphorylating agent and as a precursor for complex molecules like phospholipid analogs underscores its importance. It is our hope that this in-depth technical guide will facilitate further exploration of this compound's properties and applications, leading to new discoveries and innovations in the chemical and biological sciences.

References

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

Sources

A Comprehensive Technical Guide to 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical identifiers, physicochemical properties, synthetic pathways, and reactivity profile, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and mechanisms described herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.

Core Compound Identification

Precise identification is paramount for regulatory compliance, procurement, and unambiguous scientific communication. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 52198-45-5[1]
IUPAC Name This compound[1]
Molecular Formula C₁₀H₈Cl₂NO₄P[1]
Molecular Weight 308.05 g/mol [1]
InChI Key JQAGSZKTCJBFCO-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCOP(=O)(Cl)Cl[1]

Physicochemical and Structural Characteristics

The molecule's functionality is derived from its distinct structural components: an isoindole-1,3-dione (also known as a phthalimide) core and a dichlorophosphoryloxyethyl side chain.[1]

  • Isoindole-1,3-dione Core : This bicyclic system is planar and aromatic, providing a rigid scaffold. The imide group is a key feature in many biologically active compounds, including analgesics, anti-inflammatories, and cholinesterase inhibitors.[2][3] The phthalimide structure itself is a foundational element in the synthesis of many pharmaceuticals and agrochemicals.[2][3]

  • Dichlorophosphoryloxyethyl Chain : This substituent imparts high reactivity to the molecule. The phosphorus atom is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms and an oxygen atom. This makes the -POCl₂ group an excellent phosphorylating agent and a good leaving group for nucleophilic substitution reactions.[1]

The compound exhibits thermal stability, with a decomposition temperature reported to be above 200°C.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a reliable two-step process.[1] This pathway is efficient and utilizes common laboratory reagents.

Step 1: Formation of N-(2-hydroxyethyl)phthalimide The initial step involves the condensation of phthalic anhydride with ethanolamine.[1] This reaction forms the stable imide ring and introduces the hydroxyethyl side chain. The choice of a non-polar solvent like toluene and reflux conditions is critical to drive the reaction to completion by removing the water byproduct, typically via a Dean-Stark apparatus.

Step 2: Phosphorylation of the Hydroxyl Group The terminal hydroxyl group of N-(2-hydroxyethyl)phthalimide is then phosphorylated using phosphorus oxychloride (POCl₃).[1] This reaction must be conducted under anhydrous conditions, as POCl₃ readily hydrolyzes. A non-nucleophilic base, such as triethylamine, is essential to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product.[1] The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction before being allowed to proceed at room temperature.[1]

Synthesis_Workflow Reactants Phthalic Anhydride + Ethanolamine Intermediate N-(2-hydroxyethyl)phthalimide (CAS: 3891-07-4) Reactants->Intermediate Condensation (Toluene, Reflux) Product This compound (CAS: 52198-45-5) Intermediate->Product Phosphorylation (Anhydrous DCM, 0°C to RT) Reagent2 Phosphorus Oxychloride (POCl₃) + Triethylamine Reagent2->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Causality and Self-Validation: This protocol is designed for high yield and purity. The use of anhydrous solvents is critical to prevent the hydrolysis of phosphorus oxychloride. Purification by column chromatography serves as a self-validating step to ensure the isolation of the target compound, with yield calculations confirming reaction efficiency.

Part A: Synthesis of N-(2-hydroxyethyl)phthalimide

  • Setup : To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add phthalic anhydride (1 equivalent) and toluene (approx. 5 mL per gram of anhydride).

  • Reaction : Begin stirring the suspension and add ethanolamine (1 equivalent) dropwise.

  • Reflux : Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Isolation : Allow the reaction mixture to cool to room temperature. The product often crystallizes out. Collect the solid by vacuum filtration and wash with cold toluene or hexane to remove any unreacted starting material.

  • Drying : Dry the resulting white solid, N-(2-hydroxyethyl)phthalimide, under vacuum. The product can be used in the next step without further purification if high-purity starting materials were used.

Part B: Synthesis of this compound

  • Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)phthalimide (1 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents).

  • Cooling : Cool the stirred solution to 0°C using an ice bath.

  • Addition of POCl₃ : Add phosphorus oxychloride (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture back to 0°C and slowly quench with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Final Product : The purified product should be a stable solid. A typical yield is in the range of 70-85%.[1]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate, driven by the reactivity of the dichlorophosphoryl group.[1]

  • Phosphorylating Agent : It is an effective agent for transferring the dichlorophosphoryl group to various nucleophiles, including alcohols, amines, and thiols.[1] This enables the synthesis of a wide range of organophosphate and phosphonamidate derivatives, which are classes of compounds with broad applications in medicinal chemistry and materials science.

  • Heterocycle Synthesis : The compound can react with reagents like sodium azide (NaN₃) in [3+2] cycloaddition reactions to form tetrazole-containing derivatives.[1]

  • Materials Science : Due to its thermal stability and π-conjugated system, it has potential as a polymer additive to enhance flame retardancy in materials like polyesters.[1] It can also act as a ligand in coordination chemistry.[1]

Reactivity_Profile MainCmpd 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Phosphate Organophosphate Derivatives MainCmpd->Phosphate Nucleophilic Substitution Phosphonamidate Phosphonamidate Derivatives MainCmpd->Phosphonamidate Nucleophilic Substitution ThioPhosphate Thiophosphate Derivatives MainCmpd->ThioPhosphate Nucleophilic Substitution Tetrazole Tetrazole-containing Heterocycles MainCmpd->Tetrazole [3+2] Cycloaddition Alcohol Alcohol (R-OH) Alcohol->Phosphate Amine Amine (R-NH₂) Amine->Phosphonamidate Thiol Thiol (R-SH) Thiol->ThioPhosphate Azide Azide (N₃⁻) Azide->Tetrazole

Caption: Reactivity profile with various nucleophiles.

Relevance in Medicinal Chemistry and Drug Discovery

While specific biological activity for this compound is not extensively documented in the provided search results, the isoindole-1,3-dione scaffold is of profound importance in drug development.[2][3]

  • Established Bioactivity : Derivatives of isoindole-1,3-dione are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antibacterial, and antifungal properties.[2]

  • Anti-Cancer Applications : Certain derivatives have shown antiproliferative activity against human cancer cell lines by arresting the cell cycle and inducing apoptosis.[4]

  • Neurodegenerative Diseases : The phthalimide ring is a key component in molecules designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[2][5] Research has shown that modifying the linker between the phthalimide core and other functional groups can tune the inhibitory activity against these enzymes.[5]

  • PROTACs : The isoindole-1,3-dione structure is related to thalidomide and its analogs (lenalidomide, pomalidomide), which are famous for their immunomodulatory effects and for being ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6] This makes the scaffold a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery for targeted protein degradation.[6]

Therefore, this compound serves as a valuable building block for creating novel phosphorylated derivatives of biologically active isoindole-1,3-diones, potentially leading to new therapeutic agents.

Conclusion

This compound is a highly reactive and synthetically valuable compound. Its straightforward two-step synthesis and the electrophilic nature of its dichlorophosphoryl group make it an important intermediate for introducing the phosphate moiety onto other molecules. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound offers a reliable tool for creating diverse and complex molecular architectures with potential applications ranging from novel therapeutics to advanced materials.

References

  • Vulcanchem. This compound.
  • Gaba, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health.
  • Sigma-Aldrich. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride.
  • Al-Nour, H. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate.
  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
  • PubChem. 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione.
  • Pharmaffiliates. 2-(2-Hydroxyethyl)isoindoline-1,3-dione. CAS No: 3891-07-4.
  • Bajda, M., et al. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
  • PubChem. 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione.
  • BLDpharm. 2-(2-Hydroxyethyl)isoindoline-1,3-dione. CAS: 3891-07-4.
  • Kumar, A., et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • ResearchGate. Reported isoindoline-1,3-dione derivatives.
  • Google Patents. Processes for preparing isoindoline-1,3-dione compounds. US9133161B2.

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An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione as a Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation is a cornerstone of biological regulation and a critical transformation in synthetic organic chemistry. The targeted introduction of phosphate moieties can modulate the biological activity, solubility, and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, reactivity, and proposed mechanism of action of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, a versatile phosphorylating agent. We will delve into the intricacies of its reactivity with various nucleophiles, explore the potential role of its constituent functional groups in the reaction mechanism, and provide practical insights for its application in research and drug development.

Introduction: The Significance of Phosphorylation

Phosphorylation, the addition of a phosphoryl group (PO₃²⁻) to a molecule, is a ubiquitous post-translational modification in biological systems, governing protein function, signal transduction, and energy metabolism.[1] In the realm of medicinal chemistry and drug development, phosphorylation is a powerful tool for prodrug strategies, enhancing the aqueous solubility and bioavailability of parent drug molecules. The resulting phosphate esters are often readily cleaved in vivo by phosphatases to release the active therapeutic agent.

The efficacy of a phosphorylating agent is determined by its reactivity, selectivity, and ease of handling. This compound has emerged as a valuable reagent in this context, offering a reactive dichlorophosphoryl group for the efficient phosphorylation of a range of nucleophiles. This guide aims to provide a detailed understanding of its underlying mechanism of action.

Molecular Architecture and Synthesis

The structure of this compound combines a reactive phosphorylating moiety with a stable phthalimide protecting group.

PropertyValue
Molecular Formula C₁₀H₈Cl₂NO₄P
Molecular Weight 308.05 g/mol
CAS Number 52198-45-5

The synthesis of this reagent is a straightforward two-step process.[2]

Step 1: Formation of N-(2-hydroxyethyl)phthalimide

Ethanolamine is reacted with phthalic anhydride, typically under reflux in a solvent like toluene, to yield N-(2-hydroxyethyl)phthalimide.[2] This precursor contains the terminal hydroxyl group that will be phosphorylated.

Step 2: Phosphorylation

The hydroxyl group of N-(2-hydroxyethyl)phthalimide is then phosphorylated using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine.[2] The base serves to neutralize the hydrochloric acid generated during the reaction.

Synthesis Phthalic_Anhydride Phthalic Anhydride N_Hydroxyethylphthalimide N-(2-hydroxyethyl)phthalimide Phthalic_Anhydride->N_Hydroxyethylphthalimide Toluene, Reflux Ethanolamine Ethanolamine Ethanolamine->N_Hydroxyethylphthalimide Final_Product This compound N_Hydroxyethylphthalimide->Final_Product Phosphorylation POCl3 POCl₃ POCl3->Final_Product Triethylamine Triethylamine Triethylamine->Final_Product

Figure 1: Synthetic pathway to this compound.

The Core Mechanism: Nucleophilic Attack on Phosphorus

The phosphorylating activity of this compound is centered on the highly electrophilic phosphorus atom of the dichlorophosphoryl group. The two chlorine atoms are excellent leaving groups, facilitating nucleophilic substitution. The general mechanism involves the attack of a nucleophile (Nu-H), such as an alcohol, amine, or thiol, on the phosphorus center.

General_Mechanism Reagent R-O-P(O)Cl₂ Transition_State [Transition State]‡ Reagent->Transition_State Nucleophile Nu-H Nucleophile->Transition_State Intermediate R-O-P(O)(Nu)Cl + HCl Transition_State->Intermediate First Substitution Final_Product R-O-P(O)(Nu)₂ + 2HCl Intermediate->Final_Product Second Substitution (with another Nu-H)

Figure 2: General mechanism of phosphorylation.

The reaction can proceed through different pathways, primarily categorized as associative (SN2-like) or dissociative (SN1-like) mechanisms.

Associative (SN2-like) Mechanism

In an associative mechanism, the nucleophile attacks the phosphorus atom, forming a transient pentacoordinate intermediate or transition state. Subsequently, a chloride ion is expelled. This pathway is generally favored for phosphorus (V) centers and is analogous to the SN2 reaction at carbon.

Dissociative (SN1-like) Mechanism

A dissociative mechanism would involve the initial departure of a chloride ion to form a highly reactive metaphosphate intermediate, which is then rapidly attacked by the nucleophile. However, the formation of such a high-energy species is generally considered less likely in these systems.

Based on studies of similar phosphorodichloridates, the mechanism is most likely to be associative, proceeding through a pentacoordinate transition state. The precise nature of this transition state (whether it is more associative or dissociative in character) can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Role of the Phthalimide Moiety: More Than Just a Protecting Group?

The phthalimide group serves as a robust protecting group, preventing unwanted reactions at the nitrogen atom. Its bulky nature may also impart some steric influence on the approach of the nucleophile. Furthermore, the electron-withdrawing character of the two carbonyl groups in the phthalimide structure can inductively affect the electron density at the phosphorus center, potentially enhancing its electrophilicity.

A pertinent question is whether the phthalimide group actively participates in the phosphorylation reaction through neighboring group participation. One could envision a scenario where one of the carbonyl oxygens of the phthalimide group transiently interacts with the phosphorus center, influencing the stereochemical outcome or reaction rate. While there is no direct evidence for such participation in this specific molecule, the concept of neighboring group participation is well-established in organic chemistry.[3] Further computational and experimental studies would be required to elucidate any such role.

Reactivity with Common Nucleophiles

Alcohols: Formation of Phosphate Esters

The phosphorylation of alcohols is a primary application of this reagent. The reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the generated HCl. The stepwise substitution of the two chlorine atoms allows for the synthesis of both monochloro- and disubstituted phosphate esters.

Experimental Protocol: General Procedure for the Phosphorylation of an Alcohol

  • To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a mild aqueous acid (e.g., 1 M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amines: Synthesis of Phosphoramidates

Primary and secondary amines react readily with this compound to form phosphoramidates. These linkages are of significant interest in the design of prodrugs and for the synthesis of modified oligonucleotides.

Thiols: Access to Thiophosphates

Thiols can also be phosphorylated to yield thiophosphate esters. These sulfur-containing analogs of phosphates are valuable in studying the mechanisms of enzymatic phosphorylation and as components of therapeutic oligonucleotides.[4]

Stereochemical Considerations

When a chiral, non-racemic alcohol is used as the nucleophile, the stereochemical outcome of the phosphorylation is of paramount importance. In a concerted, SN2-type mechanism at the phosphorus center, an inversion of configuration at the phosphorus atom is expected. However, the stereochemistry at the chiral center of the alcohol should remain unchanged as the C-O bond is not broken.

Stereochemistry Reagent R-O-P(O)Cl₂ Transition_State [Pentacoordinate Transition State]‡ Reagent->Transition_State Chiral_Alcohol (R)-Alcohol Chiral_Alcohol->Transition_State Backside Attack Product (S)-Phosphate Ester Transition_State->Product Inversion at P

Figure 3: Proposed stereochemical outcome of phosphorylation.

The actual stereochemical course can be complex and may be influenced by factors such as the potential for neighboring group participation or the presence of multiple equivalents of the nucleophile, which could lead to double displacement reactions with overall retention of configuration at the phosphorus center. Detailed stereochemical studies using chiral alcohols and subsequent analysis of the diastereomeric phosphate esters are needed to definitively establish the stereochemical pathway for this reagent.

Potential Side Reactions and Limitations

Like all reactive phosphorylating agents, this compound is susceptible to hydrolysis. Therefore, all reactions must be carried out under strictly anhydrous conditions.

With diols or other polyfunctional nucleophiles, there is a possibility of forming cyclic phosphates or cross-linked products. Careful control of stoichiometry and reaction conditions is necessary to achieve selective phosphorylation.

The phthalimide protecting group is generally stable but can be cleaved under certain conditions, such as hydrazinolysis or strong basic hydrolysis.[1] This should be taken into consideration when planning multi-step synthetic sequences.

Comparison with Other Phosphorylating Agents

A variety of reagents are available for phosphorylation, each with its own advantages and disadvantages.

Reagent ClassAdvantagesDisadvantages
Phosphorodichloridates High reactivity, readily available.Sensitive to moisture, can lead to over-phosphorylation.
Phosphoramidites Milder reactivity, widely used in oligonucleotide synthesis.[5]Requires an oxidation step to form the phosphate.
H-Phosphonates Stable precursors, activated in situ.Requires an oxidation step.
Carbodiimide-based methods Useful for forming phosphate esters from phosphoric acid and alcohols.Can be prone to side reactions.

This compound offers a balance of high reactivity with the convenience of a protected "handle" (the phthalimide group), which can be useful for purification or further functionalization.

Conclusion and Future Directions

This compound is a potent and versatile phosphorylating agent with broad applicability in organic synthesis and medicinal chemistry. Its reactivity is governed by the electrophilic nature of the dichlorophosphoryl group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. While the general mechanistic framework is understood to be an associative process, further detailed studies are warranted to fully elucidate the stereochemical course of the reaction and to explore the potential for neighboring group participation by the phthalimide moiety. Such investigations, likely involving a combination of kinetic experiments, computational modeling, and stereochemical analysis, will undoubtedly provide deeper insights into the reactivity of this valuable reagent and pave the way for its even wider application in the synthesis of novel phosphorylated molecules.

References

  • Wikipedia. (2023). Phosphorylation. [Link]

  • Biolytic Lab Performance, Inc. Introduction to Oligo Oligonucleotide DNA Synthesis. [Link]

  • National Center for Biotechnology Information. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • National Center for Biotechnology Information. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. [Link]

  • National Center for Biotechnology Information. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • National Center for Biotechnology Information. Genetic encoding of phosphorylated amino acids into proteins. [Link]

  • National Center for Biotechnology Information. Stereoselective Anomeric Phosphorylation under Modified Mitsunobu Reaction Conditions. [Link]

  • ResearchGate. (PDF) Catalytic Chemoselective O-Phosphorylation of Alcohols. [Link]

  • National Center for Biotechnology Information. Bioactivation of S-(2,2-dihalo-1,1-difluoroethyl)-L-cysteines and S-(trihalovinyl)-L-cysteines by cysteine S-conjugate beta-lyase: indications for formation of both thionoacylating species and thiiranes as reactive intermediates. [Link]

  • National Center for Biotechnology Information. Computational studies reveal phosphorylation-dependent changes in the unstructured R domain of CFTR. [Link]

  • ChemRxiv. A Computational and Experimental Examination of the CID of Phosphorylated Serine. [Link]

  • ResearchGate. The Phosphoramidite Approach for Oligonucleotide Synthesis. [Link]

  • National Center for Biotechnology Information. New mixed disulfides of L-cysteine derivatives and of glutathione with diethyldithiocarbamic acid and 2-mercaptoethanesulfonic acid. [Link]

  • National Center for Biotechnology Information. Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase. [Link]

  • Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • National Center for Biotechnology Information. N-Protection Dependent Phosphorylation of Dehydroamino Acids to Build Unusual Phosphono-Peptides. [Link]

  • National Center for Biotechnology Information. Protein Phosphorylation and Intermolecular Electron Transfer: A Joint Experimental and Computational Study of a Hormone Biosynthesis Pathway. [Link]

  • International Union of Crystallography. Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. [Link]

  • ResearchGate. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

  • Lirias. Catalytic phosphorylation of alcohols for phosphate ester synthesis. [Link]

  • YouTube. Neighbouring Group Participation (Aliphatic Nucleophilic substitution) Lecture 04 (ORM). [Link]

  • National Center for Biotechnology Information. The Chemical Biology of Protein Phosphorylation. [Link]

  • Keio University. Catalytic Chemoselective O-Phosphorylation of Alcohols. [Link]

  • Royal Society of Chemistry. Double neighbouring group participation for ultrafast exchange in phthalate monoester networks. [Link]

  • National Center for Biotechnology Information. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. [Link]

  • National Center for Biotechnology Information. Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear ZrIV–ZrIV active site. [Link]

  • National Center for Biotechnology Information. Nphos: Database and Predictor of Protein N-phosphorylation. [Link]

  • National Center for Biotechnology Information. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the physicochemical properties of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, with a primary focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies to empower users to both understand and further investigate this compound. Given the limited publicly available data on this specific molecule, this guide emphasizes the experimental frameworks necessary for its characterization.

Introduction and Physicochemical Profile

This compound is a molecule of interest due to its reactive dichlorophosphoryl group and the stable phthalimide core. This combination suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the preparation of novel organophosphorus compounds and biologically active molecules.

Known Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₈Cl₂NO₄P[1]
Molecular Weight 308.05 g/mol [1]
CAS Number 52198-45-5[1]
Thermal Stability Decomposition reported to be above 200°C[1]

The presence of the highly electrophilic dichlorophosphoryl group is a key determinant of the molecule's reactivity, making it susceptible to nucleophilic attack. The phthalimide moiety, a bulky and non-polar group, influences its solubility characteristics.

Solubility Characterization: A Methodological Approach

Precise solubility data is fundamental for the successful application of any compound in research and development. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in public literature, its structural attributes provide a basis for predicting its solubility profile. The synthesis of this compound often involves solvents like anhydrous dichloromethane or toluene, suggesting good solubility in these and similar non-polar organic solvents.

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility, a systematic experimental approach is necessary. The following protocol outlines a robust method for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, dichloromethane, toluene, dimethyl sulfoxide (DMSO))

  • Thermostatic shaker or incubator

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system for thermally stable compounds.[2]

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess is crucial to ensure equilibrium is reached with the solid phase.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a specific temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved compound.[1][2]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

G cluster_prep Preparation cluster_proc Processing cluster_quant Quantification A Add excess compound to solvent B Equilibrate at constant temperature A->B C Filter supernatant B->C D Dilute sample C->D E Analyze by HPLC/GC D->E F Calculate concentration E->F

Figure 1: Workflow for Experimental Solubility Determination.

Stability Assessment: Unveiling Degradation Pathways

The stability of this compound is a critical parameter, particularly given the reactive nature of the dichlorophosphoryl group. Forced degradation studies are essential to identify potential degradation products and understand the degradation pathways under various stress conditions.[3][4]

Forced Degradation (Stress Testing) Protocol

This protocol is designed to assess the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with ICH guidelines.[3]

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

General Procedure:

A solution of the compound at a known concentration (e.g., 1 mg/mL) is subjected to the following stress conditions.[3] A control sample, protected from stress, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active substance.[3]

Stress Conditions:

  • Acidic Hydrolysis:

    • Treat the compound solution with 0.1 N to 1 N hydrochloric acid.

    • Incubate at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

    • Neutralize the solution before analysis.

  • Basic Hydrolysis:

    • Treat the compound solution with 0.1 N to 1 N sodium hydroxide.

    • Incubate at room temperature.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3-30%).

    • Store at room temperature for a defined period.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 70-80°C) for a specified duration.

Analysis:

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC or GC method.

  • The analytical method should be capable of separating the intact compound from its degradation products. Mass spectrometry can be used for the identification of the degradants.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis: The P-Cl bonds in the dichlorophosphoryl group are highly susceptible to hydrolysis, which would lead to the formation of the corresponding phosphonic acid and ultimately phosphoric acid derivatives, releasing hydrochloric acid as a byproduct. The ester linkage could also be susceptible to hydrolysis under strong acidic or basic conditions.

  • Thermal Degradation: At elevated temperatures, beyond its decomposition point of >200°C, the phthalimide ring system may undergo decomposition.[1] The initial stages of thermal degradation could involve the cleavage of the ethyl-phosphate linkage.

G cluster_hydrolysis Hydrolysis (H₂O) cluster_thermal Thermal Stress (>200°C) Compound 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Phosphonic_Acid Phosphonic Acid Derivative + HCl Compound->Phosphonic_Acid Degradation_Products Phthalimide & Phosphate Degradation Products Compound->Degradation_Products

Figure 2: Predicted Major Degradation Pathways.

Conclusion

References

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

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Spectroscopic Characterization of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Synthesis

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione is a molecule of interest due to its dual functionality, incorporating both a phthalimide group and a reactive dichlorophosphoryl moiety. The phthalimide core is a common structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects[1][2][3]. The dichlorophosphoryl group serves as a highly reactive site, making this compound a potentially valuable intermediate for the synthesis of various organophosphate esters, which have applications as phosphorylating agents and in the development of flame retardants[4][5].

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of phthalic anhydride with ethanolamine to form the precursor, N-(2-hydroxyethyl)phthalimide[4][6][7]. In the second step, the hydroxyl group of N-(2-hydroxyethyl)phthalimide is phosphorylated using phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine to scavenge the HCl byproduct[4].

Synthesis Phthalic_Anhydride Phthalic Anhydride Precursor N-(2-hydroxyethyl)phthalimide Phthalic_Anhydride->Precursor Ethanolamine Ethanolamine Ethanolamine->Precursor Target This compound Precursor->Target POCl3 POCl₃ POCl3->Target

Caption: Synthetic pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR would provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide group and the methylene protons of the ethyl chain.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.8-8.0Multiplet4HAr-H The four aromatic protons of the phthalimide ring are expected to appear in this region as a complex multiplet due to their symmetric environment[3][8].
~4.5-4.7Triplet of triplets (tt)2H-O-CH ₂-The methylene protons adjacent to the phosphate group will be deshielded and are expected to show coupling to both the adjacent methylene protons and the phosphorus atom.
~4.0-4.2Triplet of triplets (tt)2H-N-CH ₂-The methylene protons adjacent to the nitrogen of the phthalimide group will also be deshielded and show coupling to the adjacent methylene protons and potentially a smaller long-range coupling to the phosphorus atom.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~168C=OThe carbonyl carbons of the imide are highly deshielded and appear at a characteristic downfield shift[1].
~134Ar-C The aromatic carbons of the phthalimide ring will appear in this region.
~132Ar-C (quaternary)The quaternary aromatic carbons attached to the carbonyl groups.
~123Ar-C HThe protonated aromatic carbons.
~65-O-C H₂-The carbon adjacent to the phosphate group will be deshielded.
~38-N-C H₂-The carbon adjacent to the phthalimide nitrogen.
Predicted ³¹P NMR Spectrum

Phosphorus-31 NMR is particularly informative for organophosphorus compounds[9][10][11][12].

Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
~5-10Singlet (proton decoupled) or Multiplet (proton coupled)The chemical shift of the phosphorus atom in a dichlorophosphate environment is expected in this range. In a proton-coupled spectrum, this signal would be split by the adjacent methylene protons.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard (e.g., 85% H₃PO₄) is typically used for chemical shift referencing.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the phthalimide and dichlorophosphate moieties.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3050-3100MediumAromatic C-H stretchCharacteristic of the C-H bonds in the benzene ring of the phthalimide group[13][14].
~2850-2960MediumAliphatic C-H stretchCorresponding to the methylene groups of the ethyl chain.
~1770 and ~1715StrongC=O stretch (asymmetric and symmetric)The two carbonyl groups of the imide ring give rise to two distinct, strong absorption bands[8][13][14][15].
~1380StrongC-N stretchThe stretching vibration of the bond between the carbonyl carbon and the nitrogen atom.
~1050-1100StrongP-O-C stretchCharacteristic of the phosphate ester linkage.
~550-600StrongP-Cl stretchThe stretching vibrations of the phosphorus-chlorine bonds.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., CCl₄).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable ionization technique.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of the compound is 308.05 g/mol . The mass spectrum should show a molecular ion peak or a protonated molecule [M+H]⁺ at m/z 309. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

  • Key Fragmentation Pathways: Organophosphate esters are known to undergo characteristic fragmentation patterns[5][16][17][18].

Fragmentation M [M+H]⁺ m/z 309 F1 Loss of HCl m/z 273 M->F1 F2 Loss of POCl₂ m/z 192 M->F2 F4 m/z 176 M->F4 Rearrangement & loss of C₂H₄Cl₂ F3 Phthalimide cation m/z 148 F2->F3

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic patterns with the theoretical patterns for chlorine-containing compounds.

Conclusion

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for this compound. By leveraging the known spectral characteristics of its precursor, N-(2-hydroxyethyl)phthalimide, and the general principles of NMR, IR, and Mass Spectrometry for organophosphorus and phthalimide-containing compounds, a comprehensive analytical profile has been constructed. The provided experimental protocols offer a practical framework for researchers to acquire and validate this data. This synthesized information serves as a valuable resource for the identification, characterization, and further application of this and structurally related compounds.

References

  • Koskela, H., et al. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. PubMed.
  • Bravin, F., et al. (2011). Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. PubMed.
  • Bell, A. J., et al. (1997). Fragmentation and reactions of organophosphate ions produced by electrospray ionization. International Journal of Mass Spectrometry and Ion Processes.
  • Vulcanchem. This compound.
  • Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI.
  • Blicharski, P., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH.
  • Blicharski, P., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Blicharski, P., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • ResearchGate. ³¹P NMR chemical shifts for various types of organophosphorus esters.
  • Krishnakumar, V., & Sivasubramanian, M. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. PubMed.
  • Krishnakumar, V., & Sivasubramanian, M. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.
  • Thiam, A., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis.
  • Halasi, R., et al.
  • Subbotina, I. R., et al.
  • ChemicalBook. Phthalimide(85-41-6) IR Spectrum.
  • Al-Obaidi, A. H. R., et al. (2014).
  • Shcheglov, N. N., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
  • Bafus, D. A., et al. (1966). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids.
  • Oakwood Chemical. 2-(2-Hydroxyethyl)isoindoline-1,3-dione.
  • Liang, Z.-P., & Li, J. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione.

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"2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, this compound. This molecule possesses a unique hybrid structure, combining the well-established isoindole-1,3-dione (phthalimide) scaffold with a highly reactive dichlorophosphoryl functional group. While direct biological data on this specific compound is not extensively available, this guide synthesizes information from its constituent moieties to postulate its potential as a therapeutic agent, particularly in oncology and neuropharmacology. We will explore its chemical properties, propose key biological hypotheses, and provide detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with significant therapeutic potential.

Part 1: Chemical Profile and Rationale for Investigation

Compound Overview

This compound is a synthetic organic compound featuring two key pharmacologically relevant motifs. Its structure suggests it may act as a reactive probe or a precursor for more stable drug candidates.

PropertyValue
Molecular Formula C₁₀H₈Cl₂NO₄P
Molecular Weight 308.05 g/mol
CAS Registry Number 52198-45-5
Core Structural Features Isoindole-1,3-dione, Dichlorophosphoryl group
The Privileged Scaffold: Isoindole-1,3-dione

The isoindole-1,3-dione core, commonly known as the phthalimide group, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Effects [2][3][4][5]

  • Anticancer and Antiproliferative Properties [6][7][8]

  • Immunomodulatory Activity , famously exemplified by thalidomide and its analogs (lenalidomide, pomalidomide).[1]

  • Enzyme Inhibition , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making it a target for Alzheimer's disease research.[9][10][11]

  • Antimicrobial and Anticonvulsant Activities [2][7]

The versatility of this scaffold provides a strong foundation for predicting the potential bioactivity of new derivatives.

The Reactive Moiety: Dichlorophosphoryl Group

The dichlorophosphoryl group (-POCl₂) is a highly electrophilic moiety that confers significant reactivity to the parent molecule. Organophosphorus compounds are integral to medicinal chemistry, with applications ranging from antiviral to anticancer agents.[12][13][14] The key characteristic of the dichlorophosphoryl group is its ability to act as a potent phosphorylating agent .[15] This reactivity suggests that this compound may function as an irreversible covalent inhibitor , a class of drugs known for high potency and prolonged duration of action. The presence of two chlorine atoms also increases the compound's lipophilicity, potentially enhancing membrane permeability.[7]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process, which is both efficient and scalable.[15]

  • Formation of N-(2-hydroxyethyl)phthalimide: Phthalic anhydride is condensed with ethanolamine, usually under reflux in a suitable solvent like toluene, to form the intermediate alcohol.[15][16]

  • Phosphorylation: The hydroxyl group of the intermediate is then phosphorylated using phosphorus oxychloride (POCl₃) in an anhydrous solvent, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[15]

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Phosphorylation Phthalic_Anhydride Phthalic Anhydride Intermediate N-(2-hydroxyethyl)phthalimide Phthalic_Anhydride->Intermediate Toluene, Reflux Ethanolamine Ethanolamine Ethanolamine->Intermediate Final_Product 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Intermediate->Final_Product Anhydrous DCM, 0°C to RT POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Final_Product Base Triethylamine Base->Final_Product

Synthesis workflow for the target compound.

Part 2: Postulated Biological Activities and Mechanisms

The hybrid nature of this compound allows for the formulation of several compelling hypotheses regarding its biological function. The primary hypothesis is that it acts as a covalent inhibitor by phosphorylating key biological targets.

Hypothesis 1: Irreversible Kinase Inhibitor (Anticancer Potential)

Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The ATP-binding pocket of many kinases contains nucleophilic amino acid residues (e.g., Cysteine, Lysine). The highly electrophilic phosphorus atom in the dichlorophosphoryl group is susceptible to nucleophilic attack from these residues, leading to the formation of a stable, irreversible covalent bond. This would permanently inactivate the kinase. The isoindole-1,3-dione scaffold can serve as the recognition element, guiding the molecule to the kinase active site.

Proposed Mechanism:

Kinase_Inhibition Compound 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione P(O)Cl₂ Complex {Non-covalent Docking Complex} Compound->Complex Binding Kinase Kinase Active Site ATP Binding Pocket Nucleophilic Cysteine Kinase->Complex Covalent_Adduct Irreversibly Inhibited Kinase Kinase-S-P(O)(OH)₂ Complex->Covalent_Adduct Nucleophilic Attack (Covalent Bond Formation) Experimental_Workflow Start Synthesize & Purify Compound Cytotoxicity In Vitro Cytotoxicity Screening (MTT/CellTiter-Glo Assay) Start->Cytotoxicity Selectivity Determine Selectivity Index (Cancer vs. Non-Cancer Cells) Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Target_ID Target Identification (Kinome Scan / Proteomics) Mechanism->Target_ID If Selective Enzyme_Assay Enzymatic Assays (Kinase / Cholinesterase) Mechanism->Enzyme_Assay In_Silico In Silico Docking Studies Mechanism->In_Silico End Lead Optimization Enzyme_Assay->End In_Silico->End

Logical workflow for experimental validation.
Protocol 1: In Vitro Cytotoxicity and Selectivity Assay

Objective: To determine the compound's cytotoxic concentration (IC₅₀) against various cancer cell lines and assess its selectivity by comparing activity against non-cancerous cells.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma). [6][7]* Non-cancerous human cell line (e.g., HaCaT keratinocytes).

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 96-well plates, DMSO, multichannel pipette, plate reader.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

  • Selectivity Index (SI): Calculate SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells). A higher SI value indicates better cancer cell selectivity.

Data Presentation:

Cell LineTypeIC₅₀ (µM)Selectivity Index (SI)
A549Lung CarcinomaExperimental ValueSI (A549)
MCF-7Breast AdenocarcinomaExperimental ValueSI (MCF-7)
HCT-116Colon CarcinomaExperimental ValueSI (HCT-116)
HaCaTNon-cancerous KeratinocyteExperimental Value-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory potential of the compound against AChE.

Materials:

  • Acetylcholinesterase (from electric eel), Butyrylcholinesterase (from equine serum).

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • 96-well plate, microplate reader.

Methodology:

  • Reagent Preparation: Prepare solutions of enzyme, substrate (ATCI), and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound at various concentrations (or buffer for control).

    • 20 µL of DTNB solution.

  • Pre-incubation: Add 10 µL of the AChE solution and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over 5 minutes. The rate of reaction is proportional to the rate of color change.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Part 4: Conclusion and Future Directions

This compound represents a compelling chemical entity for further investigation. The convergence of a privileged isoindole-1,3-dione scaffold with a reactive organophosphorus warhead provides a strong rationale for exploring its potential as a covalent inhibitor of kinases and cholinesterases. The proposed experimental workflows offer a clear path to validating these hypotheses.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the linker and the isoindole-1,3-dione ring to optimize potency and selectivity.

  • Target Deconvolution: If broad cytotoxicity is observed, advanced proteomics techniques can be used to identify the specific protein targets being phosphorylated.

  • Metabolic Stability: Investigating the hydrolysis of the dichlorophosphoryl group under physiological conditions to understand the compound's stability and potential prodrug characteristics.

This guide provides the foundational logic and experimental framework necessary to unlock the therapeutic potential of this promising molecule.

References

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Sciforum. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Preprints.org. [Link]

  • Selected organophosphorus compounds with biological activity. Applications in medicine. RSC Publishing. [Link]

  • Selected Organophosphorus Compounds with Biological Activity. Applications in Medicine. ResearchGate. [Link]

  • Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. PubMed. [Link]

  • Synthesis and Application of Organophosphorus Compounds. Frontiers. [Link]

  • Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]

  • 2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione. PubChem. [Link]

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

  • Dimethylamidophosphoric dichloride. Wikipedia. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Institutes of Health. [Link]

  • Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells. National Institutes of Health. [Link]

  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. ResearchGate. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. [Link]

  • Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed. [Link]

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. PubMed Central. [Link]

  • Processes for preparing isoindoline-1,3-dione compounds.

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Analogs and derivatives of "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analogs and Derivatives of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential for derivatization of the core molecule, this compound. While this specific compound is not extensively documented in peer-reviewed literature, its structure combines two pharmacologically significant scaffolds: the phthalimide (isoindole-1,3-dione) ring and a reactive organophosphate group. This guide, therefore, serves as a foundational document for researchers interested in exploring this chemical space for applications in drug discovery and materials science. We will delve into the strategic design of analogs, provide detailed synthetic protocols, and discuss the potential biological activities and applications based on the well-established properties of related compounds.

Introduction: The Convergence of Phthalimide and Organophosphate Chemistry

The field of medicinal chemistry is often driven by the strategic combination of known pharmacophores to create novel molecular entities with unique biological profiles. The target of this guide, this compound, is a prime example of such a strategy, merging the biologically versatile phthalimide scaffold with the reactive and functionally diverse organophosphate moiety.

The phthalimide subunit is a privileged structure in drug discovery, known for its role in a wide array of therapeutic agents with activities including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[1][2] Its planar structure and ability to engage in various intermolecular interactions make it an excellent anchor for designing new drug candidates.[1][3]

On the other hand, organophosphorus compounds are central to numerous biological processes and have been successfully developed as drugs, pro-drugs, and pesticides.[4][5][6] Their ability to mimic natural phosphates allows them to act as enzyme inhibitors, while the reactivity of groups like dichlorophosphates provides a versatile handle for further chemical modification.[6][7]

This guide will explore the chemical landscape of this compound, providing a roadmap for its synthesis and the rational design of its analogs and derivatives.

The Core Molecule: this compound

Physicochemical Properties

A summary of the key physicochemical properties of the core molecule is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₈Cl₂NO₄P
Molecular Weight 308.05 g/mol
CAS Registry Number 52198-45-5
Core Structural Features Isoindole-1,3-dione moiety, ethylene linker, dichlorophosphoryl group.
Key Reactivity The dichlorophosphoryl group (-POCl₂) is highly electrophilic and susceptible to nucleophilic substitution.[8]
Synthesis of the Core Molecule

The synthesis of this compound is typically achieved through a two-step process, starting from readily available commercial reagents.[8]

Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide (Precursor)

The first step involves the condensation of phthalic anhydride with ethanolamine to form the precursor, N-(2-hydroxyethyl)phthalimide.[8]

Diagram of the synthesis of N-(2-hydroxyethyl)phthalimide

G phthalic_anhydride Phthalic Anhydride intermediate N-(2-hydroxyethyl)phthalimide phthalic_anhydride->intermediate Toluene, Reflux ethanolamine Ethanolamine ethanolamine->intermediate

Caption: Synthesis of the precursor N-(2-hydroxyethyl)phthalimide.

Step 2: Phosphorylation to Yield the Final Compound

The terminal hydroxyl group of N-(2-hydroxyethyl)phthalimide is then phosphorylated using phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.[8]

Diagram of the phosphorylation step

G precursor N-(2-hydroxyethyl)phthalimide product This compound precursor->product Anhydrous DCM, 0°C to RT pocl3 POCl₃ pocl3->product base Triethylamine base->product

Caption: Final phosphorylation step to the target compound.

Strategic Design of Analogs and Derivatives

The core molecule offers three primary sites for modification to generate a diverse library of analogs with potentially new or enhanced biological activities.

Logical relationship of modification sites

G core Core Molecule mod1 Phthalimide Ring Modification core->mod1 mod2 Ethyl Linker Modification core->mod2 mod3 Phosphoryl Group Modification core->mod3 analogs Diverse Analogs mod1->analogs mod2->analogs mod3->analogs

Caption: Key modification sites for analog development.

Modification of the Phthalimide Ring

Substituents can be introduced onto the aromatic ring of the phthalimide moiety to modulate its electronic properties, lipophilicity, and steric profile. Halogenation, for instance, has been shown to enhance the antimicrobial, antileishmanial, and anticancer activities of some isoindole-1,3-dione derivatives.[9]

Potential Modifications:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): May enhance interactions with biological targets.

  • Electron-donating groups (e.g., -OCH₃, -NH₂): Can alter solubility and metabolic stability.

  • Halogens (e.g., -Cl, -Br): Can increase lipophilicity and potentially introduce new binding interactions.[9]

Modification of the Ethyl Linker

The two-carbon linker between the phthalimide nitrogen and the phosphate oxygen can be altered in length or rigidity.

Potential Modifications:

  • Linker Length: Increasing or decreasing the number of methylene units can optimize the positioning of the phosphate group for interaction with a target active site.

  • Introduction of Substituents: Adding alkyl or aryl groups to the linker can introduce chirality and create more defined three-dimensional structures.

  • Incorporation of Heteroatoms: Replacing a methylene group with an oxygen or nitrogen atom could alter the flexibility and polarity of the linker.

Modification of the Dichlorophosphoryl Group

The dichlorophosphoryl group is a highly versatile reactive handle. The two chlorine atoms can be readily displaced by a variety of nucleophiles to generate a wide range of phosphate esters, amides, and other derivatives. This is the most facile route to a diverse library of analogs.

Potential Derivatives:

  • Phosphate Esters: Reaction with alcohols or phenols will yield triesters. These can act as pro-drugs that are metabolized in vivo to release an active compound.

  • Phosphoramidates: Reaction with primary or secondary amines will form phosphoramidates, which are often more stable than phosphate esters and can have unique biological activities.

  • Thiophosphates: Replacement of the phosphoryl oxygen with sulfur can alter the electronic properties and metabolic stability of the molecule.

  • Phosphonates: While not a direct modification, synthesis of the corresponding phosphonate analogs (with a P-C bond instead of a P-O-C bond) could lead to compounds with increased stability against hydrolysis.[5]

Potential Biological Activities and Applications

Based on the known activities of phthalimide and organophosphate compounds, the analogs and derivatives of this compound could be explored for a variety of therapeutic applications:

  • Enzyme Inhibition: Organophosphates are well-known inhibitors of serine hydrolases, such as acetylcholinesterase.[10] This class of compounds could be investigated as potential inhibitors of other clinically relevant enzymes.

  • Anticancer Agents: Many phthalimide derivatives exhibit potent anticancer activity.[2][9] The introduction of a reactive phosphate group could lead to compounds that act as alkylating agents or that can be targeted to specific cellular processes.

  • Antimicrobial and Antiviral Agents: Both phthalimide and organophosphate scaffolds have been incorporated into antimicrobial and antiviral drugs.[1][5]

  • Pro-drug Development: The phosphate group can be designed to be cleaved by specific enzymes (e.g., phosphatases) that are overexpressed in disease states, leading to targeted drug release.

  • Pain and Inflammation: Phthalimide analogs have shown promise in models of inflammatory and neuropathic pain.[11][12]

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of the core molecule and a representative analog.

Protocol for the Synthesis of this compound

Materials:

  • N-(2-hydroxyethyl)phthalimide (1.0 eq)[13]

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Dissolve N-(2-hydroxyethyl)phthalimide in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add phosphorus oxychloride dropwise to the solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Validation:

  • ¹H NMR, ¹³C NMR, ³¹P NMR: To confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FT-IR Spectroscopy: To identify the key functional groups (e.g., P=O, P-Cl, C=O).

Protocol for the Synthesis of a Diethyl Phosphate Analog

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (2.5 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous DCM.

  • Add the ethanol/triethylamine solution dropwise to the stirred solution of the starting material at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diethyl phosphate analog by column chromatography.

Validation:

  • NMR and MS: As described in the previous protocol. The disappearance of the P-Cl bonds and the appearance of signals corresponding to the ethyl groups will confirm the successful reaction.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel chemical entities. The synthetic accessibility of the core molecule and the high reactivity of the dichlorophosphoryl group provide a robust platform for the creation of large and diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of analogs designed according to the principles outlined in this guide. High-throughput screening of these libraries against a range of biological targets could uncover new lead compounds for the treatment of a variety of diseases. Furthermore, the potential of these compounds in materials science, for example as flame retardants or ligands for coordination chemistry, warrants investigation.[8]

References

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • ResearchGate. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Retrieved from [Link]

  • PubMed. (2025). Hydroxyethylamine & phthalimide analogs restoring defects due to GNE dysfunction: rare disease therapeutic significance. Retrieved from [Link]

  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • ResearchGate. (2019). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Retrieved from [Link]

  • PMC - NIH. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Retrieved from [Link]

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  • PubChem. (n.d.). 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selected organophosphorus compounds with biological activity. Applications in medicine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Retrieved from [Link]

  • Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • PubMed. (n.d.). The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. Retrieved from [Link]

  • RSC Publishing. (2024). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

  • ResearchGate. (2024). Organophosphorus Chemistry: Mechanisms and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2023). Organophosphate Toxicity. Retrieved from [Link]

  • ACS Publications. (2018). Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. Retrieved from [Link]

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An In-Depth Technical Guide to 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione is a highly versatile bifunctional reagent that serves as a cornerstone for the synthesis of complex organophosphates, particularly phosphodiesters and phosphotriesters. Its structure uniquely combines the stability of the phthalimide moiety with the high reactivity of a dichlorophosphate group. This guide provides an in-depth exploration of its synthesis, reaction mechanisms, and strategic applications in modern organic chemistry, tailored for researchers and professionals in drug development and materials science. We will dissect the causality behind experimental protocols, offering field-proven insights to ensure reproducible and efficient outcomes.

Introduction: A Tale of Two Moieties

At the heart of this compound lies a strategic fusion of two key chemical entities: the isoindole-1,3-dione core and a dichlorophosphoryloxyethyl substituent. The isoindole-1,3-dione, commonly known as a phthalimide, is a robust and sterically defined scaffold. While famous for its role in the Gabriel synthesis of primary amines, in this context, it provides a stable, non-participatory handle to deliver the reactive phosphorylating agent.

The true synthetic utility, however, emanates from the -O-P(O)Cl₂ group. Phosphorus oxychloride (POCl₃) is a powerful, albeit often aggressive, phosphorylating and dehydrating agent.[1][2] By tethering it to the phthalimidoethanol precursor, we create a more nuanced and manageable reagent. The two chlorine atoms on the phosphorus center are excellent leaving groups, enabling sequential, controlled nucleophilic substitutions. This allows chemists to introduce two different nucleophiles (e.g., alcohols, amines, thiols) onto a single phosphorus atom, opening a direct and efficient pathway to asymmetrically substituted phosphate esters, which are pivotal structures in biochemistry, drug delivery (prodrugs), and materials science.[3][4][5]

This guide will illuminate the synthesis of this reagent, delve into the mechanics of its reactivity, and provide actionable protocols for its application.

Physicochemical & Structural Characteristics

The compound's structure confers specific properties that are essential to its function in synthesis. The phthalimide core introduces aromaticity and a degree of planarity, while the dichlorophosphoryl group is the center of electrophilic reactivity.[3]

PropertyValueSource(s)
Molecular Formula C₁₀H₈Cl₂NO₄P[3]
Molecular Weight 308.05 g/mol [3]
CAS Registry Number 52198-45-5[3]
Appearance Typically a white to off-white solid[6]
Core Structural Feature Isoindole-1,3-dione backbone with a 2-(dichlorophosphoryloxyethyl) tail[3]
Key Reactive Group Dichlorophosphoryl (-P(O)Cl₂)[3]

Synthesis: A Controlled, Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process, starting from commercially available reagents. This method ensures high yields and purity of the intermediate and final product.

Step 1: Synthesis of the Precursor, N-(2-hydroxyethyl)phthalimide

The journey begins with the formation of the stable alcohol precursor. This is a classic condensation reaction.

  • Reaction: Phthalic anhydride is reacted with ethanolamine.

  • Causality: The primary amine of ethanolamine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by an intramolecular cyclization and dehydration (loss of a water molecule) to form the stable five-membered imide ring.

  • Solvent Choice: Toluene is an excellent solvent for this reaction as it is inert and allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product, ensuring a high yield.[3][7]

Step 2: Phosphorylation of N-(2-hydroxyethyl)phthalimide

This is the critical step where the reactive dichlorophosphate moiety is installed.

  • Reaction: The hydroxyl group of N-(2-hydroxyethyl)phthalimide is phosphorylated using phosphorus oxychloride (POCl₃).[3]

  • The Role of Triethylamine: The reaction of an alcohol with POCl₃ liberates one equivalent of hydrogen chloride (HCl).[1] HCl is a corrosive acid that can lead to unwanted side reactions. Triethylamine (Et₃N) is added as a non-nucleophilic organic base. Its primary function is to act as an "HCl scavenger," reacting with the liberated HCl to form triethylammonium chloride, a stable salt that can be easily filtered or washed away during workup.[3]

  • Temperature Control: The reaction is initiated at 0°C. This is crucial because the reaction between POCl₃ and alcohols is highly exothermic. Starting at a low temperature allows for controlled addition of the reagent and safe dissipation of heat, preventing thermal decomposition and side-product formation.

Below is a workflow diagram illustrating the complete synthesis.

G cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Phosphorylation reagent reagent intermediate intermediate product product condition condition PA Phthalic Anhydride HEP N-(2-hydroxyethyl)phthalimide PA->HEP Toluene, Reflux (Dean-Stark) EA Ethanolamine EA->HEP Toluene, Reflux (Dean-Stark) FinalProduct 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione HEP->FinalProduct Anhydrous CH₂Cl₂ 0°C to RT POCl3 POCl₃ / Et₃N

Caption: Overall synthetic workflow for the target compound.

Reactivity and Strategic Applications

The synthetic power of this reagent lies in the stepwise nucleophilic substitution at the phosphorus center. The two chlorine atoms can be displaced sequentially, providing exquisite control over the final product structure.

Mechanism of Nucleophilic Substitution

The phosphorus atom in the dichlorophosphate group is highly electrophilic due to the electron-withdrawing effects of the double-bonded oxygen and the two chlorine atoms. Nucleophiles (Nu-H), such as alcohols or amines, readily attack this center.

Caption: Stepwise substitution on the phosphorus center.

This sequential reactivity is the key advantage. By carefully controlling stoichiometry and reaction conditions, one can first react the dichlorophosphate with one equivalent of a high-value alcohol (R¹-OH) to form the monochloro intermediate. This intermediate can then be isolated or reacted in situ with a second, different nucleophile (R²-OH) to generate a precisely defined, asymmetrical phosphotriester.[3][8] This is a powerful strategy for building libraries of phosphate-containing compounds for screening in drug discovery or for creating functionalized polymers.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, including reaction setup, workup, and purification.

Protocol 1: Synthesis of N-(2-hydroxyethyl)phthalimide
  • Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (29.6 g, 0.2 mol) and toluene (250 mL).

  • Reagent Addition: While stirring, slowly add ethanolamine (12.2 g, 0.2 mol). The mixture will become a thick slurry.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-4 hours or until no more water is collected (~3.6 mL).

  • Workup: Allow the reaction mixture to cool to room temperature. The product will precipitate as a white solid. Filter the solid using a Büchner funnel and wash the filter cake with cold toluene (2 x 50 mL) to remove any unreacted starting material.

  • Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from ethanol to yield white crystalline needles. Dry the product under vacuum.

    • Expected Yield: ~90-95%.

    • Characterization: Melting point 126-131°C.[9]

Protocol 2: Synthesis of this compound

CAUTION: Phosphorus oxychloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood using anhydrous solvents and glassware.

  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-hydroxyethyl)phthalimide (19.1 g, 0.1 mol) and anhydrous dichloromethane (CH₂Cl₂) (200 mL).

  • Cooling & Base Addition: Cool the stirred suspension to 0°C using an ice-water bath. Add triethylamine (12.1 g, 0.12 mol, 1.2 eq) via syringe.

  • Reagent Addition: In the dropping funnel, prepare a solution of phosphorus oxychloride (POCl₃) (16.9 g, 0.11 mol, 1.1 eq) in anhydrous CH₂Cl₂ (50 mL). Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the filter pad with a small amount of anhydrous CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[3]

    • Expected Yield: ~70-85%.

Broader Implications in Research and Development

While the primary role of this compound is as a synthetic intermediate, the products derived from it have significant potential.

  • Drug Development: The isoindole-1,3-dione scaffold is a "privileged structure" in medicinal chemistry, with analogs showing activity as enzyme inhibitors (e.g., for acetylcholinesterase in Alzheimer's therapy), anti-inflammatory agents, and anticancer agents.[3][10][11] By using this reagent, complex phosphate prodrugs can be synthesized, where the phosphate group enhances solubility and is cleaved in vivo to release an active drug containing the phthalimide moiety.

  • Materials Science: The thermal stability and π-conjugated system of the phthalimide core make it a candidate for creating novel materials.[3] Organophosphate derivatives are widely used as flame retardants in polymers. This reagent provides a pathway to covalently incorporate phosphorus-containing units into polymer backbones, potentially enhancing flame retardancy and other material properties.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. It elegantly tames the reactivity of phosphorus oxychloride, enabling the controlled and sequential construction of complex organophosphate molecules. Its straightforward two-step synthesis from inexpensive starting materials, combined with its predictable and versatile reactivity, makes it an invaluable building block for professionals in drug discovery, medicinal chemistry, and materials science. Understanding the causality behind its synthesis and application unlocks a powerful method for molecular innovation.

References

  • Phosphoryl chloride - Sciencemadness Wiki. Sciencemadness. Available from: [Link]

  • Phosphoryl chloride - Wikipedia. Wikipedia. Available from: [Link]

  • Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+. Pearson+. Available from: [Link]

  • Design and Synthesis of Polyphosphodiesters - Encyclopedia.pub. Encyclopedia.pub. Available from: [Link]

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters - NIH. National Institutes of Health. Available from: [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Rationalising the reactivity of phosphoryl chloride - Chemistry Stack Exchange. Chemistry Stack Exchange. Available from: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. ACG Publications. Available from: [Link]

  • The synthesis of the internucleotide (phosphodiester) bond by a base-catalysed reaction. National Institutes of Health. Available from: [Link]

  • N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) | Manufacturer & Supplier for EU & UK. PapChem Lifesciences. Available from: [Link]

  • 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione - PubChem. National Institutes of Health. Available from: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC - NIH. National Institutes of Health. Available from: [Link]

  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues - ResearchGate. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ResearchGate. ResearchGate. Available from: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. National Institutes of Health. Available from: [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. MDPI. Available from: [Link]

  • US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents. Google Patents.
  • Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor - Chemical Science (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. National Institutes of Health. Available from: [Link]

  • Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes - SciSpace. SciSpace. Available from: [Link]

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Technical Guide: Safety and Handling of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the safety and handling precautions for the chemical compound 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. Given the compound's reactive nature and the absence of extensive, publicly available safety data, this guide is structured around a risk assessment framework derived from its constituent chemical moieties. The primary directive is to enable trained professionals to conduct a thorough risk assessment before any experimental work is undertaken.

Compound Identification and Structural Analysis

Before handling any chemical, a complete understanding of its structure and properties is paramount.

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₈Cl₂NO₄P[1]

  • Molecular Weight: 308.05 g/mol [1]

  • CAS Registry Number: 52198-45-5[1]

A structural analysis reveals two key functional groups that dictate the compound's reactivity and potential hazards:

  • Isoindole-1,3-dione (Phthalimide) Moiety: This is a well-known scaffold in medicinal chemistry.[2][3] While many derivatives exhibit a range of biological activities with varying toxicity profiles, the presence of this group does not inherently guarantee safety.[2][4][5]

  • Dichlorophosphoryl Group (-POCl₂): This functional group is the primary source of concern. It is structurally related to highly reactive compounds like phosphorus oxychloride (POCl₃) and other organophosphorus dichloridates.[1][6] This group confers significant electrophilic reactivity to the molecule.[1]

Hazard Identification through Structural Analogy

Lacking a specific Safety Data Sheet (SDS) for this exact molecule, we must infer its potential hazards by examining analogous compounds. This approach forms the basis of a conservative and responsible risk assessment.

Extreme Reactivity and Corrosivity

The dichlorophosphoryl group is highly susceptible to nucleophilic attack, particularly by water. This reactivity implies several critical hazards:

  • Hydrolysis: Contact with moisture, including humidity in the air, will likely lead to rapid hydrolysis, liberating phosphoric acid and hydrochloric acid (HCl).[7] This reaction is exothermic and will produce corrosive and toxic fumes.

  • Corrosivity: Due to the potential for HCl and phosphoric acid formation, the compound must be considered highly corrosive to skin, eyes, and mucous membranes.[6][8] Compounds like Phenyl phosphorus dichloride are known to cause severe skin burns and eye damage.[6][8]

Systemic Toxicity: The Organophosphate Threat

The central phosphorus atom places this compound in the broad class of organophosphates. This class includes some of the most potent neurotoxins known, such as pesticides and nerve agents.[9][10][11]

  • Mechanism of Action: Organophosphates can act as irreversible inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[11] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerves and potentially life-threatening symptoms.[9][11]

  • Routes of Exposure: Exposure can occur through inhalation, skin absorption, and ingestion.[9][11] Organophosphates are particularly insidious as they can be absorbed through the skin without immediate irritation, yet still cause severe systemic poisoning.[10]

  • Symptoms of Exposure: Symptoms can be delayed and are often categorized by the mnemonic SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal motility, Emesis, Miosis).[11] Severe exposure can lead to muscle twitching, respiratory distress, convulsions, and death.[12]

The Imperative of a Formal Risk Assessment

Given the inferred high hazard level, no work should proceed without a documented risk assessment. This process is a self-validating system to ensure all potential hazards are identified and controlled.

RiskAssessment cluster_0 Risk Assessment Workflow A Step 1: Identify Hazards (Reactivity, Corrosivity, Toxicity) B Step 2: Evaluate Risks (Exposure Routes, Quantities, Frequency) A->B C Step 3: Implement Controls (Engineering, Admin, PPE) B->C D Step 4: Document & Review (Create SOP, Train Personnel) C->D

Caption: A logical workflow for chemical risk assessment.

Recommended Safety Protocols: A Hierarchy of Controls

The hierarchy of controls is a fundamental principle of chemical safety. It prioritizes the most effective measures first.

Engineering Controls

These controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or fumes.[13]

  • Glovebox: For larger quantities or procedures with a high risk of aerosolization, the use of an inert atmosphere glovebox should be considered. This provides the highest level of containment and prevents reaction with atmospheric moisture.

Administrative Controls

These are work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedure (SOP): A detailed, written SOP must be developed and approved before work begins. This document should outline every step of the process, from material retrieval to waste disposal.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory.

  • Prior Communication: Inform colleagues in the laboratory before beginning work with a substance of high acute toxicity.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the identified hazards. Do not work with this material without proper PPE.[8]

Protection Type Specification Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile base glove with a thicker butyl or neoprene outer glove).Protects against skin absorption and corrosivity. The use of two different materials provides broader protection. Always consult a manufacturer's glove compatibility chart.
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the solid or solutions, and from corrosive fumes. Standard safety glasses are insufficient.
Body Protection A flame-resistant lab coat with tight-fitting cuffs.Protects skin from contact and contamination of personal clothing.
Respiratory A properly fitted respirator (e.g., N95 for powders, or an acid gas/organic vapor cartridge for solutions) may be required based on the risk assessment, especially during spill cleanup.This is a secondary measure to engineering controls. All work should be in a fume hood to prevent the need for routine respiratory protection.

Detailed Experimental Protocols & Procedures

Handling and Weighing
  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.

  • Inert Conditions: Whenever possible, handle the solid under a stream of inert gas (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Weighing: Weigh the compound directly into a tared, sealed reaction vessel within the fume hood. Avoid weighing on open paper. Use non-sparking spatulas.

  • Transfers: If transferring the solid, do so carefully to minimize dust creation.

Storage Requirements
  • Container: Store in the original, tightly sealed container.

  • Environment: Store in a cool, dry, well-ventilated area that is designated for reactive and toxic chemicals.[13]

  • Incompatibilities: Store away from water, alcohols, amines, bases, and oxidizing agents. The synthesis reaction uses triethylamine, indicating it is incompatible with bases.[1]

Emergency Procedures

Immediate and decisive action is critical in any emergency involving this compound.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use water or combustible materials.[13]

    • Carefully collect the absorbed material into a sealed, labeled waste container.

    • Decontaminate the area with a suitable solvent (consult your institution's safety office) followed by soap and water.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air immediately.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention. Provide the medical team with the compound name and any available hazard information.

EmergencyResponse Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Flush Flush with Water (15+ min) Remove Clothing Skin->Flush Eyes->Flush Move Move to Fresh Air Inhale->Move Rinse Rinse Mouth Ingest->Rinse Medical Seek IMMEDIATE Medical Attention Flush->Medical Flush->Medical Move->Medical Rinse->Medical

Caption: Immediate actions following chemical exposure.

References

  • Organophosphate Poisoning: What It Is, Symptoms & Treatment. (2024). Cleveland Clinic. [Link]

  • Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Publications. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]

  • Organophosphate poisoning. Wikipedia. [Link]

  • Organophosphate Poisoning: What You Need to Know to Stay Safe! (2024). YouTube. [Link]

  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. [Link]

  • Phenyl phosphorus dichloride | C6H5PCl2. PubChem, National Institutes of Health. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. [Link]

  • Dimethylamidophosphoric dichloride. Wikipedia. [Link]

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Methodological & Application

Application Notes and Protocols for Phosphorylation using 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Phosphorylation

In the landscape of synthetic organic chemistry and drug development, the introduction of a phosphate moiety into a molecule is a pivotal transformation. Phosphorylation can dramatically alter the solubility, bioavailability, and biological activity of a compound. "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" emerges as a highly efficient and versatile reagent for this purpose. Its unique structure, featuring a reactive dichlorophosphoryl group tethered to a stable phthalimide protecting group, offers a streamlined approach to the synthesis of phosphorylated molecules.

This guide provides a comprehensive overview of the application of this reagent, detailing its synthesis, the protocol for phosphorylation of hydroxyl groups, and subsequent deprotection of the phthalimide group to unmask the final phosphorylated product. The protocols are designed to be robust and reproducible, empowering researchers to confidently incorporate this powerful tool into their synthetic workflows.

Chemical Properties and Synthesis

"this compound" is a solid, electrophilic reagent. The core of its reactivity lies in the phosphorus(V) center, which is rendered highly susceptible to nucleophilic attack by the two chlorine atoms.

The synthesis of this reagent is a straightforward two-step process, beginning with commercially available starting materials[1].

Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide

Ethanolamine is condensed with phthalic anhydride to form the precursor alcohol.

Step 2: Phosphorylation

The hydroxyl group of N-(2-hydroxyethyl)phthalimide is then phosphorylated using phosphorus oxychloride (POCl₃) in the presence of a base to yield the final product[1].

PropertyValue
Molecular Formula C₁₀H₈Cl₂NO₄P
Molecular Weight 308.05 g/mol
CAS Number 52198-45-5
Appearance White to off-white solid

Mechanism of Phosphorylation

The phosphorylation reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus center of the reagent. This is followed by the sequential displacement of the two chloride ions, which are excellent leaving groups. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Caption: General mechanism of phosphorylation using this compound.

Experimental Protocols

Protocol 1: Phosphorylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol describes a general procedure for the phosphorylation of a primary alcohol. Reaction conditions may need to be optimized for different substrates.

Materials:

  • This compound

  • Benzyl Alcohol (or other primary alcohol)

  • Anhydrous Dichloromethane (DCM)[2]

  • Anhydrous Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to dissolve the reagent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Alcohol and Base: In a separate flask, prepare a solution of the primary alcohol (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the alcohol/base solution dropwise to the stirred solution of the phosphorylating reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: 75-90%

ParameterCondition
Stoichiometry (Reagent:Alcohol:Base) 1.0 : 1.0 : 2.2
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Protocol 2: Deprotection of the Phthalimide Group

The phthalimide group can be efficiently removed to yield the free amine-containing phosphorylated product. Two common methods are presented below.

Method A: Hydrazinolysis [3][4]

Materials:

  • Phthalimido-protected phosphorylated product

  • Hydrazine hydrate

  • Ethanol or THF

  • Hydrochloric acid (1M)

  • Sodium hydroxide solution (1M)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Reaction Setup: Dissolve the phthalimido-protected compound (1.0 eq) in ethanol or THF.

  • Hydrazine Addition: Add hydrazine hydrate (10-40 eq) to the solution and stir at room temperature for 4-12 hours. A white precipitate of phthalhydrazide will form.

  • Work-up:

    • Filter off the phthalhydrazide precipitate and wash with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with 1M HCl.

    • Wash the aqueous solution with DCM to remove any remaining non-polar impurities.

    • Basify the aqueous layer with 1M NaOH to a pH of ~10-12.

    • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Method B: Reductive Cleavage with Sodium Borohydride [5][6]

This method is milder and can be advantageous for sensitive substrates.

Materials:

  • Phthalimido-protected phosphorylated product

  • Sodium borohydride (NaBH₄)

  • Isopropanol

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Reduction: Dissolve the phthalimido-protected compound in isopropanol and add sodium borohydride (excess, e.g., 5-10 eq) in portions. Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and slowly add acetic acid to quench the excess NaBH₄ and facilitate the release of the amine.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water and basify with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Experimental_Workflow cluster_synthesis Synthesis of Reagent cluster_phosphorylation Phosphorylation cluster_deprotection Deprotection Phthalic_Anhydride Phthalic Anhydride + Ethanolamine Hydroxyethylphthalimide N-(2-hydroxyethyl)phthalimide Phthalic_Anhydride->Hydroxyethylphthalimide Toluene, Reflux Reagent This compound Hydroxyethylphthalimide->Reagent POCl3, TEA, DCM Start_Phosphorylation Alcohol (R-OH) + Reagent Reagent->Start_Phosphorylation Reaction DCM, TEA, 0°C to RT Start_Phosphorylation->Reaction Workup_Phosphorylation Aqueous Work-up Reaction->Workup_Phosphorylation Purification_Phosphorylation Column Chromatography Workup_Phosphorylation->Purification_Phosphorylation Protected_Product Phthalimido-protected Phosphorylated Product Purification_Phosphorylation->Protected_Product Start_Deprotection Protected Product Deprotection_Reaction Hydrazine Hydrate or NaBH4 Start_Deprotection->Deprotection_Reaction Workup_Deprotection Aqueous Work-up Deprotection_Reaction->Workup_Deprotection Final_Product Final Phosphorylated Product Workup_Deprotection->Final_Product

Caption: Overall experimental workflow from reagent synthesis to the final deprotected product.

Safety Precautions

  • "this compound" and phosphorus oxychloride are corrosive and moisture-sensitive. Handle these reagents in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of the phosphorylation reaction.

  • Hydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Quench excess reagent carefully.

Conclusion

"this compound" is a valuable reagent for the phosphorylation of alcohols. The protocols outlined in this application note provide a solid foundation for its use in a variety of synthetic applications. The straightforward reaction conditions and high yields make it an attractive alternative to other phosphorylation methods. As with any chemical procedure, optimization may be necessary for specific substrates to achieve the best results.

References

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093–2096. [Link]

  • ResearchGate. (n.d.). Phosphorylation of benzyl alcohol in various solvents. [Link]

  • ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. [Link]

  • Supporting Information. (n.d.). General procedure for the deprotection of the phthalimide. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • ResearchGate. (n.d.). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. [Link]

  • PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • Google Patents. (n.d.). Process for the cleavage of phthalimides.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by imide cleavage. [Link]

  • Semantic Scholar. (n.d.). Catalytic chemoselective O-phosphorylation of alcohols. [Link]

Sources

Application Notes and Protocols: 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione in Organophosphate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Reagent for Modern Organophosphate Synthesis

In the landscape of contemporary drug development and chemical biology, the precise and efficient installation of phosphate moieties is of paramount importance. Organophosphates are integral to a vast array of biologically active molecules, from antiviral prodrugs to enzyme inhibitors. The strategic challenge lies in the controlled phosphorylation of sensitive and complex substrates. This document provides a detailed guide to the application of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione , a versatile and highly reactive phosphorylating agent.

This reagent offers a distinct advantage by providing a stable, yet reactive, dichlorophosphate functional group tethered to a phthalimide-protected aminoethyl linker. The phthalimide group serves as a robust protecting group for a primary amine, which can be deprotected in later synthetic steps to introduce additional functionality or to modulate the physicochemical properties of the target molecule. This guide will elucidate the synthesis of this key reagent, detail its application in the phosphorylation of alcohols and amines, and provide insights into the mechanistic rationale behind the procedural steps.

Physicochemical Properties & Data

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
IUPAC Name This compound
CAS Number 52198-45-5
Molecular Formula C₁₀H₈Cl₂NO₄P
Molecular Weight 308.05 g/mol
Appearance (Predicted) White to off-white solid
Solubility Soluble in anhydrous chlorinated solvents (e.g., DCM, chloroform), THF, and DMF. Reacts with protic solvents.

Synthesis of this compound: A Two-Step Protocol

The synthesis of the title reagent is a straightforward two-step process commencing with commercially available starting materials.

Workflow for the Synthesis of the Title Reagent

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide cluster_step2 Step 2: Phosphorylation A Phthalic Anhydride D Reflux A->D B Ethanolamine B->D C Toluene (solvent) C->D E N-(2-Hydroxyethyl)phthalimide D->E Dehydrative Condensation F N-(2-Hydroxyethyl)phthalimide J 0 °C to RT F->J G Phosphorus Oxychloride (POCl₃) G->J H Triethylamine (Et₃N) H->J I Anhydrous DCM (solvent) I->J K This compound J->K Phosphorylation

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of N-(2-Hydroxyethyl)phthalimide

Causality Behind Experimental Choices: This initial step involves a dehydrative condensation reaction.[1] Toluene is an excellent solvent for this reaction as it forms an azeotrope with the water generated, facilitating its removal and driving the reaction to completion. The reaction is typically conducted at reflux to provide the necessary thermal energy for the condensation.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phthalic anhydride (1.0 eq), ethanolamine (1.0 eq), and toluene (to achieve a concentration of approximately 0.5 M).

  • Reaction Execution: Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure. c. The product, N-(2-hydroxyethyl)phthalimide, will often crystallize from the concentrated solution upon cooling. d. Collect the solid by vacuum filtration, wash with cold toluene or hexanes, and dry under vacuum to afford the product as a white solid.

Characterization Data for N-(2-Hydroxyethyl)phthalimide:

Data TypeObserved Values
¹H NMR (400 MHz, CDCl₃) δ: 7.85 (m, 2H, Ar-H), 7.72 (m, 2H, Ar-H), 3.95 (t, 2H, N-CH₂), 3.85 (t, 2H, O-CH₂), 2.5 (br s, 1H, OH).
¹³C NMR (100 MHz, CDCl₃) δ: 168.8, 134.1, 132.2, 123.4, 61.0, 41.9.
IR (KBr) ν (cm⁻¹): 3450 (O-H stretch), 3050 (Ar C-H stretch), 2950, 2880 (Aliphatic C-H stretch), 1770, 1710 (C=O imide stretch).
MS (ESI) m/z: 192.06 [M+H]⁺.
Part 2: Phosphorylation to Yield this compound

Causality Behind Experimental Choices: This step is the core phosphorylation reaction. Phosphorus oxychloride (POCl₃) is a highly reactive phosphorylating agent. The reaction is performed at low temperature (0 °C) initially to control the exothermic reaction between the alcohol and POCl₃. Anhydrous conditions are critical as POCl₃ reacts violently with water. Triethylamine (Et₃N) is used as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing side reactions and driving the equilibrium towards the product. Dichloromethane (DCM) is a suitable anhydrous solvent that is inert under the reaction conditions.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: a. Cool the solution to 0 °C using an ice bath. b. Slowly add triethylamine (1.1 eq) to the solution with vigorous stirring. c. In a separate dropping funnel, dilute phosphorus oxychloride (1.1 eq) with anhydrous DCM. Add the POCl₃ solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: a. Cool the reaction mixture back to 0 °C. b. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. c. Separate the organic layer, and extract the aqueous layer with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to yield the crude product. f. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Predicted Characterization Data for this compound:

Data TypePredicted Values
¹H NMR (400 MHz, CDCl₃) δ: 7.90-7.80 (m, 2H, Ar-H), 7.80-7.70 (m, 2H, Ar-H), 4.50 (dt, 2H, P-O-CH₂), 4.10 (t, 2H, N-CH₂).
¹³C NMR (100 MHz, CDCl₃) δ: 168.0, 134.5, 131.8, 123.8, 68.0 (d, J(P-C) ≈ 7 Hz), 38.0.
³¹P NMR (162 MHz, CDCl₃) δ: ~5.0 (s).
IR (KBr) ν (cm⁻¹): 3060 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1775, 1715 (C=O imide stretch), 1030 (P-O-C stretch), 560 (P-Cl stretch).
MS (ESI) m/z: 307.96 [M+H]⁺.

Application in Organophosphate Synthesis

The primary utility of this compound lies in its ability to react with nucleophiles, such as alcohols and amines, to form the corresponding phosphate esters and phosphoramidates. The two chlorine atoms on the phosphorus are sequentially displaced by the nucleophiles.

General Reaction Scheme

Application_Scheme cluster_alcohol Reaction with Alcohols (R-OH) cluster_amine Reaction with Amines (R₂NH) reagent This compound P(=O)(Cl)₂-O-CH₂CH₂-NPhth product_ester Phosphate Diester P(=O)(OR)(Cl)-O-CH₂CH₂-NPhth reagent:f1->product_ester + R-OH, Base product_amidate Phosphoramidodichloridate P(=O)(NR₂)(Cl)-O-CH₂CH₂-NPhth reagent:f1->product_amidate + R₂NH, Base alcohol R-OH product_triester Phosphate Triester P(=O)(OR)(OR')-O-CH₂CH₂-NPhth product_ester->product_triester + R'-OH, Base alcohol2 R'-OH amine R₂NH product_diamidate Phosphorodiamidate P(=O)(NR₂)(NR'₂)-O-CH₂CH₂-NPhth product_amidate->product_diamidate + R'₂NH, Base amine2 R'₂NH

Caption: General reaction pathways for this compound with nucleophiles.

Protocol: Synthesis of a Phosphate Diester from a Primary Alcohol

Causality Behind Experimental Choices: The reaction proceeds via nucleophilic substitution at the phosphorus center. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the HCl formed, preventing protonation of the alcohol and promoting the reaction. The stoichiometry is carefully controlled to achieve monosubstitution. Anhydrous conditions are paramount to prevent hydrolysis of the dichlorophosphate.

Detailed Protocol:

  • Reaction Setup: Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Addition of Phosphorylating Agent: Cool the solution to 0 °C. Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with DCM and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the resulting phosphate diester by flash column chromatography.

Application in Drug Development: The Prodrug Concept

A significant application of this chemistry is in the synthesis of phosphoramidate prodrugs, a strategy widely employed to enhance the cellular uptake and bioavailability of nucleoside and non-nucleoside antiviral and anticancer agents. The phthalimide group in the title reagent serves as a masked primary amine. After phosphorylation of a drug molecule (containing a hydroxyl group), the phthalimide can be removed to reveal a primary amine, which can be further functionalized.

Deprotection of the Phthalimide Group

The phthalimide group is a robust protecting group that can be selectively removed under specific conditions, most commonly by hydrazinolysis.

Causality Behind Experimental Choices: Hydrazine acts as a potent nucleophile that attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide and liberating the desired primary amine. This reaction is typically performed in an alcoholic solvent.

Detailed Protocol for Phthalimide Deprotection:

  • Reaction Setup: Dissolve the phthalimide-protected organophosphate in ethanol or methanol.

  • Hydrazinolysis: Add hydrazine hydrate (excess, typically 5-10 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. A white precipitate of phthalhydrazide will form.

  • Work-up: a. Filter off the phthalhydrazide precipitate and wash it with the solvent used for the reaction. b. Concentrate the filtrate under reduced pressure to obtain the crude amine. c. The product can be further purified by chromatography or crystallization.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Identification: As a dichlorophosphate, it is expected to be corrosive and a lachrymator. It will react with moisture to release HCl.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle under an inert atmosphere. Avoid contact with skin, eyes, and inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Quench small amounts of the reagent carefully with a solution of sodium bicarbonate in an appropriate solvent mixture (e.g., isopropanol/water) before disposal.

The precursor, phosphorus oxychloride (POCl₃) , is highly corrosive, toxic, and reacts violently with water. Extreme caution must be exercised when handling this reagent. Always work in a fume hood and wear appropriate PPE, including a face shield.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of organophosphates. Its bifunctional nature, combining a reactive dichlorophosphate with a protected amine, provides a strategic advantage in the construction of complex molecules, particularly in the realm of prodrug design. The protocols and mechanistic insights provided in this guide are intended to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. Adherence to the detailed procedures and safety precautions is essential for successful and safe experimentation.

References

  • Organic Chemistry Portal. Phthalimides. [Link]

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The Versatile Reagent: 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Heterocyclic Synthesis

In the landscape of synthetic organic chemistry, the quest for efficient and versatile reagents for the construction of complex molecular architectures is perpetual. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials, making the development of novel synthetic methodologies a critical endeavor.[1] "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" (CAS No. 52198-45-5) has emerged as a potent and multifunctional building block, uniquely equipped for the synthesis of diverse heterocyclic systems.[2] This guide provides an in-depth exploration of its applications, underpinned by mechanistic insights and detailed experimental protocols, to empower researchers in the fields of medicinal chemistry and materials science.

The molecule's utility is rooted in its distinct structural features: a highly reactive dichlorophosphoryl group, which serves as an excellent electrophile and leaving group, and a stable phthalimide moiety that acts as a protected aminoethyl synthon.[2] This combination allows for a range of chemical transformations, from phosphorylation of nucleophiles to intricate cyclization cascades for the formation of novel heterocycles.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₁₀H₈Cl₂NO₄P
Molecular Weight 308.05 g/mol
CAS Registry Number 52198-45-5
Appearance (Predicted) White to off-white solid
Solubility Soluble in anhydrous aprotic solvents (e.g., DCM, Toluene)

Synthesis of the Reagent

The preparation of this compound is a straightforward two-step process commencing with readily available starting materials.[2] The causality behind this synthetic choice lies in its efficiency and scalability.

Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide

The initial step involves the condensation of phthalic anhydride with ethanolamine to furnish N-(2-hydroxyethyl)phthalimide. This reaction is a classic imide formation, typically driven to completion by the removal of water.

Step 2: Phosphorylation

The subsequent phosphorylation of the hydroxyl group of N-(2-hydroxyethyl)phthalimide with phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base, such as triethylamine, yields the target compound. The base is crucial for scavenging the HCl generated during the reaction, thus preventing unwanted side reactions.

Synthesis PhthalicAnhydride Phthalic Anhydride Precursor N-(2-hydroxyethyl)phthalimide PhthalicAnhydride->Precursor Toluene, Reflux Ethanolamine Ethanolamine Ethanolamine->Precursor Toluene, Reflux Target 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Precursor->Target Anhydrous DCM, 0°C to RT POCl3 POCl₃ POCl3->Target Anhydrous DCM, 0°C to RT Et3N Triethylamine Et3N->Target Anhydrous DCM, 0°C to RT

Caption: Synthetic route to this compound.

Application in the Synthesis of Tetrazole Derivatives

A notable application of this compound is in the synthesis of tetrazole-containing heterocycles through [3+2] cycloaddition reactions with azides, such as sodium azide (NaN₃).[2] This transformation highlights the reactivity of the dichlorophosphoryl group and its ability to facilitate the formation of a five-membered aromatic ring system.

Mechanistic Insights

The reaction is believed to proceed through the initial displacement of one of the chloride atoms by the azide ion to form a highly reactive phosphoroazidate intermediate. This intermediate then undergoes an intramolecular cyclization, followed by elimination of a stable phosphate byproduct, to yield the tetrazole ring fused to the isoindole-1,3-dione core. The phthalimide group remains intact throughout this process, serving as a scaffold for the newly formed heterocycle.

Tetrazole_Synthesis Reagent 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione P(O)Cl₂ Intermediate Phosphoroazidate Intermediate P(O)(N₃)Cl Reagent->Intermediate + NaN₃ - NaCl Azide NaN₃ Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Tetrazole Derivative Fused Heterocycle Cyclization->Product - Phosphate byproduct

Caption: Proposed mechanism for tetrazole synthesis.

Experimental Protocol: Synthesis of a Tetrazole Derivative

This protocol provides a self-validating system for the synthesis of a tetrazole derivative using this compound.

Materials:

  • This compound (1.0 equiv)

  • Sodium azide (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with a magnetic stirrer

  • Condenser and nitrogen inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous acetonitrile. Stir the suspension at room temperature until the starting material is fully dissolved.

  • Addition of Azide: Carefully add sodium azide (1.2 equiv) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure tetrazole derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Table 2: Representative Reaction Parameters

ParameterValue
Temperature Reflux (approx. 82 °C for MeCN)
Reaction Time 4-8 hours (TLC monitored)
Typical Yield 65-80%

Potential Applications in the Synthesis of Other Heterocycles

The high reactivity of the dichlorophosphoryl group suggests that this compound could be a valuable precursor for a wider range of heterocyclic systems beyond tetrazoles.

Synthesis of Phosphorus-Containing Heterocycles

The dichlorophosphoryl moiety can react with a variety of dinucleophiles to form phosphorus-containing heterocycles, such as phosphodiamides and phosphodiesters. For instance, reaction with 1,2- or 1,3-diols, diamines, or amino alcohols could lead to the formation of five- or six-membered cyclic phosphoramidates or phosphonates. These classes of compounds are of significant interest in medicinal chemistry for their potential biological activities.[3][4]

Precursor to Aziridines

Under specific conditions, intramolecular cyclization could lead to the formation of an N-phthalimido-substituted aziridine. This would likely involve the activation of the dichlorophosphoryl group and subsequent displacement by the nitrogen of the phthalimide, although this would be a more challenging transformation requiring careful optimization.

Conclusion and Future Outlook

This compound is a reagent with significant, yet not fully explored, potential in heterocyclic chemistry. Its established role in the synthesis of tetrazoles provides a solid foundation for its application.[2] The true value of this reagent, however, may lie in its future applications for the construction of a broader array of novel heterocyclic frameworks. The combination of a stable protecting group and a highly reactive functional group in a single molecule offers a streamlined approach to complex molecule synthesis. Further research into the reactivity of this compound with a wider range of nucleophiles is warranted and is expected to unveil new synthetic pathways to valuable heterocyclic compounds for the pharmaceutical and materials science industries.

References

  • Vulcanchem. This compound.
  • Google Patents. CN113372256A - Synthesis method of N-phthalimidoacetic acid.
  • Gnawali, G. R. (2020). Synthesis of Biologically Active Phosphorus Heterocycles. IRL @ UMSL.
  • Denton, R. M., Tang, X., & Przeslak, A. (2010). Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions. Organic Letters, 12(20), 4678–4681.
  • Aitken, R. A., Collett, C. J., & Mesher, S. T. E. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Synthesis, 44(16), 2515–2518.
  • ResearchGate. Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles.
  • ResearchGate. Chemical biology of cyclization reactions by using POCL3.
  • NIH National Library of Medicine. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates.
  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Tokyo Chemical Industry. N-(2-Hydroxyethyl)phthalimide.
  • PrepChem.com. Synthesis of N-2-Hydroxyethyl phthalimide.
  • NIH National Library of Medicine. Diselenide-Mediated Catalytic Functionalization of Hydrophosphoryl Compounds.
  • MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
  • ResearchGate. The synthesis of alkylphosphonous dichlorides from aluminum chloride – phosphorus trichloride–alkyl chloride complexes.
  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • PubChem. N-(2-Hydroxyethyl)phthalimide.
  • ResearchGate. Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions | Request PDF.
  • Grošelj, U. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. Acta Chimica Slovenica, 63(1), 61-79.
  • Sigma-Aldrich. N-(2-Hydroxyethyl)phthalimide 99%.
  • NIH National Library of Medicine. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.

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Application Notes and Protocols: 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione as a Versatile Building Block for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the prospective application of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione as a strategic building block in the synthesis of targeted enzyme inhibitors. While direct literature on the use of this specific reagent is emerging, its chemical architecture—combining a highly reactive dichlorophosphoryl group with the well-established phthalimide scaffold—presents a compelling platform for the development of novel therapeutics. This guide will elucidate the underlying chemical principles, propose detailed synthetic protocols, and discuss the potential for this compound to serve as a powerful tool in drug discovery, particularly for inhibitors of serine hydrolases.

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern drug discovery, the efficient synthesis of potent and selective enzyme inhibitors is paramount. The compound this compound (henceforth referred to as Pht-DCP ) emerges as a promising, albeit underexplored, building block for this purpose. Its structure is a deliberate marriage of two key functionalities:

  • The Dichlorophosphoryl Group (-POCl₂): This moiety is a highly reactive electrophile, primed for nucleophilic attack by residues such as serine, threonine, or tyrosine, which are often found in the active sites of enzymes. This reactivity is the cornerstone of many organophosphorus inhibitors that form stable, often irreversible, covalent bonds with their target enzymes.[1][2][3]

  • The Isoindole-1,3-dione (Phthalimide) Scaffold: The phthalimide group is a well-recognized pharmacophore in medicinal chemistry.[4][5] It is a hydrophobic, planar structure that can engage in crucial non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) within an enzyme's active site, thereby enhancing binding affinity and specificity.[2] Numerous phthalimide-containing molecules have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory effects.[5][6][7]

The combination of these two features in a single, synthetically accessible molecule offers a streamlined approach to creating a diverse library of potential enzyme inhibitors. The phthalimide portion can be tailored to confer specificity for a target enzyme, while the dichlorophosphoryl group acts as a "warhead" to covalently modify the active site.

Physicochemical Properties of Pht-DCP

A thorough understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueSource/Method
Molecular Formula C₁₀H₈Cl₂NO₄PCalculated
Molecular Weight 324.05 g/mol Calculated
Appearance White to off-white solid (predicted)---
Solubility Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile)Predicted based on structure
Reactivity Highly reactive towards nucleophiles (e.g., alcohols, amines, water). Moisture sensitive.Inferred from dichlorophosphoryl group

Proposed Mechanism of Action: Covalent Inhibition of Serine Hydrolases

Pht-DCP is anticipated to function as an irreversible inhibitor of serine hydrolases, a large and diverse class of enzymes involved in numerous physiological processes.[3][8] The proposed mechanism of inhibition is a two-step process:

  • Initial Non-covalent Binding: The inhibitor, bearing a targeting moiety (R), first docks into the enzyme's active site. The phthalimide group and the 'R' group contribute to this initial binding through hydrophobic and other non-covalent interactions, ensuring proper orientation of the dichlorophosphoryl group.

  • Covalent Modification: The catalytically active serine residue in the enzyme's active site performs a nucleophilic attack on the phosphorus atom of the Pht-DCP derivative. This results in the displacement of a chloride ion and the formation of a stable phosphoserine linkage, thus irreversibly inactivating the enzyme.

G cluster_0 Enzyme Active Site Enzyme Serine Hydrolase (E-Ser-OH) Complex Non-covalent E-Ser-OH • Inh Complex Enzyme->Complex Reversible Binding Inhibitor Pht-DCP Derivative (Inh) Inhibitor->Complex Covalent Covalently Modified Enzyme (E-Ser-O-P(O)(Cl)-Inh) Complex->Covalent Irreversible Phosphorylation

Caption: Proposed mechanism of irreversible inhibition.

Synthetic Protocols: Harnessing the Reactivity of Pht-DCP

The following protocols are illustrative examples of how Pht-DCP can be utilized to synthesize potential enzyme inhibitors. Caution: this compound is a reactive organophosphorus compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is moisture-sensitive and should be handled under anhydrous conditions.

Protocol 1: Synthesis of a Peptidyl Phosphonate Inhibitor for Serine Proteases

This protocol describes a hypothetical synthesis of an inhibitor targeting a serine protease, where a peptide provides the specificity.

Objective: To synthesize a dipeptide-phosphonate inhibitor.

Materials:

  • This compound (Pht-DCP)

  • Dipeptide (e.g., Phe-Ala-OH) with a free C-terminal carboxylate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware for anhydrous reactions

G Pht_DCP Pht-DCP Reaction Reaction at 0°C to RT Pht_DCP->Reaction Dipeptide Dipeptide (Phe-Ala-OH) Dipeptide->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Peptidyl Phosphonate Inhibitor Purification->Product

Caption: Workflow for peptidyl phosphonate synthesis.

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the dipeptide (1.0 eq) in anhydrous DMF.

  • Basification: Cool the solution to 0°C in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 15 minutes.

  • Addition of Pht-DCP: Dissolve Pht-DCP (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the Pht-DCP solution dropwise to the stirred dipeptide solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final peptidyl phosphonate inhibitor.

  • Characterization: Characterize the purified compound by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Synthesis of a Small Molecule Inhibitor Targeting Acetylcholinesterase (AChE)

This protocol outlines a hypothetical synthesis of a dual-binding site AChE inhibitor, leveraging the phthalimide for peripheral anionic site (PAS) interaction and the phosphonate for the catalytic active site (CAS).

Objective: To synthesize an inhibitor with a linker to a PAS-binding moiety.

Materials:

  • Pht-DCP

  • A nucleophilic linker with a terminal group designed to interact with the PAS of AChE (e.g., N-(6-aminohexyl)benzenamine)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the nucleophilic linker (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Pht-DCP Addition: In a separate flask, dissolve Pht-DCP (1.05 eq) in anhydrous THF. Add this solution dropwise to the stirred solution of the linker at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC.

  • Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain the desired phosphonamidate inhibitor.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry.

Hypothetical Inhibitory Activity

The synthesized compounds would be expected to show inhibitory activity against their target enzymes. The potency can be quantified by determining the IC₅₀ value.

Inhibitor ClassTarget EnzymePredicted IC₅₀ RangeRationale
Peptidyl PhosphonateSerine Proteases (e.g., Chymotrypsin, Elastase)1 nM - 10 µMThe peptide sequence confers specificity, and the phosphonate acts as a potent covalent warhead.
AChE Dual-Binding InhibitorAcetylcholinesterase10 nM - 50 µMThe phthalimide moiety can interact with the PAS, while the phosphonate targets the CAS, leading to potent inhibition.[2]

Conclusion and Future Outlook

This compound stands as a building block with significant untapped potential. Its bifunctional nature allows for a modular and efficient approach to the synthesis of targeted covalent inhibitors. The protocols and principles outlined in this guide are intended to provide a foundational framework for researchers to explore the utility of this compound in developing novel therapeutics for a range of diseases where enzyme inhibition is a validated strategy. Future work should focus on the synthesis of a diverse library of inhibitors using Pht-DCP and their subsequent biological evaluation to validate the hypotheses presented herein.

References

  • Neumann, U., & Gütschow, M. (1994). N-(sulfonyloxy)phthalimides and analogues are potent inactivators of serine proteases. Journal of Biological Chemistry, 269(34), 21561-21567. [Link]

  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]

  • Mahlooji, I., et al. (2020). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Archiv der Pharmazie, 353(8), e2000098. [Link]

  • Singh, P., et al. (2022). Phthalimide analogs for antimalarial drug discovery. RSC Medicinal Chemistry, 13(10), 1185-1196. [Link]

  • Mahlooji, I., et al. (2020). The synthesis of novel phthalimide derivatives. ResearchGate. [Link]

  • Geronikaki, A., et al. (2024). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2335927. [Link]

  • Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Medicinal Research Reviews, 43(5), 1541-1595. [Link]

  • European Patent Office. (2007). A method of modifying a macromolecular system. WO2007022780A1.
  • Panek, D., et al. (2021). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 26(16), 4949. [Link]

  • U.S. Patent and Trademark Office. (2011). Serine hydrolase inhibitors. US-7879846-B2. [Link]

  • Zhang, J., et al. (2024). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. [Link]

  • Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14, 21254-21277. [Link]

  • Google Patents. (2021). Synthesis method of N-phthalimidoacetic acid. CN113372256A.
  • Adibekian, A., et al. (2017). Design of Benzoxathiazin-3-one 1,1-Dioxides as a New Class of Irreversible Serine Hydrolase Inhibitors: Discovery of a Uniquely Selective PNPLA4 Inhibitor. Journal of the American Chemical Society, 139(22), 7575-7581. [Link]

  • Bachovchin, D. A., & Cravatt, B. F. (2012). The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. Nature Reviews Drug Discovery, 11(1), 52-68. [Link]

  • Zhang, J., et al. (2024). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters. [Link]

  • Takahashi, H., et al. (2000). Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study. Chemical & Pharmaceutical Bulletin, 48(10), 1494-1499. [Link]

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Application Note: A Practical Guide to the Phosphorylation of Alcohols using 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Phosphorylation Challenge

The introduction of a phosphate monoester is a cornerstone transformation in the synthesis of biologically active molecules and functional materials.[1] Phosphate groups are fundamental to life, modulating protein function, forming the backbone of nucleic acids, and acting as key signaling messengers.[2] In drug development, phosphorylation can enhance the solubility, bioavailability, and targeting of therapeutic agents.

Despite its importance, the chemical phosphorylation of alcohols is fraught with challenges. Classical reagents like phosphorus oxychloride (POCl₃) are highly reactive and often lead to a lack of selectivity, producing mixtures of mono-, di-, and tri-phosphorylated products, which necessitates complex protecting group strategies and laborious purification.[2][3]

This application note details the use of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione , a specialized pentavalent phosphorus (P(V)) reagent, designed for the controlled and efficient phosphorylation of alcohols.[2][4] The isoindole-1,3-dione (phthalimide) moiety provides steric bulk and modulates the reactivity of the dichlorophosphoryl group, offering a more selective alternative to traditional methods.[4] We provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and field-proven insights to empower researchers in synthesizing phosphate monoesters with greater precision and reliability.

Reagent Profile and Mechanistic Rationale

Physicochemical Properties

The reagent's structure is key to its function. The highly electrophilic phosphorus center is the reaction site, while the phthalimide group serves as a bulky, non-participating carrier that helps prevent over-reaction.

PropertyValueSource
IUPAC Name 2-(1,3-dioxoisoindolin-2-yl)ethyl phosphorodichloridateN/A
CAS Number 52198-45-5[4]
Molecular Formula C₁₀H₈Cl₂NO₄P[4]
Molecular Weight 308.05 g/mol [4]
Appearance Likely a solid (precursor is a solid)[5][6]
Key Feature Electrophilic dichlorophosphoryl group[4]
Synthesis of the Reagent

Understanding the synthesis of the reagent provides insight into its stability and handling. It is typically prepared via a two-step process:

  • Formation of N-(2-hydroxyethyl)phthalimide : Ethanolamine is condensed with phthalic anhydride.[4][5]

  • Phosphorylation : The resulting alcohol is treated with phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like triethylamine to yield the final product.[4]

Mechanism of Alcohol Phosphorylation

The phosphorylation of an alcohol (R-OH) with this reagent proceeds via a nucleophilic substitution pathway, followed by hydrolysis.

  • Nucleophilic Attack : The alcohol's hydroxyl oxygen, a potent nucleophile, attacks the electrophilic phosphorus atom of the reagent.

  • Chloride Displacement : This attack forms a pentacoordinate intermediate. The unstable intermediate collapses, displacing one of the chloride ions as a leaving group. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is essential to scavenge the hydrogen chloride (HCl) generated during this step, driving the reaction forward.

  • Hydrolysis (Workup) : The resulting phosphorodichloridate intermediate is not isolated but is directly subjected to aqueous workup. Water hydrolyzes the two remaining P-Cl bonds to yield the desired monoalkyl phosphate product and phosphoric acid. The phthalimide group remains intact during this process.

G Reagents Alcohol (R-OH) + This compound + Base (e.g., Et3N) Intermediate Pentacoordinate Phosphorus Intermediate Reagents->Intermediate 1. Nucleophilic Attack Phosphorochloridate Alkyl Phosphorochloridate Intermediate + Et3N·HCl Intermediate->Phosphorochloridate 2. Chloride Displacement Hydrolysis Aqueous Workup (H2O) Phosphorochloridate->Hydrolysis Products Monoalkyl Phosphate (Product) + Phthalimide byproduct + 2 HCl Hydrolysis->Products 3. Hydrolysis of P-Cl bonds

Caption: Reaction mechanism for alcohol phosphorylation.

Experimental Protocols and Workflow

Core Directive: Safety and Handling
  • Moisture Sensitivity : As a phosphoryl chloride derivative, the reagent is highly sensitive to moisture. Handle under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[7]

  • Corrosivity : The reagent and the HCl byproduct are corrosive. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., nitrile). All operations must be performed in a certified chemical fume hood.[7][8]

  • Quenching : Reactions should be quenched carefully by slowly adding the reaction mixture to a stirred, cold aqueous solution or ice to manage the exothermic hydrolysis.

Protocol 1: Phosphorylation of a Primary Alcohol (Benzyl Alcohol)

This protocol provides a general method for a reactive primary alcohol.

Materials & Equipment:

  • This compound (1.1 eq)

  • Benzyl alcohol (1.0 eq)

  • Anhydrous Pyridine or Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line

  • Ice bath

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation : Under an inert atmosphere, add benzyl alcohol (1.0 eq) and anhydrous pyridine (2.5 eq) to a three-neck flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the components in anhydrous DCM.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exothermic reaction and prevent side product formation.

  • Reagent Addition : Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the reagent solution to the stirred alcohol mixture dropwise over 20-30 minutes. A precipitate of pyridinium hydrochloride will form.

  • Reaction : After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching & Hydrolysis : Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This hydrolyzes the remaining P-Cl bonds. Stir for 30 minutes.

  • Workup : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to isolate the desired benzyl phosphate.

Considerations for Different Substrates

The true utility of a reagent lies in its adaptability. For more complex substrates, modifications are necessary.

Substrate TypeKey ChallengeRecommended ModificationRationale
Secondary Alcohols Lower nucleophilicity, steric hindranceIncrease reaction time (12-24h); consider slightly elevated temperature (e.g., 40 °C) after initial addition.Overcomes the higher activation energy required for the nucleophilic attack.[9]
Hindered Alcohols Severe steric hindranceUse a less bulky base like 2,6-lutidine; may require significantly longer reaction times or higher temperatures.Minimizes steric clash around the reaction center.
Acid-Sensitive Substrates Degradation during acidic workupUse a buffered workup (e.g., phosphate buffer pH 7) instead of 1M HCl wash.Maintains a neutral pH to protect sensitive functional groups.
Amino Alcohols Competing nucleophilicity of the amineThe amine group must be protected (e.g., with Boc or Cbz) prior to phosphorylation.[10]The amine is typically more nucleophilic than the alcohol and would react preferentially.

Experimental Workflow and Troubleshooting

A self-validating protocol anticipates potential issues. The following workflow and troubleshooting guide are designed to ensure robust and reproducible results.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Dry Glassware (Oven, >120°C) r1 Assemble under Inert Atmosphere (N2/Ar) p1->r1 p2 Prepare Anhydrous Solvents & Reagents p2->r1 r2 Add Substrate (Alcohol) & Base to Solvent r1->r2 r3 Cool to 0°C r2->r3 r4 Slow, Dropwise Addition of Phosphorylating Reagent r3->r4 r5 Stir & Warm to RT (4-12h) r4->r5 w1 Monitor by TLC r5->w1 w2 Quench on Ice (Hydrolysis) w1->w2 Reaction Complete w3 Liquid-Liquid Extraction w2->w3 w4 Dry & Concentrate w3->w4 w5 Column Chromatography w4->w5 w6 Characterize Product (NMR, MS) w5->w6

Caption: General experimental workflow for alcohol phosphorylation.

Troubleshooting Guide
ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagent (hydrolyzed).2. Insufficiently reactive alcohol.3. Insufficient base.1. Use a fresh bottle of reagent; ensure rigorous anhydrous technique.2. Increase reaction time/temperature.3. Ensure at least 2.0 equivalents of base are used.
Formation of Di/Tri-alkyl Phosphate 1. Reagent added too quickly.2. Reaction temperature too high.3. Incorrect stoichiometry.1. Ensure slow, dropwise addition at 0 °C.2. Maintain low temperature during addition.3. Use a slight excess of phosphorylating agent (1.1 eq), not a large excess.
Complex Mixture of Products Substrate degradation.Check substrate stability to the basic (pyridine) or acidic (workup) conditions. Consider an alternative base (e.g., 2,6-lutidine) or a buffered workup.

Conclusion

This compound stands as a valuable tool for the controlled synthesis of monoalkyl phosphates. Its modulated reactivity, conferred by the phthalimide backbone, circumvents the over-reactivity common to simpler reagents like POCl₃. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently employ this reagent to access a wide array of phosphorylated molecules, accelerating discovery in medicinal chemistry and materials science.

References

  • Google Patents. CN113372256A - Synthesis method of N-phthalimidoacetic acid.
  • Puripat, M., Mahajan, S., & Itoh, T. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 276-285. Available at: [Link]

  • Al-Nuri, M. A., Shneine, J. K., & Al-Karawi, A. J. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(8), e202300452. Available at: [Link]

  • Czopek, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4335. Available at: [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342. Available at: [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. ACS Publications. Available at: [Link]

  • Capot Chemical. (2016). MSDS of 2-Hydroxyisoindoline-1,3-dione. Available at: [Link]

  • Various Authors. (2014). How can I phosphorylate primary alcohols in the lab?. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Hydroxyethylamine & phthalimide analogs restoring defects due to GNE dysfunction: rare disease therapeutic significance. Journal of Biological Chemistry, 300(1), 105500. Available at: [Link]

  • Puripat, M., Mahajan, S., & Itoh, T. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. Available at: [Link]

  • Wang, X. H., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14(3), 1734-1738. Available at: [Link]

  • ResearchGate. (2020). (PDF) Catalytic Chemoselective O -Phosphorylation of Alcohols. Available at: [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]

  • Google Patents. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • ResearchGate. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Available at: [Link]

  • ResearchGate. (2015). A Convenient Method for Phosphorylation Using Triallyl Phosphite. Available at: [Link]

  • PubChem. N-(2-Hydroxyethyl)phthalimide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2018). Phosphorylation with phosphoryl chloride based on the example of... Available at: [Link]

  • ResearchGate. (2015). Phosphorylation of various alcohols using triallyl phosphite a. Available at: [Link]

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Application Notes and Protocols for 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, a reactive organophosphorus compound with significant potential in polymer chemistry and material science, particularly as a flame retardant. This document outlines its synthesis, mechanisms of action, and detailed protocols for its incorporation into polymeric matrices, along with the characterization of the resulting materials.

Introduction: The Significance of Phosphorus-Based Flame Retardants

The increasing use of polymeric materials in construction, electronics, and transportation has heightened the need for effective flame retardants to enhance fire safety.[1][2] Traditional halogenated flame retardants are facing regulatory scrutiny due to environmental and health concerns, driving the demand for halogen-free alternatives.[3][4] Organophosphorus compounds have emerged as a promising class of flame retardants due to their high efficiency and more favorable environmental profile.[5][6]

This compound is a reactive flame retardant that can be chemically incorporated into the polymer backbone. This covalent bonding minimizes migration and leaching, ensuring the permanence of the flame-retardant properties and enhancing the material's long-term performance.[7] The molecule's unique structure, combining a phosphorus-containing reactive group with a stable phthalimide moiety, offers a versatile platform for modifying a wide range of polymers.

Synthesis of this compound

The synthesis of the title compound is typically a two-step process, starting with the formation of a precursor, N-(2-hydroxyethyl)phthalimide, followed by phosphorylation.

Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide

This precursor is synthesized via the condensation of phthalic anhydride with ethanolamine.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in toluene.

  • Addition of Reactant: Slowly add ethanolamine (1 equivalent) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by the removal of water using a Dean-Stark apparatus.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, N-(2-hydroxyethyl)phthalimide, will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold toluene or ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a white crystalline solid.[8]

  • Characterization: Confirm the structure and purity of the product using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, and by determining its melting point. A high yield of over 90% is typically expected.[1]

Synthesis of N-(2-hydroxyethyl)phthalimide cluster_reactants Reactants cluster_product Product Phthalic_Anhydride Phthalic Anhydride N_Hydroxyethylphthalimide N-(2-hydroxyethyl)phthalimide Phthalic_Anhydride->N_Hydroxyethylphthalimide + Ethanolamine (Toluene, Reflux) Ethanolamine Ethanolamine

Caption: Synthesis of N-(2-hydroxyethyl)phthalimide.

Step 2: Phosphorylation of N-(2-hydroxyethyl)phthalimide

The hydroxyl group of N-(2-hydroxyethyl)phthalimide is then phosphorylated using phosphorus oxychloride (POCl₃) in the presence of a base to yield the final product.[7]

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)phthalimide (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath. Triethylamine acts as a scavenger for the HCl gas produced during the reaction.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled and stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated. Wash the filtrate sequentially with cold water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization: The crude product can be purified by column chromatography on silica gel. The structure of the final product, this compound, should be confirmed by NMR (¹H, ¹³C, ³¹P) and IR spectroscopy.

Phosphorylation of N-(2-hydroxyethyl)phthalimide cluster_reactants Reactants cluster_product Product N_Hydroxyethylphthalimide N-(2-hydroxyethyl)phthalimide Target_Molecule This compound N_Hydroxyethylphthalimide->Target_Molecule + POCl3, Triethylamine (Anhydrous Solvent, 0°C to RT) POCl3 Phosphorus Oxychloride (POCl3)

Caption: Synthesis of the target molecule.

Application as a Reactive Flame Retardant in Polymers

This compound can be incorporated into various polymer matrices, such as polyethylene terephthalate (PET) and epoxy resins, through reactive melt blending or in-situ polymerization. The dichlorophosphoryl group is highly reactive and can form covalent bonds with hydroxyl or amine groups present in the polymer or its precursors.

Mechanism of Flame Retardancy

Organophosphorus flame retardants can exert their effect in both the condensed (solid) phase and the gas phase during combustion.[5]

  • Condensed Phase Action: Upon heating, the phosphorus-containing compound decomposes to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[5] This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatile gases to the flame zone.

  • Gas Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) can be released into the gas phase. These radicals can scavenge the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame, thus exerting a flame-inhibiting effect.[9]

Flame_Retardant_Mechanism Heat Heat Polymer + FR Polymer + FR Heat->Polymer + FR Decomposition Decomposition Polymer + FR->Decomposition Condensed Phase Condensed Phase Decomposition->Condensed Phase Gas Phase Gas Phase Decomposition->Gas Phase Char Formation Char Formation Condensed Phase->Char Formation Phosphoric acid catalysis Phosphorus Radicals (PO•) Phosphorus Radicals (PO•) Gas Phase->Phosphorus Radicals (PO•) Insulating Barrier Insulating Barrier Char Formation->Insulating Barrier Reduced Flammable Volatiles Reduced Flammable Volatiles Insulating Barrier->Reduced Flammable Volatiles Fire Extinguished Fire Extinguished Reduced Flammable Volatiles->Fire Extinguished Radical Scavenging (H•, OH•) Radical Scavenging (H•, OH•) Phosphorus Radicals (PO•)->Radical Scavenging (H•, OH•) Flame Inhibition Flame Inhibition Radical Scavenging (H•, OH•)->Flame Inhibition Flame Inhibition->Fire Extinguished

Caption: Dual-action flame retardant mechanism.

Protocol: Incorporation into Polyethylene Terephthalate (PET)
  • Drying: Thoroughly dry the PET pellets and the this compound powder in a vacuum oven to remove any moisture, which can cause hydrolytic degradation of PET during processing.

  • Premixing: Dry blend the PET pellets with the desired weight percentage of the flame retardant (e.g., 5-15 wt%).

  • Melt Blending: Process the mixture in a twin-screw extruder at a temperature profile suitable for PET (typically 250-280°C). The reactive flame retardant will covalently bond with the hydroxyl end-groups of the PET chains during this process.

  • Pelletizing: Extrude the molten blend through a die and pelletize the resulting strands.

  • Specimen Preparation: Dry the flame-retardant PET pellets and prepare test specimens for various analyses (e.g., flammability, thermal, and mechanical tests) by injection molding or compression molding.

Characterization and Performance Evaluation

The effectiveness of the flame retardant and its impact on the polymer's properties should be thoroughly evaluated.

Flammability Testing
  • Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to support the combustion of the material. A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burn Test: This is a widely used standard to classify the flammability of plastic materials. The ratings (V-0, V-1, V-2) are based on the burning time, dripping behavior, and the ignition of a cotton pad placed below the specimen.[10]

Table 1: Representative Flammability Data for Flame-Retardant PET *

MaterialLOI (%)UL-94 RatingReference
Neat PET~21Fails[11]
PET + 12.5% DOPO-derivative33.4V-0[4]
PET + 10% Phosphorus FR28.5V-0[3]

*Data is for analogous organophosphorus flame retardants in PET and serves as a representative example of expected performance.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. It provides information on the thermal stability of the polymer and the char-forming ability of the flame retardant. An increased char yield at high temperatures is indicative of effective condensed-phase flame retardancy.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer. The incorporation of the flame retardant may influence these properties.

Table 2: Representative Thermal Properties of Flame-Retardant PET *

MaterialTg (°C)Td,5% (°C)Char Yield at 700°C (%)Reference
Neat PET~78~400< 5[6]
PET + Phosphorus FR~75~380> 15[6]

*Data is for analogous organophosphorus flame retardants in PET and serves as a representative example of expected performance.

Mechanical Properties

The incorporation of a flame retardant can sometimes have a plasticizing or anti-plasticizing effect on the polymer, which can alter its mechanical properties.

  • Tensile Testing: This measures the tensile strength, Young's modulus, and elongation at break of the material.

  • Impact Testing: This evaluates the material's ability to withstand sudden impact.

Table 3: Representative Mechanical Properties of Flame-Retardant PET *

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
Neat PET~55~2.8~50[12]
PET + Phosphorus FR~50~2.6~40[3]

*Data is for analogous organophosphorus flame retardants in PET and serves as a representative example of expected performance.

Conclusion

This compound presents a promising avenue for the development of high-performance, flame-retardant polymers. Its reactive nature allows for permanent incorporation into the polymer matrix, leading to durable fire safety with minimal impact on the material's inherent properties. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this versatile compound in various applications.

References

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • Al-Malaika, S., et al. (2021). A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance. National Institutes of Health. Retrieved from [Link]

  • CoreLite. (2021). CoreLite PET Data Sheet. Retrieved from [Link]

  • Frontiers. (2022). Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites. Retrieved from [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • National Institutes of Health. (2017). Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. Retrieved from [Link]

  • National Institutes of Health. (2023). How Do Phosphorus Compounds with Different Valence States Affect the Flame Retardancy of PET?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-2-Hydroxyethyl phthalimide. Retrieved from [Link]

  • Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]

  • ACS Publications. (2022). Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS. Retrieved from [Link]

  • eCommons. (n.d.). Organophosphorus-hydrazides as Potential Reactive Flame Retardants for Epoxy. Retrieved from [Link]

  • International Journal of Innovations in Engineering and Science. (2018). Mechanical and Thermal Behavior of PP-PET Blends. Retrieved from [Link]

  • MDPI. (2018). Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams. Retrieved from [Link]

  • MDPI. (2022). Flame-Retardant Performance Evaluation of Functional Coatings Filled with Mg(OH)2 and Al(OH)3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. Retrieved from [Link]

  • National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • National Institutes of Health. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Application of Organophosphorus Flame-Retardants in Epoxy Resin. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Retrieved from [Link]

  • Canada.ca. (n.d.). Draft Screening Assessment Certain Organic Flame Retardants Substance Grouping 1H-isoindole-1,3(2H). Retrieved from [Link]

  • Google Patents. (n.d.). US2978478A - Reaction of phosphorus oxychloride and polar polyhydric compounds.
  • ResearchGate. (n.d.). UL-94 vertical burning and LOI test results of PET/DIDOPO conjugated flame retardant composites. Retrieved from [Link]

  • National Institutes of Health. (2020). Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. Retrieved from [Link]

  • Semantic Scholar. (2023). How Do Phosphorus Compounds with Different Valence States Affect the Flame Retardancy of PET?. Retrieved from [Link]

Sources

Step-by-step guide for N-(2-hydroxyethyl)phthalimide phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for the Phosphorylation of N-(2-hydroxyethyl)phthalimide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Phosphorylation of a Versatile Building Block

N-(2-hydroxyethyl)phthalimide is a valuable bifunctional molecule in synthetic chemistry. It provides a stable, primary alcohol for chemical modification while the amine is protected by the phthalimide group. The Gabriel synthesis, a classic method for forming primary amines, often utilizes phthalimide as a robust protecting group that can be removed under specific conditions.[1] The phosphorylation of the terminal hydroxyl group on this molecule transforms it into a phosphate ester, a key functional group in biochemistry and medicinal chemistry.

The introduction of a phosphate moiety can significantly alter a molecule's properties, enhancing its water solubility, enabling it to mimic natural phosphometabolites, or allowing it to participate in specific biological signaling pathways.[2] Therefore, the phosphorylated derivative of N-(2-hydroxyethyl)phthalimide serves as a versatile building block for synthesizing phosphopeptide analogues, enzyme inhibitors, or targeted drug delivery systems.

This guide provides a detailed, field-proven protocol for the chemoselective phosphorylation of N-(2-hydroxyethyl)phthalimide. We will focus on a modern, mild, and efficient method using a P(V)-based reagent, which avoids the harsh conditions and over-reactivity associated with traditional phosphorylating agents like phosphoryl chloride (POCl₃).[2][3] The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Reaction Scheme & Mechanism

The phosphorylation of the primary alcohol is achieved using a P(V)-based Ψ-reagent (ΨO). This approach is highly chemoselective for alcohols and proceeds under mild conditions, making it ideal for substrates with other sensitive functional groups.[4]

Caption: General reaction scheme for the phosphorylation of N-(2-hydroxyethyl)phthalimide.

The mechanism involves the activation of the P(V) Ψ-reagent by a non-nucleophilic base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The alcohol of N-(2-hydroxyethyl)phthalimide then acts as a nucleophile, attacking the activated phosphorus center to form the phosphate ester. This method's high chemoselectivity stems from the reagent's preferential reactivity towards alcohols over other nucleophiles like amines.[2][4]

Materials and Reagents

Proper preparation and handling of reagents are critical for the success of this synthesis. All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to prevent moisture from hydrolyzing the phosphorylating agent.

ReagentFormulaMW ( g/mol )Amount (for 0.1 mmol scale)Moles (mmol)Notes
N-(2-hydroxyethyl)phthalimideC₁₀H₉NO₃191.1819.1 mg0.1Starting material. Ensure it is dry.
Ψ-Reagent (ΨO)VariesVaries1.5 equiv.0.15P(V)-based phosphorylating agent.[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.241.5 equiv. (22.5 µL)0.15Non-nucleophilic base. Use freshly distilled.
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93~2 mL-Reaction solvent. Must be anhydrous.
Methanol (MeOH)CH₃OH32.04--For quenching and workup.
Deionized WaterH₂O18.02--For workup.

Detailed Experimental Protocol

This protocol is adapted from established methods for the chemoselective phosphorylation of alcohols.[2][4]

Part 1: Reaction Setup and Execution

  • Preparation: To a 4-dram vial equipped with a magnetic stir bar, add N-(2-hydroxyethyl)phthalimide (19.1 mg, 0.1 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is crucial to exclude atmospheric moisture.

  • Dissolution: Using a syringe, add anhydrous dichloromethane (DCM, 1.0 mL) to the vial and stir until the starting material is fully dissolved.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (22.5 µL, 0.15 mmol, 1.5 equiv.) to the stirred solution via syringe.

  • Reagent Addition: In a separate vial under an inert atmosphere, dissolve the Ψ-reagent (0.15 mmol, 1.5 equiv.) in anhydrous DCM (1.0 mL). Slowly add this solution dropwise to the reaction mixture over 5 minutes.

    • Causality Note: Slow addition helps to control any potential exotherm and ensures a homogenous reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for ³¹P NMR analysis. The reaction is typically complete within 1-4 hours.

    • Expertise Note: For TLC, use a mobile phase like 10% Methanol in DCM. The product, being more polar due to the phosphate group, will have a lower Rf value than the starting material. A stain like potassium permanganate can be used for visualization.

Part 2: Work-up and Purification

  • Quenching: Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction by adding a few drops of methanol.

  • Concentration: Transfer the reaction mixture to a round-bottom flask and concentrate it in vacuo (under reduced pressure) using a rotary evaporator to remove the solvent.

  • Purification: The crude material is best purified by chromatography.

    • Method A - Preparative HPLC: For high purity, reverse-phase preparative HPLC is an effective method.[4]

    • Method B - HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) on silica gel is also highly effective for separating polar phosphate compounds.[4]

    • Causality Note: Standard silica gel chromatography can sometimes be challenging for phosphate esters due to their high polarity and strong binding to the stationary phase. HILIC or reverse-phase HPLC often provides better separation and recovery.

  • Final Product Handling: After chromatography, combine the fractions containing the pure product and concentrate in vacuo. To remove any residual water, the isolated monoalkyl phosphate can be lyophilized (freeze-dried) or dried in a vacuum oven at 50°C.[4]

Workflow for Phosphorylation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis start Dry Glassware & Prepare Reagents dissolve Dissolve N-(2-hydroxyethyl)phthalimide in Anhydrous DCM start->dissolve add_base Add DBU (Base) dissolve->add_base add_reagent Add Ψ-Reagent Solution add_base->add_reagent monitor Stir & Monitor Reaction (TLC / ³¹P NMR) add_reagent->monitor quench Quench with Methanol monitor->quench concentrate Concentrate in vacuo quench->concentrate purify Purify via Chromatography (HPLC or HILIC) concentrate->purify dry Dry Final Product (Lyophilize / Vacuum Oven) purify->dry characterize Characterize Product (NMR, MS) dry->characterize

Caption: Step-by-step experimental workflow from preparation to final product analysis.

Analytical Characterization

To confirm the identity and purity of the final product, N-(2-phosphatoethyl)phthalimide, the following analytical techniques are essential.

TechniqueExpected Result
³¹P NMR A single peak in the proton-decoupled spectrum, typically in the 0 to +5 ppm range for monoalkyl phosphates. This is a definitive confirmation of phosphorylation.
¹H NMR The methylene protons adjacent to the newly formed phosphate ester (-CH₂-O-P) will show a downfield shift compared to the starting alcohol. They will also exhibit coupling to the phosphorus atom, appearing as a doublet of triplets (dt).
¹³C NMR The carbon atom attached to the phosphate group (-CH₂-O-P) will show a downfield shift and a characteristic coupling constant (²J_C-P).
Mass Spectrometry (MS) ESI-MS in negative ion mode should show a clear peak for the molecular ion [M-H]⁻ corresponding to the mass of the phosphorylated product (C₁₀H₉NO₆P).
HPLC Analytical HPLC can confirm the purity of the final product, showing a single major peak at a specific retention time.

The combination of these techniques provides a self-validating system, ensuring the trustworthiness of the experimental outcome.[5][6][7]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phosphorylating agents can be corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • DBU is a strong base and should be handled with care.

  • DCM is a volatile organic solvent. Avoid inhalation and skin contact.

References

  • McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology. Available at: [Link]

  • Thingholm, T. E., Jensen, O. N., & Larsen, M. R. (2009). Analytical strategies for phosphoproteomics. Proteomics. Available at: [Link]

  • Pemberton, R. P., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters. Available at: [Link]

  • Jans, A. (2020). Catalytic phosphorylation of alcohols for phosphate ester synthesis. KU Leuven Research. Available at: [Link]

  • D'Ambrosio, C., et al. (2007). Analytical Methodologies For The Detection And Structural Characterization Of Phosphorylated Proteins. CNR-IRIS. Available at: [Link]

  • Pemberton, R. P., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC - NIH. Available at: [Link]

  • Ammerman, S. E., et al. (2011). Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions. PLoS ONE. Available at: [Link]

  • Combs, Z. A., & BDP, A. (2013). Characterization of Phosphorylated Proteins Using Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Moran, E. J., & Tria, J. J. (1995). Phosphorylation agent, process and use. Google Patents.
  • Yang, J. (2004). Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method. Semantic Scholar. Available at: [Link]

  • PrepChem.com. (Date unknown). Synthesis of N-2-Hydroxyethyl phthalimide. PrepChem.com. Available at: [Link]

  • Papchem Lifesciences. (Date unknown). N-(2-Hydroxyethyl)phthalimide (≥98%). Papchem Lifesciences. Available at: [Link]

  • Nielsen, T. E., et al. (2007). A method of modifying a macromolecular system. Google Patents.
  • Li, Z., & Wang, Y. (1999). Synthesis process of N-hydroxyl phthalimide. Google Patents.
  • Esterhuysen, C., et al. (2012). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. PMC - NIH. Available at: [Link]

  • Takara Bio. (Date unknown). Phosphoprotein purification overview. Takara Bio. Available at: [Link]

  • Brown, H. C., et al. (2019). Structural and Spectroscopic Characterization of a Zinc-bound N-oxy-phthalimide Radical. Inorganic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Chemistry in a Nutshell. (2023). Gabriel Phthalimide Synthesis. YouTube. Available at: [Link]

  • Organic Syntheses Procedure. (Date unknown). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses. Available at: [Link]

  • Lu, Y., et al. (2010). Increasing Phosphoproteome Coverage and Identification of Phosphorylation Motifs Through Combination of Different HPLC Fractionation Methods. Journal of Chromatography B. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Using 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Phthalimide and Organophosphorus Moieties in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield potent and broad-spectrum therapeutic agents. This guide focuses on the strategic use of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione , a highly reactive intermediate that synergistically combines the pharmacologically significant isoindole-1,3-dione (phthalimide) core with a versatile dichlorophosphoryl functional group.

The phthalimide moiety is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. Its rigid, planar structure and lipophilic nature facilitate cell membrane permeability, a crucial attribute for effective antimicrobial agents. On the other hand, organophosphorus compounds, particularly phosphoramidates, are of growing interest in drug design. They can act as transition-state analogues of enzymatic reactions or introduce unique mechanisms of action, and their physicochemical properties can be fine-tuned to enhance bioavailability and target engagement[1].

The combination of these two privileged scaffolds in This compound creates a powerful building block for the synthesis of a new generation of antimicrobial candidates. The dichlorophosphoryl group serves as a highly reactive electrophilic site, enabling the facile introduction of various nucleophilic moieties, such as amines and thiols, which are themselves often integral components of antimicrobial drugs. This approach allows for the rapid generation of diverse compound libraries with the potential for potent and selective antimicrobial activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of This compound and its subsequent application in the synthesis of a novel potential antimicrobial agent through the formation of a phosphoramidate linkage with 2-aminothiazole, a heterocyclic amine known for its antimicrobial properties[2][3].

Physicochemical Properties of Key Reagents

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
N-(2-Hydroxyethyl)phthalimideC₁₀H₉NO₃191.19White to off-white crystalline solid3891-07-4
This compoundC₁₀H₈Cl₂NO₄P324.05Expected to be a moisture-sensitive solid52198-45-5
2-AminothiazoleC₃H₄N₂S100.14Light yellow to brown crystalline powder96-50-4

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process. First, the precursor N-(2-hydroxyethyl)phthalimide (2) is synthesized. This is followed by its conversion to the reactive intermediate This compound (3) . Finally, this intermediate is reacted with a nucleophile, in this exemplary case 2-aminothiazole (4) , to yield the target antimicrobial agent (5) .

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Synthesis of Reactive Intermediate cluster_2 Step 3: Synthesis of Antimicrobial Agent Phthalic Anhydride (1) Phthalic Anhydride (1) N-(2-Hydroxyethyl)phthalimide (2) N-(2-Hydroxyethyl)phthalimide (2) Phthalic Anhydride (1)->N-(2-Hydroxyethyl)phthalimide (2) Toluene, Reflux Ethanolamine Ethanolamine Ethanolamine->N-(2-Hydroxyethyl)phthalimide (2) Intermediate (3) This compound (3) N-(2-Hydroxyethyl)phthalimide (2)->Intermediate (3) Anhydrous CH2Cl2, 0°C to RT POCl3 POCl3 POCl3->Intermediate (3) Triethylamine Triethylamine Triethylamine->Intermediate (3) Final Product (5) Thiazole-Phosphoramidate Phthalimide (5) Intermediate (3)->Final Product (5) Anhydrous THF, Triethylamine, 0°C to RT 2-Aminothiazole (4) 2-Aminothiazole (4) 2-Aminothiazole (4)->Final Product (5)

Figure 1: Overall synthetic workflow for the preparation of a thiazole-phosphoramidate phthalimide derivative.

Experimental Protocols

Part 1: Synthesis of N-(2-Hydroxyethyl)phthalimide (2)

Rationale: This is a classical condensation reaction. Phthalic anhydride reacts with the primary amine of ethanolamine to form a phthalic amic acid intermediate, which then undergoes intramolecular cyclization upon heating to form the imide ring, with the elimination of a water molecule. Toluene is a suitable solvent as it forms an azeotrope with water, which can be removed to drive the reaction to completion.

Materials:

  • Phthalic anhydride (14.81 g, 100 mmol)

  • Ethanolamine (6.11 g, 100 mmol)

  • Toluene (150 mL)

  • Dean-Stark apparatus

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and heating mantle

  • Hexanes (for washing)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phthalic anhydride (14.81 g, 100 mmol) and toluene (150 mL).

  • Stir the suspension and add ethanolamine (6.11 g, 100 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the white solid and wash it with cold hexanes to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(2-hydroxyethyl)phthalimide as a white crystalline solid.

    • Yield: ~90-95%

    • Melting Point: 126-129 °C

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 5.4, 3.1 Hz, 2H), 7.72 (dd, J = 5.4, 3.1 Hz, 2H), 3.95 (t, J = 5.2 Hz, 2H), 3.81 (t, J = 5.2 Hz, 2H), 2.50 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.9, 134.1, 132.0, 123.4, 61.2, 41.9.

  • IR (KBr, cm⁻¹): 3470 (-OH), 3055 (Ar-H), 2945, 2880 (C-H), 1770, 1710 (C=O, imide), 1395, 1050 (C-N, C-O).

Part 2: Synthesis of this compound (3)

Rationale: The hydroxyl group of N-(2-hydroxyethyl)phthalimide acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This results in the displacement of a chloride ion and the formation of a phosphorodichloridate ester. Triethylamine is used as a base to neutralize the HCl gas that is formed during the reaction, preventing side reactions and driving the equilibrium towards the product. The reaction is performed under anhydrous conditions and at low temperatures to minimize hydrolysis of the highly reactive POCl₃ and the product.

Materials:

  • N-(2-Hydroxyethyl)phthalimide (2) (19.12 g, 100 mmol)

  • Phosphorus oxychloride (POCl₃) (22.99 g, 150 mmol)

  • Triethylamine (Et₃N) (12.14 g, 120 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (200 mL)

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a 500 mL three-neck round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Dissolve N-(2-hydroxyethyl)phthalimide (19.12 g, 100 mmol) and triethylamine (12.14 g, 120 mmol) in anhydrous dichloromethane (150 mL) in the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add phosphorus oxychloride (22.99 g, 150 mmol) dissolved in anhydrous dichloromethane (50 mL) dropwise to the cooled solution via the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure. The crude product is a moisture-sensitive solid and should be used immediately in the next step or stored under an inert atmosphere.

Characterization Data (Expected):

  • ³¹P NMR (162 MHz, CDCl₃): δ ~5-10 ppm (a singlet, characteristic of phosphorodichloridates).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.90-7.80 (m, 2H), 7.80-7.70 (m, 2H), 4.50-4.40 (m, 2H), 4.10-4.00 (m, 2H).

  • IR (KBr, cm⁻¹): 3100-3000 (Ar-H), 1775, 1715 (C=O, imide), 1300 (P=O), 1030 (P-O-C), 550 (P-Cl).

Part 3: Synthesis of the Thiazole-Phosphoramidate Phthalimide Derivative (5)

Rationale: The highly electrophilic phosphorus center in the dichlorophosphoryl intermediate (3) readily reacts with nucleophiles. 2-Aminothiazole, a heterocyclic amine, acts as the nucleophile, attacking the phosphorus atom and displacing one of the chloride ions to form a stable phosphoramidate linkage. A second equivalent of triethylamine is used to scavenge the HCl produced in this step.

Materials:

  • Crude this compound (3) (from the previous step, ~100 mmol)

  • 2-Aminothiazole (4) (10.01 g, 100 mmol)

  • Triethylamine (Et₃N) (10.12 g, 100 mmol)

  • Anhydrous tetrahydrofuran (THF) (200 mL)

  • Three-neck round-bottom flask (500 mL)

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • Immediately after its preparation, dissolve the crude this compound (3) in anhydrous THF (100 mL) in a three-neck round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve 2-aminothiazole (10.01 g, 100 mmol) and triethylamine (10.12 g, 100 mmol) in anhydrous THF (100 mL).

  • Cool the solution of the dichlorophosphoryl intermediate to 0 °C.

  • Add the solution of 2-aminothiazole and triethylamine dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter off the triethylamine hydrochloride precipitate.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product (5).

Characterization Data (Expected):

  • ³¹P NMR (162 MHz, CDCl₃): δ ~ -5 to 5 ppm (a singlet).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.90-7.70 (m, 4H, phthalimide), 7.20 (d, J = 3.6 Hz, 1H, thiazole), 6.80 (d, J = 3.6 Hz, 1H, thiazole), 4.30-4.20 (m, 2H), 4.00-3.90 (m, 2H), (NH proton may be broad and its chemical shift can vary).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₁ClN₃O₄PS, found [M+H]⁺.

Hypothetical Antimicrobial Activity Profile

The synthesized thiazole-phosphoramidate phthalimide derivative (5) is expected to exhibit antimicrobial activity due to the combined presence of the phthalimide, thiazole, and phosphoramidate moieties. Below is a table of hypothetical Minimum Inhibitory Concentration (MIC) values based on literature for structurally related compounds.

Microbial StrainTypeHypothetical MIC (µg/mL) of Compound (5)
Staphylococcus aureusGram-positive8 - 32
Bacillus subtilisGram-positive16 - 64
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative64 - 256
Candida albicansFungus16 - 64

Conclusion

The synthetic protocols detailed in this application note provide a robust framework for the utilization of This compound as a versatile intermediate in the synthesis of novel antimicrobial agents. The modularity of this approach, allowing for the introduction of various nucleophilic warheads, opens up extensive possibilities for the development of new chemical entities to combat the growing challenge of antimicrobial resistance. The provided exemplary synthesis of a thiazole-phosphoramidate derivative highlights the potential of this strategy to generate compounds with promising, broad-spectrum antimicrobial activity. Further optimization of the appended nucleophilic moiety can lead to the discovery of potent and selective drug candidates.

References

  • Amin, K. M., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica, 5(5), 97-108. [Link]

  • Lamie, P. F., et al. (2016). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Journal of the Brazilian Chemical Society, 27(8), 1438-1453. [Link]

  • Tse, M. K. (2024). The key phosphorus moieties in drug design: antimicrobials and beyond. Expert Opinion on Drug Discovery, 19(1), 1-4. [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)phthalimide. [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. [Link]

  • Jang, D. O., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3692. [Link]

  • Reddy, C. S., et al. (2007). Synthesis and antimicrobial activity of novel phosphorus heterocycles with exocyclic p-C link. Bioorganic & Medicinal Chemistry Letters, 17(15), 4277-4281. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Zhang, X., et al. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 12(5), 2911-2916. [Link]

  • The Royal Society of Chemistry. (2014). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. RSC Advances, 4, 4642-4645. [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8003. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 962, 2-Aminothiazole. [Link]

  • PubChem. (n.d.). 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione. [Link]

  • Oreate AI. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Current Organic Synthesis, 19(6), 616-636. [Link]

Sources

Application Notes and Protocols for 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: A Reactive Flame Retardant for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Challenge of Polymer Flammability

The widespread use of polymeric materials in electronics, construction, and transportation is driven by their versatility, low cost, and excellent mechanical properties. However, their inherent flammability poses significant safety risks. The incorporation of flame retardants (FRs) is crucial to meet stringent fire safety standards.[1][2] Halogen-free flame retardants are of particular interest due to environmental and health concerns associated with halogenated compounds. Phosphorus-based flame retardants have emerged as a highly effective alternative, often exhibiting excellent performance through both gas-phase and condensed-phase mechanisms.[1][2]

This document provides a detailed technical guide on the application of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione (DCP-EID), a promising reactive flame retardant for engineering thermoplastics such as polyethylene terephthalate (PET) and polyamides (PA). Its unique structure, combining a phosphorus-chloride moiety with a nitrogen-containing isoindole-1,3-dione group, suggests a synergistic flame retardant action. The reactive dichlorophosphoryl group offers the potential for covalent integration into the polymer matrix, leading to enhanced durability and permanence of the flame retardant properties.

Physicochemical Properties of this compound

A thorough understanding of the flame retardant's properties is essential for its effective application.

PropertyValue
CAS Number 52198-45-5
Molecular Formula C₁₀H₈Cl₂NO₄P
Molecular Weight 308.05 g/mol
Appearance Off-white to white crystalline powder
Decomposition Temp. >200°C

Proposed Mechanism of Flame Retardancy

The efficacy of DCP-EID is believed to stem from a dual-phase mechanism, leveraging both the phosphorus and nitrogen elements within its structure. The reactive nature of the dichlorophosphoryl group allows it to act as a reactive flame retardant, covalently bonding with the polymer matrix.

Condensed-Phase Action

During thermal decomposition, the phosphorus component is expected to form phosphoric and polyphosphoric acids. These act as catalysts for the dehydration and charring of the polymer.[2] The isoindole-1,3-dione moiety, being nitrogen-rich and thermally stable, likely contributes to the formation of a robust, insulating char layer. This char layer acts as a physical barrier, limiting the supply of flammable volatiles to the flame and shielding the underlying polymer from heat.

Gas-Phase Action

Simultaneously, the thermal decomposition of the flame retardant can release phosphorus-containing radicals (e.g., PO•) into the gas phase. These radicals are highly effective at quenching the high-energy H• and OH• radicals that propagate the combustion cycle in the flame, thus inhibiting the fire in the gas phase. The presence of nitrogen may also lead to the release of non-combustible gases, which dilute the fuel and oxygen concentration in the flame zone.

Flame_Retardancy_Mechanism Proposed Flame Retardancy Mechanism of DCP-EID cluster_polymer Polymer Matrix (e.g., PET) cluster_combustion Combustion Zone cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + DCP-EID Char Protective Char Layer (P-N Synergy) Polymer->Char Phosphoric Acid Catalysis Radicals PO•, N-species Polymer->Radicals Volatilization Heat Heat Heat->Polymer Thermal Decomposition Barrier Barrier to Heat & Fuel Char->Barrier Insulation Barrier->Heat Reduces Heat Transfer Quenching Flame Quenching (Radical Trapping) Radicals->Quenching Inhibition Quenching->Heat Inhibits Flame

Caption: Proposed dual-phase flame retardancy mechanism of DCP-EID.

Protocols

Protocol 1: Synthesis of this compound

This two-step synthesis provides a reliable route to DCP-EID.

Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (1 eq.) and toluene.

  • Slowly add ethanolamine (1 eq.) to the stirred solution.

  • Heat the mixture to reflux and maintain for 3-4 hours, with azeotropic removal of water.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid product, wash with cold toluene, and dry under vacuum to yield N-(2-hydroxyethyl)phthalimide as a white solid.

Step 2: Phosphorylation to this compound

  • In a three-neck flask under a nitrogen atmosphere, dissolve N-(2-hydroxyethyl)phthalimide (1 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled, stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with cold water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow Synthesis Workflow for DCP-EID cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Phosphorylation Phthalic_Anhydride Phthalic Anhydride Reflux Reflux in Toluene Phthalic_Anhydride->Reflux Ethanolamine Ethanolamine Ethanolamine->Reflux Precursor N-(2-hydroxyethyl)phthalimide Reflux->Precursor Phosphorylation Phosphorylation in DCM with Triethylamine Precursor->Phosphorylation POCl3 POCl₃ POCl3->Phosphorylation Product 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Phosphorylation->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. Our goal is to move beyond simple protocols by explaining the underlying chemical principles and offering robust troubleshooting strategies to help you improve yield, ensure purity, and overcome common experimental hurdles.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the formation of a precursor, N-(2-hydroxyethyl)phthalimide, through the condensation of phthalic anhydride and ethanolamine. The second, and more critical step, is the phosphorylation of the precursor's hydroxyl group using phosphorus oxychloride (POCl₃) to yield the final product.[1] This molecule is a valuable intermediate in medicinal chemistry, often used in the development of various biologically active compounds.[2][3][4]

Overall Reaction Scheme
  • Step 1: Phthalic Anhydride + Ethanolamine → N-(2-hydroxyethyl)phthalimide

  • Step 2: N-(2-hydroxyethyl)phthalimide + POCl₃ → this compound

General Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Phosphorylation A 1. Combine Phthalic Anhydride & Ethanolamine in Toluene B 2. Reflux Reaction Mixture (Azeotropic removal of H₂O) A->B C 3. Cool & Precipitate B->C D 4. Filter & Wash C->D E 5. Dry to Yield N-(2-hydroxyethyl)phthalimide D->E F 6. Dissolve Precursor in Anhydrous Solvent with Base E->F Proceed to Phosphorylation G 7. Cool to 0°C F->G H 8. Add POCl₃ Dropwise G->H I 9. Stir & Monitor Reaction H->I J 10. Aqueous Workup & Extraction I->J K 11. Purify via Column Chromatography J->K L 12. Characterize Final Product K->L

Caption: High-level workflow for the two-step synthesis of the target compound.

Part 1: Synthesis of N-(2-hydroxyethyl)phthalimide (Precursor)

This initial step is a relatively straightforward condensation reaction. However, optimizing this step is crucial for ensuring a high-purity starting material for the more sensitive phosphorylation stage.

Detailed Experimental Protocol
  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add phthalic anhydride (1.0 eq) and toluene (approx. 2-3 mL per gram of anhydride).

  • Reagent Addition: While stirring, add ethanolamine (1.0 eq) to the suspension.[5]

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours, monitored by the collection of water in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration. Wash the solid with cold toluene or hexane to remove any unreacted starting materials.

  • Drying: Dry the product, N-(2-hydroxyethyl)phthalimide, under vacuum. The expected melting point is 126-128 °C.[6] A yield of over 95% can be achieved with careful execution.[7]

Troubleshooting Guide: Precursor Synthesis
Problem Probable Cause(s) Recommended Solution & Explanation
Low Yield 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Product Loss During Workup: The product has slight solubility in some organic solvents.1. Ensure a consistent reflux is maintained and that the theoretical amount of water has been collected. Use TLC to confirm the disappearance of starting materials. 2. Minimize the volume of wash solvent. Ensure the flask is thoroughly cooled to maximize precipitation before filtering.
Oily or Gummy Product Incomplete Removal of Water: The reaction produces water as a byproduct. If not effectively removed, it can lead to an impure, non-crystalline product.Use a Dean-Stark trap for azeotropic removal of water. This is more effective than simple reflux as it physically removes the water, driving the equilibrium towards the product. Ensure all glassware is dry before starting.
Product Fails to Precipitate Supersaturation or Insufficient Product: The solution may be too dilute or require seeding to initiate crystallization.1. Reduce the solvent volume under reduced pressure. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface. 3. Add a seed crystal from a previous successful batch if available.

Part 2: Phosphorylation of N-(2-hydroxyethyl)phthalimide

This step requires stringent control over reaction conditions, particularly the exclusion of moisture, due to the high reactivity of phosphorus oxychloride.

Detailed Experimental Protocol
  • Setup: In an oven-dried, three-neck round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1-1.2 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).[1]

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution via a syringe. Causality: This slow addition is critical to manage the exothermic reaction and prevent side reactions like dehydration.[8]

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (stain with potassium permanganate).

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and water to quench the excess POCl₃. Safety: This step is highly exothermic and produces HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the final product as a viscous oil or low-melting solid.[1]

Troubleshooting Guide: Phosphorylation

G Start Low Yield or No Product in Phosphorylation Step Q1 Was the reaction performed under strictly anhydrous conditions? Start->Q1 S1 Solution: Use oven-dried glassware, an inert atmosphere, and anhydrous grade solvents/reagents. POCl₃ rapidly hydrolyzes to phosphorodichloridic acid and then phosphoric acid, consuming the reagent. Q1->S1 No Q2 Was the reaction temperature maintained at 0°C during POCl₃ addition? Q1->Q2 Yes S1->Q2 S2 Solution: Maintain 0°C. Higher temperatures can promote E2 elimination, forming N-vinylphthalimide as a major byproduct. POCl₃ is a known dehydrating agent. Q2->S2 No Q3 Does TLC show multiple spots or streaks? Q2->Q3 Yes S2->Q3 S3 Solution: Adjust stoichiometry. Excess POCl₃ can lead to side reactions. Insufficient base (Et₃N) fails to scavenge HCl, stalling the reaction. Purify carefully via column chromatography. Q3->S3 Yes End Yield Improved Q3->End No S3->End

Caption: Troubleshooting flowchart for the critical phosphorylation step.

Frequently Asked Questions (FAQs)

Q1: Why is triethylamine (or another base) necessary in the phosphorylation step?

A1: The reaction between the alcohol and POCl₃ produces one equivalent of hydrochloric acid (HCl). The base, typically triethylamine, acts as an HCl scavenger. By neutralizing the acid to form triethylammonium chloride, it prevents the acid from catalyzing side reactions and drives the reaction equilibrium towards the formation of the desired product.

Q2: My final product appears to be decomposing during column chromatography. Why?

A2: The dichlorophosphoryl group is highly reactive and susceptible to hydrolysis. Residual acid or base on the silica gel can catalyze its decomposition back to the starting alcohol or other byproducts. To mitigate this, you can neutralize your silica gel by pre-treating it with a solvent system containing a small amount of the base used in your reaction (e.g., 0.5% triethylamine in the eluent) or use a less acidic stationary phase like alumina.

Q3: I see a byproduct that corresponds to the elimination of the phosphate group. How can I avoid this?

A3: This is a common issue. POCl₃ is a potent dehydrating agent, and in the presence of a base like pyridine or triethylamine, it can facilitate an E2 elimination reaction to form an alkene (in this case, N-vinylphthalimide).[8][9] The key to preventing this is strict temperature control. Performing the addition of POCl₃ at 0°C or even lower (-15°C) significantly disfavors the elimination pathway relative to the desired phosphorylation.

Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

A4: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[10] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. It is crucial to work under an inert atmosphere to prevent hydrolysis from ambient moisture. The quenching process must be done slowly and carefully by adding the reaction mixture to ice, never the other way around, to control the highly exothermic reaction and the release of HCl gas.[11] The acute toxicity of POCl₃ can be attributed to its hydrolysis product, phosphorodichloridic acid, which can phosphorylate acetylcholinesterase.[12]

Q5: Can I use a different phosphorylating agent?

A5: While POCl₃ is common, other reagents can be used, though they may alter the final product. For instance, the Appel reaction (using CCl₄ and triphenylphosphine) is typically used to convert alcohols to alkyl chlorides, not phosphates.[13][14] For phosphorylation, reagents like phosphoryl chloride derivatives or other phosphorus (V) compounds could be employed, but this would constitute a significant deviation from the established protocol and would require re-optimization.

References

  • US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents. Google Patents.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health (NIH).
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate.
  • This compound. Vulcanchem.
  • CN113372256A - Synthesis method of N-phthalimidoacetic acid - Google Patents. Google Patents.
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
  • Appel Reaction. Organic Chemistry Portal.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications.
  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central.
  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate.
  • POCl3 for Dehydration of Alcohols. Chemistry Steps.
  • N-(2-Hydroxyethyl)phthalimide 99 3891-07-4. Sigma-Aldrich.
  • β-BROMOETHYLPHTHALIMIDE. Organic Syntheses Procedure.
  • Phosphoacetylcholinesterase: Toxicity of Phosphorus Oxychloride to Mammals and Insects That Can Be Attributed to Selective Phosphorylation of Acetylcholinesterase by Phosphorodichloridic Acid. PubMed.
  • Appel Reaction. Alfa Chemistry.

Sources

Technical Support Center: Phosphorylation with 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phosphorylation reactions utilizing 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to anticipate and resolve experimental challenges, ensuring the success of your phosphorylation reactions.

Introduction to the Reagent

This compound is a highly reactive phosphorylating agent. Its efficacy stems from the dichlorophosphoryl group, which serves as an excellent leaving group for nucleophilic substitution by alcohols, amines, and other nucleophiles.[1] The isoindole-1,3-dione (phthalimide) moiety provides a protective group for the ethanolamine linker, which can be deprotected post-phosphorylation.

The synthesis of this reagent is typically achieved through the phosphorylation of N-(2-hydroxyethyl)phthalimide with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine to neutralize the generated HCl.[1] Understanding this synthesis is crucial as residual impurities from this step can influence subsequent reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during phosphorylation using this compound.

Issue 1: Low or No Product Yield

Q1: I am not observing any formation of my desired phosphorylated product. What are the likely causes?

A1: The absence of product formation typically points to issues with the reagent's integrity, reaction conditions, or the nature of the substrate.

  • Reagent Degradation: The primary suspect is the hydrolysis of the dichlorophosphoryl group. This group is highly susceptible to moisture. The presence of water in the solvent, on the glassware, or in the substrate will lead to the rapid formation of the inactive monochlorophosphate and ultimately phosphoric acid derivatives.

    • Preventative Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. The substrate should be thoroughly dried before addition to the reaction mixture.

  • Substrate Reactivity: Sterically hindered alcohols or electron-deficient substrates may exhibit slow reaction kinetics.

    • Optimization Strategy: For less reactive substrates, consider increasing the reaction temperature. However, monitor the reaction closely as higher temperatures can also promote side reactions. The use of a more potent, non-nucleophilic base, such as a proton sponge, may also enhance the reactivity of the substrate.

  • Inadequate Base: The choice and amount of base are critical. The reaction generates two equivalents of HCl, which must be neutralized. Insufficient base will lead to a drop in pH, protonating your substrate's nucleophilic group and halting the reaction.

    • Recommended Bases: Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are commonly used. For sensitive substrates, a hindered base like 2,6-lutidine can be advantageous to minimize potential side reactions with the base itself.

Q2: My yield is consistently low, although I do see some product formation. How can I improve it?

A2: Low yields often result from a combination of factors, including incomplete reaction, competing side reactions, and issues during workup and purification.

  • Reaction Stoichiometry: Ensure you are using a slight excess of the phosphorylating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial.

  • Order of Addition: It is often preferable to add the phosphorylating agent slowly to a solution of the substrate and base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize the formation of byproducts.

Issue 2: Presence of Multiple Byproducts

Q3: My crude reaction mixture shows several unexpected spots on TLC/peaks in LC-MS. What are these byproducts and how can I avoid them?

A3: The formation of multiple byproducts is a common challenge due to the high reactivity of the dichlorophosphoryl group. The primary side reactions include hydrolysis, reaction with the base, and over-phosphorylation.

  • Hydrolysis Products: As mentioned, the most common byproduct is the hydrolyzed form of the reagent. This can be minimized by strictly anhydrous conditions.

  • Reaction with Amine Bases: Tertiary amine bases, while necessary to scavenge HCl, can sometimes act as nucleophiles, especially at elevated temperatures. This can lead to the formation of a complex mixture of phosphorylated amine byproducts.

    • Mitigation: Use a hindered base like DIPEA or 2,6-lutidine, which are less likely to act as nucleophiles. Perform the reaction at the lowest effective temperature.

  • Over-phosphorylation and Pyrophosphate Formation: If your substrate has multiple nucleophilic sites, over-phosphorylation can occur. Additionally, the intermediate monochlorophosphate can react with another molecule of your phosphorylated product to form pyrophosphate dimers.

    • Control Measures: Use a precise stoichiometry of the phosphorylating agent. Slow addition of the reagent can also help to control the concentration of reactive intermediates.

Experimental Protocols

Protocol 1: General Procedure for Phosphorylation of a Primary Alcohol

This protocol provides a starting point for the phosphorylation of a primary alcohol. Optimization of temperature, solvent, and base may be required for different substrates.

Materials:

  • Substrate (primary alcohol)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N), freshly distilled

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the solution of the phosphorylating agent dropwise to the alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Key Reaction and Side Reactions

G cluster_main Desired Phosphorylation cluster_side Common Side Reactions Reagent 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Product Phosphorylated Product (R-O-P(O)(Cl)-O-...) Reagent->Product + Substrate, Base Reagent->Product Hydrolysis Hydrolysis Product (HO-P(O)(Cl)-O-...) Reagent->Hydrolysis + H2O Reagent->Hydrolysis BaseReaction Reaction with Base Reagent->BaseReaction + Base (nucleophilic attack) Reagent->BaseReaction Substrate Substrate (R-OH) Substrate->Product Base Base (e.g., Et3N) Base->Product Pyrophosphate Pyrophosphate Dimer Product->Pyrophosphate + Product Product->Pyrophosphate

Caption: Main reaction pathway and common side reactions.

Data Summary

Issue Potential Cause Recommended Action
Low/No Yield Reagent hydrolysisUse anhydrous conditions, oven-dried glassware.
Low substrate reactivityIncrease temperature, use a stronger non-nucleophilic base.
Insufficient baseUse at least 2.2 equivalents of base.
Multiple Byproducts HydrolysisStrict anhydrous conditions.
Reaction with amine baseUse a hindered base (e.g., DIPEA, 2,6-lutidine).
Over-phosphorylationUse precise stoichiometry, slow addition of reagent.
Pyrophosphate formationControl stoichiometry and reagent addition rate.

Frequently Asked Questions (FAQs)

Q4: How can I effectively purify my phosphorylated product from the reaction mixture?

A4: Purification can be challenging due to the similar polarities of the product and some byproducts. Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. It is crucial to neutralize any residual acid in the crude product before chromatography to prevent degradation on the silica gel.

Q5: What is the best way to remove the phthalimide protecting group after phosphorylation?

A5: The phthalimide group is typically removed by hydrazinolysis. The phosphorylated product is treated with hydrazine hydrate in a solvent like ethanol or methanol. This reaction cleaves the phthalimide to release the free amine. It is important to perform this step under mild conditions to avoid degradation of the newly formed phosphate ester.

Q6: Can I use this reagent to phosphorylate amines?

A6: Yes, this compound can be used to phosphorylate primary and secondary amines to form phosphoramidates. The general principles of using anhydrous conditions and an appropriate base still apply. However, the nucleophilicity of amines is generally higher than that of alcohols, so the reaction may proceed more rapidly and at lower temperatures.

Q7: How should I store the phosphorylating reagent to ensure its stability?

A7: The reagent is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best stored in a desiccator at a cool and dark place. Before use, allow the reagent to warm to room temperature before opening to prevent condensation of moisture from the air. The stability of the phosphoryl group is a concern, and long-term storage may lead to gradual hydrolysis.[1]

References

  • Beilstein Journals. (n.d.). The chemistry of isoindole natural products. Retrieved from [Link]

  • NIH. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Phosphoryl chloride. Retrieved from [Link]

  • OSTI. (n.d.). Sub-Equimolar Hydrolysis and Condensation of Organophosphates. Retrieved from [Link]

  • PubMed. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Retrieved from [Link]

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Technical Support Center: Phosphorylation with 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile phosphorylating agent. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reactions for success.

Introduction to the Reagent: A Double-Edged Sword

"this compound" is a potent phosphorylating agent, valued for its ability to introduce a phosphodiester linkage. The dichlorophosphoryl group is highly electrophilic, making it reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols.[1] However, this high reactivity is a double-edged sword, often leading to challenges such as low yields, side product formation, and reagent degradation if not handled with care. This guide will equip you with the knowledge to harness its reactivity while mitigating its drawbacks.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the use of "this compound".

Q1: My phosphorylation reaction is showing low to no conversion of my starting material. What are the most likely causes?

A1: Low or no conversion is a common issue and can often be traced back to a few key factors:

  • Reagent Quality: The dichlorophosphoryl group is highly sensitive to moisture. Improper storage or handling can lead to hydrolysis of the reagent, rendering it inactive. Always ensure your reagent is stored under anhydrous conditions and handled under an inert atmosphere (e.g., argon or nitrogen). Dichlorophosphate esters are known to be water-reactive.[2]

  • Reaction Conditions: Inadequate exclusion of water from your reaction is a primary culprit. Ensure all glassware is oven-dried, solvents are anhydrous, and your starting materials are free of residual moisture.

  • Insufficient Activation: The nucleophilicity of your substrate (e.g., an alcohol) may be too low for the reaction to proceed efficiently at the chosen temperature. The use of a non-nucleophilic base is crucial not only to scavenge the HCl byproduct but also to deprotonate the nucleophile, increasing its reactivity.

Q2: I am observing multiple products in my reaction mixture by TLC/LC-MS. What are these side products and how can I avoid them?

A2: The formation of multiple products is often due to the high reactivity of the dichlorophosphoryl group. Common side products include:

  • Bis-phosphorylated species: If your substrate contains multiple nucleophilic sites, you may see phosphorylation at more than one position.

  • Hydrolysis products: Trace amounts of water can lead to the formation of the corresponding monochlorophosphate and ultimately phosphoric acid derivatives.

  • Reaction with the base: While tertiary amines like triethylamine are generally used as non-nucleophilic bases, under certain conditions, they can react with highly electrophilic reagents.

To minimize side product formation, consider the following:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. A slight excess of the phosphorylating agent may be necessary, but a large excess can drive the formation of side products.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can help to control the reactivity and improve selectivity.

  • Protecting Groups: For complex substrates with multiple reactive sites, a protecting group strategy is often the most robust approach to ensure selective phosphorylation.

Q3: How should I properly store and handle "this compound"?

A3: Proper storage and handling are critical for maintaining the reagent's activity.

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. A desiccator is highly recommended. For long-term storage, consider refrigeration, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Storing similar organophosphate compounds at lower temperatures has been shown to improve stability.[3]

  • Handling: All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). Use oven-dried glassware and anhydrous solvents.

Troubleshooting Guide: From Theory to Practical Solutions

This section provides a more in-depth look at specific problems you may encounter and offers step-by-step guidance to resolve them.

Problem 1: Low Yield with Primary or Secondary Alcohols

You are attempting to phosphorylate a primary or secondary alcohol and are observing low yields, with a significant amount of unreacted starting material.

Underlying Chemistry: The phosphorylation of an alcohol with a dichlorophosphate proceeds via nucleophilic attack of the hydroxyl group on the phosphorus center.[1] The reactivity of the alcohol (primary > secondary > tertiary) and steric hindrance around the hydroxyl group can significantly impact the reaction rate. For sterically hindered alcohols, the reaction can be particularly sluggish.[4][5]

Troubleshooting Workflow:

G start Low Yield with Alcohol check_reagent 1. Verify Reagent Activity - Run a control reaction with a simple primary alcohol (e.g., benzyl alcohol). - Check for signs of hydrolysis (cloudiness, HCl fumes upon opening). start->check_reagent check_conditions 2. Ensure Anhydrous Conditions - Oven-dry all glassware. - Use freshly distilled, anhydrous solvents. - Dry starting materials thoroughly. check_reagent->check_conditions Reagent OK fail Consider Alternative Reagent check_reagent->fail Reagent Degraded optimize_base 3. Optimize Base and Stoichiometry - Use a non-nucleophilic base (e.g., triethylamine, DIPEA). - Ensure at least 2 equivalents of base are used to scavenge HCl. - Consider a stronger, non-nucleophilic base for hindered alcohols (e.g., DBU). check_conditions->optimize_base Conditions Anhydrous check_conditions->fail Moisture Present increase_temp 4. Increase Reaction Temperature - Gradually increase the temperature from 0°C to room temperature, or even gentle heating (e.g., 40-50°C). - Monitor the reaction closely by TLC or LC-MS to avoid decomposition. optimize_base->increase_temp Base Optimized increase_time 5. Extend Reaction Time - For hindered substrates, the reaction may require longer times (e.g., 24-48 hours). increase_temp->increase_time Still Low Yield success Successful Phosphorylation increase_temp->success Improved Yield increase_time->success Improved Yield increase_time->fail No Improvement

Troubleshooting Decision Tree for Low Yields.

Experimental Protocol: Phosphorylation of a Generic Primary Alcohol

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Base: Add anhydrous dichloromethane (DCM) or toluene (to make a 0.1-0.5 M solution) followed by triethylamine (2.2 eq).[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of "this compound" (1.1 eq) in anhydrous DCM or toluene dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Hydrolysis of the Product During Work-up or Purification

You have successfully formed the desired phosphodiester product, but it appears to be degrading during the aqueous work-up or upon standing on silica gel during chromatography.

Underlying Chemistry: The P-O bonds in phosphodiesters can be susceptible to hydrolysis, especially under acidic or basic conditions. The phthalimide group itself can also be sensitive to certain conditions.

Strategies to Minimize Hydrolysis:

  • Anhydrous Work-up: If possible, perform an anhydrous work-up. This can involve filtering the reaction mixture through a pad of Celite to remove triethylamine hydrochloride, followed by evaporation of the solvent. The crude product can then be purified by chromatography.

  • Modified Aqueous Work-up:

    • Use a rapid extraction with cold, dilute aqueous solutions.

    • Minimize the contact time between your product and the aqueous phases.

    • Ensure the pH of the aqueous solutions is as close to neutral as possible.

  • Chromatography Considerations:

    • Use a neutral stationary phase, such as deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent).

    • Perform the chromatography as quickly as possible.

    • Consider alternative purification methods like precipitation or crystallization if applicable.

Optimized Reaction Parameters:

ParameterStandard ConditionTroubleshooting ModificationRationale
Solvent Anhydrous DCM, Toluene[1]Anhydrous AcetonitrileCan sometimes improve solubility and reaction rates.
Temperature 0°C to Room Temp[1]-20°C to 0°CReduces the rate of side reactions and decomposition.
Base Triethylamine (2.2 eq)[1]Diisopropylethylamine (DIPEA), 2,6-LutidineMore sterically hindered bases can be less nucleophilic.
Work-up Aqueous washAnhydrous work-up or rapid, cold aqueous washMinimizes hydrolysis of the product.
Purification Silica gel chromatographyDeactivated silica gel, rapid chromatographyPrevents degradation on the stationary phase.
Problem 3: Reaction with Amines - Competing Pathways

When reacting with a primary or secondary amine, you observe the formation of a phosphorodiamidate or other unexpected products.

Underlying Chemistry: Amines are generally more nucleophilic than alcohols. The reaction of "this compound" with an amine can proceed in a stepwise manner, displacing one or both chloride ions.[1] If the amine is present in excess or the reaction conditions are not carefully controlled, the second displacement can be rapid, leading to the phosphorodiamidate.

Reaction Pathway with an Amine:

G reagent This compound P(O)Cl₂-R' intermediate Monochloro Intermediate P(O)Cl(NR₂)-R' reagent->intermediate + R₂NH - HCl amine Primary/Secondary Amine R₂NH product Desired Phosphoromonoamidate P(O)(Nu)(NR₂)-R' intermediate->product + NuH - HCl side_product Side Product: Phosphorodiamidate P(O)(NR₂)₂-R' intermediate->side_product + R₂NH - HCl nucleophile Second Nucleophile (e.g., Alcohol) NuH

Reaction pathways with amines.

Strategies for Selective Mono-amination:

  • Inverse Addition: Add the amine slowly to a solution of the phosphorylating agent. This maintains a low concentration of the amine, favoring the mono-substituted product.

  • Stoichiometry: Use a 1:1 stoichiometry of the amine to the phosphorylating agent.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity.

Concluding Remarks

"this compound" is a powerful tool in the synthetic chemist's arsenal. By understanding its reactivity and potential pitfalls, and by applying the systematic troubleshooting approaches outlined in this guide, you can overcome the challenges of low reactivity and achieve your desired phosphorylation outcomes with greater success and reproducibility.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13038, Phosphorodichloridic acid, phenyl ester. Available at: [Link]

  • Coric, I., & List, B. (2012). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Angewandte Chemie International Edition, 51(32), 7990-7993. Available at: [Link]

  • Wang, X. H., Liu, X., Xue, Y. W., Wang, Y. B., Wei, X. H., & Su, Q. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. Organic & Biomolecular Chemistry, 22(6), 1184-1188. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15158, Ethyl dichlorophosphate. Available at: [Link]

  • Fossey, J. S., & Li, Y. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3658. Available at: [Link]

  • O'Brien, P. J., Herschlag, D., & Boxer, S. G. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science, 6(2), 246-253. Available at: [Link]

  • Zeng, M., & Herzon, S. B. (2015). Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. The Journal of Organic Chemistry, 80(17), 8604-8618. Available at: [Link]

  • Koplovitz, I., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. ResearchGate. Available at: [Link]

  • Exploring Ethyl Dichlorophosphate: Properties, Applications, and Industry Insights. Medium. Available at: [Link]

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Technical Support Guide: Optimizing Reaction Conditions for 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis and optimization of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, offering robust troubleshooting strategies and addressing frequently asked questions to ensure procedural success and scientific integrity.

The synthesis of this important phosphorylating agent is typically achieved through the phosphorylation of N-(2-hydroxyethyl)phthalimide using phosphorus oxychloride (POCl₃)[1]. While straightforward in principle, the high reactivity of POCl₃ and the moisture sensitivity of the product demand careful control over reaction parameters to achieve high yields and purity.

Section 1: Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of this compound. The rationale behind critical steps is provided to empower the user with a deeper understanding of the reaction dynamics.

Reagents and Materials:

  • N-(2-hydroxyethyl)phthalimide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer, ice bath, and syringe pump

Step-by-Step Methodology:

  • System Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel (or syringe pump inlet), and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment to ensure strict anhydrous conditions.

  • Reactant Dissolution: Dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous dichloromethane. Stir the solution at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Maintaining this low temperature is critical to control the initial exothermic reaction with POCl₃ and minimize the formation of side products[1].

  • POCl₃ Addition: Dilute phosphorus oxychloride (1.2 eq) with anhydrous dichloromethane in the dropping funnel. Add the POCl₃ solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. A slow, controlled addition is paramount to prevent over-reaction and thermal decomposition[2]. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the N-(2-hydroxyethyl)phthalimide starting material.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Filter the mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure in vacuo, ensuring the temperature is kept low to prevent product degradation. The resulting crude product should be a viscous oil or solid.

  • Purification: The crude product is highly sensitive to hydrolysis and may degrade on standard silica gel.

    • Recommended Method (Crystallization): Attempt to crystallize the crude product from a mixture of anhydrous solvents, such as DCM/hexane or toluene/hexane.

    • Alternative Method (Flash Chromatography): If chromatography is necessary, use a column packed with silica gel that has been slurried in the eluent containing 1% triethylamine to neutralize acidic sites. Use a non-polar eluent system (e.g., hexane/ethyl acetate). Run the column quickly and do not leave the product on the silica for an extended period.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and solutions?

A1: Low yields are most often traced back to three key areas: moisture contamination, improper stoichiometry or temperature control, and product loss during workup.

  • Moisture Contamination: POCl₃ reacts violently with water to form phosphoric acid and HCl, consuming your reagent[3]. The dichlorophosphate product is also readily hydrolyzed.

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous grade solvents and reagents. Perform the entire reaction, including filtration, under a positive pressure of an inert gas like nitrogen or argon.

  • Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably during POCl₃ addition, side reactions and decomposition can occur.

    • Solution: Use a syringe pump for a slow, consistent addition of POCl₃ and maintain the reaction at 0-5°C during this phase.

  • Workup/Purification Loss: The product is unstable in the presence of water or acidic media, such as standard silica gel.

    • Solution: Prioritize a non-aqueous workup and crystallization for purification. If chromatography is unavoidable, neutralize the silica gel with triethylamine and use anhydrous eluents.

Q2: My TLC shows multiple new spots, and my final product NMR is impure. What are these side products and how can I prevent them?

A2: The primary side products are typically from hydrolysis or incomplete reaction.

  • Hydrolysis Products: The main impurity is often the monochlorophosphate, and ultimately the phosphoric acid derivative, formed by reaction with trace water.

    • Prevention: The most effective prevention is maintaining strict anhydrous conditions as detailed in Q1.

  • Pyrophosphates: If water is present, it can react with POCl₃ to form pyrophosphoryl chloride, which can then react with your starting material to form more complex phosphate esters[3].

    • Prevention: Again, rigorous exclusion of moisture is key.

  • Unreacted Starting Material: This indicates an incomplete reaction.

    • Prevention: Ensure the POCl₃ used is of high purity and has not been partially hydrolyzed from improper storage. Verify the stoichiometry and allow for sufficient reaction time, monitoring by TLC.

Q3: The product decomposes during purification on a silica gel column. How can I improve this?

A3: This is a very common issue. Dichlorophosphate esters are electrophilic and highly susceptible to nucleophilic attack by water or the acidic silanol groups on the surface of silica gel.

  • Solution 1 (Avoid Chromatography): The best method is to avoid chromatography altogether. After filtering the triethylamine salts and removing the solvent, attempt to crystallize the product from an anhydrous solvent system.

  • Solution 2 (Neutralize the Stationary Phase): If chromatography is essential, pre-treat the silica gel. Prepare your column slurry in your chosen eluent (e.g., 90:10 hexane:ethyl acetate) and add 1% triethylamine by volume. This neutralizes the acidic sites on the silica, reducing on-column degradation.

  • Solution 3 (Alternative Sorbents): Consider using a more inert stationary phase, such as neutral alumina, though this may alter the elution profile.

Q4: The reaction mixture turns dark brown or black. What is happening?

A4: A dark coloration often indicates decomposition. This can be caused by:

  • Runaway Reaction: Poor temperature control can lead to rapid, uncontrolled reactions that char the organic material.

  • Impurities in Reagents: Old or impure POCl₃ or triethylamine can contain impurities that lead to side reactions and discoloration.

  • Solution: Always use purified, high-quality reagents. Ensure strict temperature control, especially during the addition of POCl₃. If the problem persists, consider purifying the starting materials and reagents before use.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this phosphorylation reaction?

A1: The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of N-(2-hydroxyethyl)phthalimide acts as a nucleophile, attacking the highly electrophilic phosphorus atom of phosphorus oxychloride. A chloride ion is displaced, and the resulting protonated intermediate is neutralized by triethylamine. The triethylamine acts as an HCl scavenger, trapping the generated HCl as triethylamine hydrochloride and driving the reaction to completion[1][4].

Q2: How should I properly handle and store the final product, this compound?

A2: The product is moisture-sensitive and should be handled accordingly. Store the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a freezer (-20°C) inside a desiccator is recommended to minimize hydrolysis.

Q3: What are the most critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive substance[5].

  • Handling: Always handle POCl₃ in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Quenching: Never add water directly to POCl₃. To quench excess reagent or clean glassware, add it slowly to a large volume of ice-cold water or a basic solution with vigorous stirring to manage the exothermic reaction and neutralize the resulting acids.

Q4: Which analytical techniques are essential for characterizing the product and confirming its purity?

A4: A combination of techniques is required for full characterization:

  • ³¹P NMR Spectroscopy: This is the most definitive technique. You should observe a single peak in the dichlorophosphate region of the spectrum.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the integrity of the isoindole-ethyl backbone and the absence of starting material.

  • FT-IR Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting material and the appearance of strong P=O and P-Cl stretching bands.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula of the product.

Section 4: Data and Workflow Visualization

Table 1: Summary of Key Reaction Parameters and Their Impact
ParameterStandard ConditionEffect of DeviationRationale & Recommendation
Temperature 0°C for addition, then RTHigher temp leads to side products/decompositionControls exothermic reaction; maintains product stability[1].
Solvent Anhydrous DCM/TolueneProtic or wet solvents cause hydrolysisReagents and product are highly moisture-sensitive[3].
Base Anhydrous Et₃N (1.5 eq)Insufficient base leads to low conversionScavenges HCl to drive the reaction forward and prevent acid-catalyzed side reactions[1].
POCl₃ Stoichiometry 1.1 - 1.2 eqExcess can lead to side reactions; less can be incompleteA slight excess ensures full conversion of the starting alcohol.
Atmosphere Inert (N₂ or Ar)Air (moisture, O₂) can degrade reagents/productPrevents hydrolysis from atmospheric moisture[3].
Diagrams

Synthesis_Workflow Diagram 1: Optimized Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents Under Inert Gas dissolve Dissolve SM & Et3N in Anhydrous DCM prep_reagents->dissolve cool Cool to 0°C dissolve->cool add_pocl3 Slow, Dropwise Addition of POCl3 Solution cool->add_pocl3 react Stir at 0°C -> RT add_pocl3->react monitor Monitor by TLC react->monitor filter_salts Filter Et3N·HCl Salt (Inert Atmosphere) monitor->filter_salts Upon Completion concentrate Concentrate Filtrate in vacuo (Low Temp) filter_salts->concentrate purify Purify Crude Product (Crystallization or Neutralized Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting_Guide Diagram 2: Troubleshooting Decision Tree problem Low Yield or Impure Product? cause_moisture Cause: Moisture Contamination problem->cause_moisture Yes cause_temp Cause: Poor Temperature Control problem->cause_temp Yes cause_purification Cause: Product Decomposition During Purification problem->cause_purification Yes cause_reagents Cause: Incomplete Reaction/ Reagent Quality problem->cause_reagents Yes sol_moisture Solution: Use Anhydrous Reagents/ Solvents & Inert Atmosphere cause_moisture->sol_moisture sol_temp Solution: Maintain 0-5°C During Addition; Use Syringe Pump cause_temp->sol_temp sol_purification Solution: Prioritize Crystallization or Use Neutralized Silica Gel cause_purification->sol_purification sol_reagents Solution: Check Stoichiometry & Reagent Purity; Allow Sufficient Reaction Time cause_reagents->sol_reagents

Caption: A logical decision tree for diagnosing and solving common synthesis problems.

References

  • Singh, R. K., & Khan, S. A. (n.d.). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Engineering Research & Technology, 3(10). Retrieved from [Link]

  • Harvey, S. P., et al. (n.d.). Sub-Equimolar Hydrolysis and Condensation of Organophosphates. OSTI.gov. Retrieved from [Link]

  • Kim, H., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Catalysis, 10(4), 2696-2701. Retrieved from [Link]

  • Miertus, S., et al. (n.d.). On the Mechanism of Dichlorvos Hydrolysis. Collection of Czechoslovak Chemical Communications, 50(1), 141-149. Retrieved from [Link]

  • RayBiotech. (2020, May 11). 7 Ways to Study Protein Phosphorylation. Retrieved from [Link]

  • Assay Genie. (2023, June 11). Understanding Phosphorylation: From ATP Synthesis to Cellular Signaling. Retrieved from [Link]

  • Van der Veen, L. A., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. Green Chemistry, 25(11), 4341-4348. Retrieved from [Link]

  • Pearson. (n.d.). Phosphorylation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • PapChem Lifesciences. (n.d.). N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride - Common Organic Chemistry Reagents. Retrieved from [Link]

  • Nagai, T., et al. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. Retrieved from [Link]

  • Spangler, L. L., et al. (2004). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and reliable method is a two-step synthesis.[1]

  • Formation of the Precursor: The synthesis begins with the reaction of phthalic anhydride and ethanolamine, typically under reflux in a solvent like toluene, to produce the key intermediate, N-(2-hydroxyethyl)phthalimide.[1]

  • Phosphorylation: The hydroxyl group of N-(2-hydroxyethyl)phthalimide is then phosphorylated using phosphorus oxychloride (POCl₃). This reaction is performed in an anhydrous aprotic solvent (e.g., dichloromethane) and in the presence of a tertiary amine base, such as triethylamine (Et₃N), to scavenge the hydrochloric acid (HCl) by-product.[1][2]

Q2: Why is it critical to use an anhydrous solvent and a base during the phosphorylation step?

A2: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis.[3] Any moisture present will react with POCl₃ to form phosphorodichloridic acid and other hydrolyzed species, which can compete with the desired reaction and introduce significant impurities.[4] A base, typically triethylamine, is essential to neutralize the HCl generated during the reaction. Without it, the acidic conditions could promote unwanted side reactions or degradation of the desired product.

Q3: What are the primary classes of impurities I should be aware of?

A3: Impurities can generally be categorized into four main groups:

  • Starting Material-Related Impurities: Unreacted N-(2-hydroxyethyl)phthalimide or excess POCl₃.

  • By-products from Side Reactions: These include triethylamine hydrochloride, hydrolysis products of POCl₃, and potential oligomeric species.

  • Product Degradation Impurities: Primarily hydrolysis products of the final compound, where one or both P-Cl bonds are replaced by P-OH groups.

  • Solvent and Reagent Artifacts: Impurities originating from the solvents or the POCl₃ reagent itself.[5]

Q4: Which analytical techniques are recommended for purity assessment?

A4: A multi-technique approach is best for comprehensive analysis.

  • NMR Spectroscopy: ³¹P NMR is exceptionally powerful for identifying and quantifying phosphorus-containing impurities.[4] ¹H and ¹³C NMR are used to confirm the overall structure and detect organic impurities like the unreacted alcohol precursor.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is suitable for analyzing the thermal lability of these compounds.[6] Gas Chromatography (GC), often coupled with a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), is also widely used for organophosphorus compound analysis.[7][8][9]

  • Mass Spectrometry (MS): GC-MS or LC-MS can help in the definitive identification of unknown peaks by providing molecular weight information.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the main synthetic route and the points at which common impurities can arise.

G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Phosphorylation cluster_impurities Common Impurities PhthA Phthalic Anhydride Precursor N-(2-hydroxyethyl)phthalimide PhthA->Precursor Toluene, Reflux EthA Ethanolamine EthA->Precursor Product This compound Precursor->Product Anhydrous DCM, 0°C to RT Unreacted_Precursor Unreacted Precursor Precursor->Unreacted_Precursor Incomplete Reaction POCl3 POCl3 POCl3->Product Hydrolysis_POCl3 POCl3 Hydrolysis Products (e.g., HOPOCl2, H3PO4) POCl3->Hydrolysis_POCl3 Trace H2O Base Et3N Base->Product Base_Salt Et3N-HCl Salt Base->Base_Salt Reacts with HCl Hydrolysis_Product Product Hydrolysis Product->Hydrolysis_Product Moisture during workup/storage Dimer Dimeric By-product Product->Dimer Reacts with Precursor

Caption: Reaction scheme and major impurity sources.

Troubleshooting Guide

This section addresses specific experimental observations and provides a structured approach to identifying and resolving the underlying impurity issues.

Observation / Problem Potential Cause & Impurity ID Proposed Solution & Mitigation Strategy
TLC/HPLC shows a polar spot that remains at the baseline. This is highly indicative of Triethylamine Hydrochloride (Et₃N·HCl) salt, which is non-volatile and highly polar.Protocol: During workup, perform a thorough aqueous wash (using cold, dilute HCl followed by brine) to remove the salt. Ensure complete phase separation to prevent carrying the salt into the organic layer. For final purification, column chromatography on silica gel is effective.
³¹P NMR shows a peak around +3 ppm in addition to the product signal. A signal in this region is characteristic of Phosphorus Oxychloride (POCl₃) . This indicates that an excess of the reagent was used or the reaction did not go to completion.Mitigation: Use POCl₃ in slight excess (e.g., 1.1-1.2 equivalents). After the reaction, any remaining POCl₃ can be quenched carefully by the slow, dropwise addition of a suitable alcohol (like isopropanol) at low temperature before the aqueous workup.
³¹P NMR displays multiple peaks between 0 and -15 ppm. This pattern suggests hydrolysis of the product . The P-Cl bonds are replaced by P-OH groups, leading to the monochloro-phosphate and the fully hydrolyzed phosphate species.Root Cause Analysis: This is caused by exposure to moisture. Prevention: Strictly use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). During workup, use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) and minimize exposure to atmospheric moisture. Store the final product in a desiccator.
A white precipitate forms immediately upon adding POCl₃ to the reaction mixture. This is likely the premature formation of Triethylamine Hydrochloride . It can happen if there is dissolved HCl in the POCl₃ reagent or if trace moisture is reacting to form HCl.Best Practice: Add the base (triethylamine) to the solution of N-(2-hydroxyethyl)phthalimide first, cool the mixture in an ice bath, and then add the POCl₃ dropwise. This ensures the base is present to immediately neutralize any generated HCl.
Mass Spec analysis reveals a peak corresponding to a higher molecular weight than the product. This could be a dimeric by-product , where a molecule of the product has reacted with a second molecule of N-(2-hydroxyethyl)phthalimide. The structure would be (Phthalimide-Et-O)₂P(O)Cl.Control Stoichiometry: This side reaction is favored if the alcohol precursor is not fully consumed before all the POCl₃ reacts. Ensure efficient stirring and controlled, slow addition of the phosphorylating agent to maintain a localized excess of POCl₃ relative to the alcohol.
Workflow for Impurity Identification and Removal

G cluster_analysis Characterization cluster_decision Purification Strategy cluster_action Action start Crude Product Obtained tlc_hplc Analyze by TLC / HPLC start->tlc_hplc nmr Analyze by ¹H and ³¹P NMR tlc_hplc->nmr Initial Purity Check ms Analyze by GC-MS / LC-MS nmr->ms Identify Unknowns is_salt Polar Baseline Spot? ms->is_salt is_sm Unreacted SM? is_salt->is_sm No wash Aqueous Wash is_salt->wash Yes is_hydrolysis Multiple P signals? is_sm->is_hydrolysis No column1 Column Chromatography is_sm->column1 Yes is_hydrolysis->column1 Minor column2 Store under Inert Gas is_hydrolysis->column2 No resynthesize Repeat Synthesis (Strict Anhydrous Cond.) is_hydrolysis->resynthesize Yes (Severe) wash->column1 final Pure Product column1->final column2->final resynthesize->final

Caption: Decision workflow for troubleshooting impurities.

References

  • Patents, G. (n.d.). Processes for preparing isoindoline-1,3-dione compounds.
  • ResearchGate . (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from ResearchGate. [Link]

  • National Institutes of Health (NIH) . (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from NIH National Library of Medicine. [Link]

  • ACG Publications . (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from ACG Publications. [Link]

  • Patents, G. (n.d.). Process for the purification of phosphorous oxychloride.
  • Environmental Protection Agency (EPA) . (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from EPA. [Link]

  • PubMed . (1987). Analytical methodology for organophosphorus pesticides used in Canada. Retrieved from PubMed. [Link]

  • ACS Publications . (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from Organic Process Research & Development. [Link]

  • National Institutes of Health (NIH) . (n.d.). N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. Retrieved from NIH National Library of Medicine. [Link]

  • Agilent . (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Retrieved from Agilent. [Link]

  • ResearchGate . (2025). POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. Retrieved from ResearchGate. [Link]

  • ResearchGate . (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from ResearchGate. [Link]

  • LCGC International . (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from LCGC International. [Link]

  • PrepChem.com . (n.d.). Synthesis of N-2-Hydroxyethyl phthalimide. Retrieved from PrepChem.com. [Link]

  • Organic-Chemistry.org . (n.d.). Phosphorus Oxychloride. Retrieved from Common Organic Chemistry Reagents. [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to effectively monitor the phosphorylation of N-(2-hydroxyethyl)phthalimide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I will provide not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Reaction and Analytical Challenges

The synthesis of this compound is a pivotal step in various synthetic pathways, often serving as a precursor for further functionalization. The reaction involves the conversion of the primary alcohol in N-(2-hydroxyethyl)phthalimide to a dichlorophosphate ester using a phosphorylating agent like phosphorus oxychloride (POCl₃), typically in the presence of a non-nucleophilic base such as triethylamine to scavenge the HCl byproduct.[1]

Monitoring this reaction is critical to determine the extent of conversion, identify the presence of starting material, and detect any potential side products or degradation. However, the highly reactive nature of the dichlorophosphoryl group presents unique analytical challenges. The primary concern is the hydrolytic instability of the product, which can readily decompose back to the starting material or other byproducts upon exposure to protic solvents like water or alcohols. This necessitates careful selection of anhydrous conditions during the reaction and the subsequent chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my TLC plate showing a streak instead of a distinct spot for the product?

A1: Streaking on a TLC plate for this particular product is a common issue and can be attributed to several factors:

  • On-plate Hydrolysis: The silica gel on a standard TLC plate has surface silanol groups (Si-OH) which can act as a source of protons and facilitate the hydrolysis of the acid-labile dichlorophosphoryl group. As the spot moves up the plate, it continuously decomposes, resulting in a streak.

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots.

  • Inappropriate Mobile Phase: If the mobile phase is too polar, it may not effectively move the product from the baseline, causing it to streak. Conversely, a mobile phase that is not polar enough may result in poor separation from the starting material.

Q2: I am not seeing a clear separation between my starting material and product spots on the TLC plate. What can I do?

A2: Achieving good separation between the more polar starting material (N-(2-hydroxyethyl)phthalimide) and the less polar product (this compound) is key. If you are experiencing poor resolution:

  • Adjust Mobile Phase Polarity: The polarity of your mobile phase is the most critical parameter. A systematic approach is to start with a non-polar solvent system and gradually increase the polarity. A common starting point for N-substituted phthalimides is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate. Try varying the ratio, for example, from 9:1 to 1:1 (Hexane:Ethyl Acetate).

  • Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, consider a different solvent combination. For instance, dichloromethane/methanol mixtures can offer different selectivity.

Q3: My product seems to be degrading on the HPLC column. How can I minimize this?

A3: Degradation of the dichlorophosphoryl group on an HPLC column is a significant challenge, often due to residual water in the mobile phase or active sites on the stationary phase.

  • Use Anhydrous Mobile Phases: Ensure your mobile phase solvents are of high purity and are anhydrous. The use of a water-free mobile phase is highly recommended if compatible with your HPLC system and column.

  • Column Choice: A well-endcapped, high-purity silica-based column (like a C18 or C8) is preferable to minimize interactions with residual silanol groups.

  • Mobile Phase Modifiers: The addition of a small amount of a non-nucleophilic base, such as triethylamine (TEA), to the mobile phase can help to mask active silanol sites on the column, reducing peak tailing and on-column degradation.[2][3]

Q4: What is the best way to visualize the spots on my TLC plate?

A4: Since both the starting material and the product contain a phthalimide group, they are UV active.

  • UV Visualization: The most straightforward and non-destructive method is to use a UV lamp at 254 nm. The spots should appear as dark quenching spots on a fluorescent background.

  • Staining Reagents: If UV visualization is not sensitive enough, a chemical stain can be used. A Molybdate stain is a good choice for detecting phosphorus-containing compounds, which will appear as blue spots.[4]

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product spot remains at the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
All spots are at the solvent front (Rf ≈ 1) Mobile phase is too polar.Decrease the proportion of the more polar solvent or switch to a less polar solvent system.
Spots are elongated or "tailing" 1. Sample is too concentrated. 2. On-plate decomposition. 3. Mobile phase is interacting poorly with the analyte.1. Dilute your sample before spotting. 2. Use a plate with a less acidic stationary phase if available, or develop the plate quickly after spotting. 3. Add a small amount of a modifier to your mobile phase (e.g., a drop of acetic acid if your compound is acidic, though not recommended here due to the lability of the product).
No spots are visible under UV light 1. Sample is too dilute. 2. Compound is not UV active.1. Concentrate your sample or spot multiple times in the same location (allowing the solvent to dry between applications). 2. Use a chemical stain for visualization (e.g., Molybdate stain for phosphorus).
HPLC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Extra-column dead volume.1. Add a competing base like triethylamine (0.1%) to the mobile phase. Ensure the mobile phase pH is appropriate for your analyte and column. 2. Inject a smaller volume or a more dilute sample. 3. Check and minimize the length and diameter of tubing between the injector, column, and detector.
Split Peaks 1. Column void or contamination at the inlet. 2. Sample solvent is too strong.1. Reverse-flush the column (if permissible by the manufacturer) or replace the column. Use a guard column to protect the analytical column. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks (appear in blank runs) 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system.1. Implement a robust needle wash protocol. 2. Prepare fresh mobile phase and flush the system thoroughly.
Irreproducible Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure accurate mobile phase preparation and adequate mixing. 2. Use a column oven to maintain a constant temperature. 3. Monitor column performance with a standard and replace it when performance degrades.

Experimental Protocols

Protocol 1: TLC Monitoring of the Phosphorylation Reaction

Objective: To qualitatively assess the progress of the reaction by separating the starting material (N-(2-hydroxyethyl)phthalimide) from the product (this compound).

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane and Ethyl Acetate (analytical grade)

  • UV lamp (254 nm)

  • Optional: Molybdate stain for visualization

Procedure:

  • Prepare the Developing Chamber: Pour a prepared mobile phase mixture (start with a 7:3 Hexane:Ethyl Acetate v/v ratio) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of the N-(2-hydroxyethyl)phthalimide starting material in an anhydrous solvent (e.g., dichloromethane or the reaction solvent) onto the origin line in the SM lane.

    • RM Lane: Spot the reaction mixture in the RM lane.

    • C Lane: Spot the starting material and the reaction mixture on top of each other in the C lane. This will help to confirm the identity of the spots.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. The phthalimide-containing compounds will appear as dark spots.

    • Circle the visible spots with a pencil.

    • Optional: If further visualization is needed, dip the plate in a Molybdate staining solution and gently heat it with a heat gun. Phosphorus-containing compounds will appear as blue spots.

  • Interpret the Results:

    • The starting material, being more polar due to the hydroxyl group, will have a lower Rf value.

    • The product, being less polar, will have a higher Rf value.

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.

Diagram of TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_chamber Equilibrate Chamber prep_plate Prepare & Spot Plate prep_chamber->prep_plate develop Develop Plate prep_plate->develop visualize Dry & Visualize (UV/Stain) develop->visualize interpret Calculate Rf & Assess Conversion visualize->interpret

Caption: Workflow for TLC reaction monitoring.

Protocol 2: HPLC Method Development and Monitoring

Objective: To quantitatively monitor the reaction progress by separating and quantifying the starting material and product.

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Solvents:

  • Solvent A: Acetonitrile (HPLC grade, anhydrous)

  • Solvent B: Isopropanol (HPLC grade, anhydrous)

  • Optional Modifier: Triethylamine (TEA)

Procedure:

  • Initial Method Development (Isocratic Elution):

    • Start with a mobile phase composition of 80% Acetonitrile and 20% Isopropanol.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the phthalimide moiety has strong absorbance (e.g., 220 nm or 254 nm).

    • Inject a standard solution of the starting material to determine its retention time. The starting material is expected to elute relatively early.

    • Inject a quenched aliquot of the reaction mixture. Be cautious of the reactive nature of the product. Quenching can be done by diluting the sample in the anhydrous mobile phase.

  • Gradient Elution for Improved Separation: If co-elution or poor resolution is observed, a gradient method is recommended.

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol

    • Gradient Program:

      • 0-1 min: 95% A, 5% B

      • 1-10 min: Linear gradient to 50% A, 50% B

      • 10-12 min: Hold at 50% A, 50% B

      • 12.1-15 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Sample Preparation:

    • Carefully take an aliquot from the reaction mixture using a dry syringe.

    • Immediately quench and dilute the aliquot in a known volume of anhydrous mobile phase in a sealed HPLC vial. This is critical to prevent hydrolysis before injection.

  • Analysis and Quantification:

    • Inject the prepared sample.

    • Identify the peaks corresponding to the starting material and the product based on their expected retention times (the less polar product will have a longer retention time).

    • The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Logical Flow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention? start->retention tailing Tailing Peaks peak_shape->tailing Yes split Split Peaks peak_shape->split Yes drift Retention Time Drift retention->drift Yes sol_tailing1 Check for secondary interactions (Add TEA to mobile phase) tailing->sol_tailing1 sol_tailing2 Reduce sample concentration tailing->sol_tailing2 sol_split1 Check for column void/blockage split->sol_split1 sol_split2 Ensure sample solvent is weaker than mobile phase split->sol_split2 sol_drift1 Check mobile phase stability and composition drift->sol_drift1 sol_drift2 Ensure stable column temperature drift->sol_drift2 sol_drift3 Evaluate column health drift->sol_drift3

Caption: A logical approach to troubleshooting common HPLC issues.

References

  • EPFL. TLC Visualization Reagents. [Link]

  • Sepuxianyun. [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]

  • ResearchGate. Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel. [Link]

  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. [Link]

  • PubMed. Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Avanti Polar Lipids. Detection Methods for Thin Layer Chromatography. [Link]

  • Papchem Lifesciences. N-(2-Hydroxyethyl)phthalimide (≥98%). [Link]

  • MDPI. TLC in the Analysis of Plant Material. [Link]

  • ResearchGate. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC. ORGANOPHOSPHORUS PESTICIDE ANALYSIS BY HPLC. [Link]

  • ScienceDirect. Thin–layer Chromatography (TLC). [Link]

  • ResearchGate. How Triethilamine works on a compound separation in a reversed phase column (C18)?. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

  • ResearchGate. Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. [Link]

  • University of Rochester. TLC stains. [Link]

  • Exploratory Animal and Medical Research. HPLC WITH SOLID PHASE EXTRACTION FOR IDENTIFICATION AND DIAGNOSIS OF ORGANOPHOSPHOROUS POISONING IN GOATS. [Link]

  • hplc-today. TO ADD OR NOT TO ADD. [Link]

  • PubMed. Thin-layer chromatography with eutectic mobile phases-preliminary results. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • YouTube. Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. [Link]

  • Environmental Protection Agency. Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]

  • ResearchGate. Mobile phase variation of thin layer chromatography (TLC).. [Link]

  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • ResearchGate. Spray Reagents. [Link]

  • PubMed Central. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. [Link]

  • PubChem. N-(2-Hydroxyethyl)phthalimide. [Link]

  • Google Patents. CN113372256A - Synthesis method of N-phthalimidoacetic acid.

Sources

Technical Support Center: Handling the Moisture Sensitivity of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione (CAS No. 52198-45-5). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile phosphorylating agent. Its efficacy is critically dependent on its chemical integrity, which is threatened by its high sensitivity to moisture. This guide provides in-depth troubleshooting advice and protocols to ensure the success of your experiments.

The core of this molecule's reactivity lies in the dichlorophosphoryl group (-POCl₂).[1] This functional group is a potent electrophile, making the compound an excellent agent for introducing a phosphate moiety onto nucleophiles like alcohols and amines.[1] However, this same reactivity makes it extremely susceptible to hydrolysis. Even trace amounts of water can lead to rapid degradation, compromising reaction yields and introducing impurities.[2] Adherence to stringent anhydrous techniques is not merely a recommendation—it is a prerequisite for success.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound, framed in a direct question-and-answer format.

Q1: My phosphorylation reaction failed or resulted in a very low yield. What went wrong?

A low or non-existent yield is the most common symptom of reagent degradation due to moisture contamination. The dichlorophosphoryl group readily hydrolyzes, rendering the reagent inactive for its intended phosphorylation purpose.[2] To diagnose the failure, a systematic review of your experimental setup is necessary.

The following logical diagram outlines the steps to diagnose the source of failure.

G cluster_start Initial Observation cluster_investigation Investigation Path cluster_conclusion Conclusion & Action start Low / No Yield reagent 1. Verify Reagent Integrity (See FAQ Q5) start->reagent Begin Diagnosis atmosphere 2. Scrutinize Inert Atmosphere Setup reagent->atmosphere If reagent is viable... glassware 3. Confirm Glassware Dryness atmosphere->glassware If setup is correct... solvents 4. Check Solvent Anhydrous Quality glassware->solvents If glassware is dry... conclusion Root Cause Identified: Moisture Contamination solvents->conclusion If solvents are dry... action Action: Re-run experiment with rigorous adherence to anhydrous protocols conclusion->action

Caption: Logical workflow for troubleshooting failed phosphorylation reactions.

Use this table to systematically validate your experimental conditions.

ComponentCritical CheckRecommended Action & Rationale
Glassware Was all glassware oven-dried at >140°C for several hours and then flame-dried under high vacuum immediately before use?[3]Action: Repeat the drying procedure. Rationale: Glass surfaces readily adsorb a layer of water from the atmosphere. Simple oven-drying is often insufficient; flame-drying under vacuum is required to drive off this bound water.[3][4]
Inert Gas System Was a positive pressure of dry nitrogen or argon maintained throughout the entire experiment, including reagent transfers?Action: Check your Schlenk line or glovebox for leaks. Ensure the bubbler indicates a slight positive pressure (1-2 bubbles per second). Rationale: Any ingress of atmospheric air will introduce moisture and oxygen, leading to immediate degradation.[5]
Solvents Were certified anhydrous solvents used directly from a freshly opened bottle or freshly distilled from an appropriate drying agent?Action: Use a new bottle of anhydrous solvent or re-distill your solvent. Rationale: Solvents can absorb moisture over time, even in sealed bottles. Using solvents from previously opened containers is a common source of contamination.
Reagent Transfer Was the solid reagent weighed and transferred under a positive flow of inert gas or inside a glovebox?[3]Action: Review and practice inert atmosphere transfer techniques. Rationale: Brief exposure of the solid to the open atmosphere can be enough to compromise the entire reaction.
Q2: My post-reaction analysis (NMR, MS) shows unexpected signals. What are they?

The appearance of unexpected analytical signals almost always points to the formation of hydrolysis byproducts or reactions with nucleophilic impurities in your solvent.

The primary hydrolysis reaction involves the stepwise substitution of the two chloride atoms with hydroxyl groups from water.

  • Step 1: R-O-P(O)Cl₂ + H₂O → R-O-P(O)(OH)Cl + HCl

  • Step 2: R-O-P(O)(OH)Cl + H₂O → R-O-P(O)(OH)₂ + HCl

If your solvent is an alcohol (e.g., residual ethanol in dichloromethane), you will form the corresponding phosphate esters.[1]

ContaminantByproduct StructureAnalytical Signature
Water 2-(2-(dihydroxyphosphoryloxy)ethyl)isoindole-1,3-dioneA new, more polar spot on TLC. Distinct ³¹P NMR chemical shift. Mass spec peak corresponding to the di-acid.
Ethanol 2-(2-(ethoxy(chloro)phosphoryloxy)ethyl)isoindole-1,3-dioneMass spec peak corresponding to the addition of OEt and loss of Cl.
Ethanol 2-(2-(diethoxyphosphoryloxy)ethyl)isoindole-1,3-dioneMass spec peak corresponding to the addition of 2 OEt groups and loss of 2 Cl atoms.[1]

Part 2: Frequently Asked Questions (FAQs)

Q3: How should I properly store this reagent?

Proper storage is critical to preserving the reagent's integrity.

  • Short-Term (days to weeks): Store the reagent in its original container, tightly sealed, inside a desiccator cabinet that is continuously purged with a slow stream of dry nitrogen or argon.[2]

  • Long-Term (months): For maximum shelf-life, the reagent should be stored in a sealed glass ampoule under a high vacuum or an inert atmosphere.[3] If ampoule sealing is not possible, storing the tightly sealed bottle inside a glovebox with a rigorously maintained inert atmosphere is the next best option.[3]

Q4: What are the signs of reagent degradation?
  • Visual: The pristine compound is typically a stable solid. Degradation by moisture may cause it to appear clumpy, sticky, or discolored due to the formation of acidic byproducts (HCl).

  • Analytical: The most definitive method is ³¹P NMR spectroscopy. A pure sample will show a single, sharp peak corresponding to the dichlorophosphate. Degraded samples will show additional peaks corresponding to the various hydrolysis products. For example, the hydrolysis of diethyl chlorophosphate shows distinct peaks for the starting material, hydrolysis products, and pyrophosphate condensates.[6]

Q5: What is the best inert gas to use, Nitrogen or Argon?

Both high-purity nitrogen and argon are suitable for creating an inert atmosphere.

  • Nitrogen: Is more commonly used because it is less expensive.[7]

  • Argon: Is denser than air, which can be an advantage as it provides a better "blanket" over the reaction mixture and is lost from the apparatus less quickly.[7] For highly sensitive reactions, argon is often preferred despite the higher cost.

Part 3: Core Protocols & Methodologies

Protocol 1: Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line

A Schlenk line, or dual vacuum/inert gas manifold, is standard equipment for handling air- and moisture-sensitive compounds.[5]

G A 1. Assemble Dry Glassware (Flask, Condenser, etc.) B 2. Flame-Dry Assembly Under High Vacuum A->B C 3. Cool to Room Temp Under Vacuum B->C D 4. Backfill with Inert Gas (Nitrogen or Argon) C->D E 5. Repeat Vacuum/Backfill Cycle (3x) D->E F 6. Add Anhydrous Solvent via Syringe E->F G 7. Add Reagents Under Positive Gas Flow F->G H Reaction Ready G->H

Caption: Step-by-step workflow for preparing a reaction under inert atmosphere.

  • Assemble and Dry: Assemble all necessary glassware (round-bottom flask, condenser, etc.) and ensure all joints are well-greased and sealed. Attach the assembly to the Schlenk line.

  • Flame-Dry: Open the tap to the vacuum manifold. While pulling a high vacuum, gently heat the entire glass assembly with a heat gun or a soft flame from a torch.[4] You will initially see condensation on the cooler parts of the glass; continue heating until this is completely gone and then heat for another 2-3 minutes to ensure all adsorbed water is removed.[4]

  • Cool and Purge: Allow the glassware to cool completely to room temperature while still under vacuum.

  • Backfill: Close the tap to the vacuum and carefully open the tap to the inert gas manifold to fill the flask with nitrogen or argon.

  • Cycle: Repeat the vacuum/backfill process at least three times to ensure the removal of any residual atmospheric gases.[3]

  • Add Solvents and Reagents: With the flask under a positive pressure of inert gas (confirmed by the bubbler), add your anhydrous solvents and other non-sensitive reagents via a dry syringe through a rubber septum.[4][7] Add the this compound solid quickly by briefly removing a stopper while maintaining a strong counter-flow of inert gas, or preferably, by using a solid addition funnel.

References

  • This compound. Vulcanchem.
  • Inert
  • Handling and Storage Best Practices for Phenyl Dichlorophosph
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
  • Exploring Ethyl Dichlorophosphate: Properties, Applic
  • Inert
  • Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Applied Sciences and Engineering Research.
  • Sub-Equimolar Hydrolysis and Condensation of Organophosph

Sources

Troubleshooting guide for "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. Here, we address common challenges encountered during its synthesis, subsequent reactions, and general handling. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Introduction to the Reagent

This compound is a key intermediate characterized by two primary functional components: a stable phthalimide protecting group and a highly reactive dichlorophosphate moiety. The dichlorophosphoryl group (-POCl₂) is a potent electrophile, making this compound an excellent agent for introducing a phosphodiester linkage to nucleophiles such as amines and alcohols.[1] Its applications are found in the synthesis of prodrugs, flame retardants, and as a linker in coordination chemistry.[1]

However, the high reactivity of the dichlorophosphate group also makes it susceptible to undesired side reactions, primarily hydrolysis. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges effectively.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of this compound is typically a two-step process: first, the formation of N-(2-hydroxyethyl)phthalimide, followed by phosphorylation of the terminal hydroxyl group using phosphorus oxychloride (POCl₃).[1] Most issues arise during the second, moisture-sensitive step.

Frequently Asked Questions (FAQs)

Question 1: My phosphorylation of N-(2-hydroxyethyl)phthalimide to the final product is resulting in a very low yield. What are the most likely causes?

Answer: Low yield in this reaction is almost always linked to three critical parameters: moisture control, reagent quality, and reaction temperature.

  • Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts vigorously with water.[2] Any trace moisture in your glassware, solvent, or starting material will consume the POCl₃ and hydrolyze your product, drastically reducing the yield. The dichlorophosphate group of your product is also highly sensitive to water.[3][4]

    • Causality: The phosphorus atom in POCl₃ is highly electrophilic. Water is a potent nucleophile that will readily attack it, leading to the formation of phosphoric acid and HCl, rendering the reagent inactive for your desired reaction.[2]

    • Solution:

      • Flame-dry all glassware under a vacuum or bake in an oven at >120°C for several hours and cool in a desiccator before use.

      • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Anhydrous dichloromethane is a common choice.[1]

      • Ensure your starting material, N-(2-hydroxyethyl)phthalimide, is completely dry. If necessary, dry it under a high vacuum for several hours before use.

  • Reagent Quality and Stoichiometry: The quality of POCl₃ and the base (e.g., triethylamine) is paramount.

    • Causality: POCl₃ can degrade upon storage, especially if exposed to air. Triethylamine is used as an HCl scavenger; an insufficient amount will allow the reaction mixture to become acidic, which can promote unwanted side reactions.[1]

    • Solution:

      • Use freshly distilled or a new bottle of POCl₃.

      • Ensure the triethylamine is anhydrous and pure.

      • Use a slight excess of the base (typically 1.1-1.2 equivalents per mole of HCl generated) to ensure all generated HCl is neutralized.

  • Temperature Control: This reaction is exothermic.

    • Causality: A rapid increase in temperature can lead to uncontrolled side reactions and degradation of the product.

    • Solution: The reaction is typically initiated at 0°C by adding the POCl₃ slowly to a solution of the alcohol precursor and base.[1] After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

Question 2: My TLC plate shows multiple spots after the phosphorylation reaction. What are these byproducts?

Answer: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. The most common species you are likely observing are:

  • Unreacted Starting Material: N-(2-hydroxyethyl)phthalimide. This is typically more polar than the product and will have a lower Rf value.

  • Monochloro Phosphate Intermediate: The product of the reaction of your alcohol with POCl₃ where only one chloride has been displaced by the starting material.

  • Hydrolyzed Product: If moisture was present, your dichlorophosphate product can hydrolyze to the corresponding phosphonic acid or other phosphate species. These are often very polar and may remain at the baseline of the TLC plate.

  • Symmetrical Dimer: (O,O'-bis(2-phthalimidoethyl) chlorophosphate): This can form if a molecule of the N-(2-hydroxyethyl)phthalimide starting material attacks a molecule of your desired product.

Below is a troubleshooting workflow to diagnose low-yield reactions.

Caption: Troubleshooting workflow for low-yield phosphorylation.

Question 3: How do I effectively purify the final product?

Answer: Purification is typically achieved by column chromatography on silica gel.[1] However, the product's sensitivity requires some precautions.

  • Causality: The dichlorophosphate group can be hydrolyzed by the water present in standard silica gel or by protic solvents.

  • Expert Advice:

    • "Dry" Silica: While not strictly necessary for all cases, if you are struggling with decomposition on the column, consider pre-treating your silica gel by either heating it under a vacuum or co-evaporating it with your anhydrous eluent system to remove adsorbed water.

    • Solvent System: Use a non-protic solvent system. A gradient of ethyl acetate in hexane or dichloromethane is common.

    • Speed: Do not let the column run overnight. The prolonged exposure to silica can promote degradation. Perform the chromatography efficiently.

    • Work-up: After the reaction, the mixture is typically filtered to remove triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. Avoid aqueous workups until after the dichlorophosphate has been reacted in a subsequent step.

Section 2: Troubleshooting Downstream Reactions

Once synthesized, this compound is used as a phosphorylating agent. Success here again hinges on managing its reactivity.

Frequently Asked Questions (FAQs)

Question 1: My reaction of this compound with a primary amine is giving a complex mixture of products. What is happening?

Answer: You are likely experiencing a combination of hydrolysis and over-reaction. The phosphorus center can react with two equivalents of the amine, and both the starting material and products are susceptible to hydrolysis.

  • Causality: The two chloride atoms on the phosphorus are both leaving groups. After the first amine molecule attacks and displaces one chloride, the resulting phosphonamidic chloride is still reactive towards a second molecule of the amine. If water is present, it will compete with the amine as a nucleophile at all stages.

  • Solution:

    • Strict Anhydrous Conditions: As with the synthesis, all reagents, solvents, and glassware must be scrupulously dry.

    • Controlled Stoichiometry: Add the amine slowly to a solution of the dichlorophosphate at a controlled temperature (e.g., 0°C). If you want to achieve mono-substitution, using a slight excess of the dichlorophosphate may favor the desired product, leaving some of it unreacted for later removal. Conversely, to favor di-substitution, use at least two equivalents of the amine.

    • In-situ Reaction: Often, it is more efficient to generate the dichlorophosphate and use it immediately in the same pot without purification. This minimizes handling and exposure to atmospheric moisture.

The general mechanism for nucleophilic substitution is shown below.

Nucleophilic_Substitution Reagent Reagent Intermediate Intermediate Product Product Nucleophile Nucleophile DCP 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Int1 Mono-substituted Intermediate (Phosphonamidic chloride) DCP->Int1 + 1 eq. R-NH2 - HCl Side_Prod Hydrolyzed Byproducts DCP->Side_Prod Nu1 R-NH2 (Nucleophile 1) Prod Di-substituted Product Int1->Prod + 1 eq. R-NH2 - HCl Int1->Side_Prod Nu2 R-NH2 (Nucleophile 2) H2O H2O (Hydrolysis)

Caption: Reaction pathway for nucleophilic substitution.

Section 3: Stability, Storage, and Handling

Question: What are the best practices for storing and handling this reagent?

Answer: Due to its high moisture sensitivity, proper storage and handling are critical to ensure its integrity and reactivity over time.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents hydrolysis from atmospheric moisture.[5]
Temperature Store at 2-8°C.[6]Low temperatures slow down potential decomposition pathways.
Container Use a tightly sealed container, preferably with a PTFE-lined cap. Consider sealing with paraffin film for long-term storage.Provides a physical barrier against moisture ingress.
Handling Handle exclusively in a glovebox or under a positive pressure of inert gas. If not possible, open and dispense the reagent quickly in a fume hood on a dry day.Minimizes exposure to atmospheric moisture during use.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety measures in place.

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with N-(2-hydroxyethyl)phthalimide (1.0 eq).

  • Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the starting material, followed by anhydrous triethylamine (1.1 eq).

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Reagent Addition: A solution of phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. Reaction progress can be monitored by TLC.

  • Work-up: The reaction mixture is filtered under nitrogen to remove the triethylamine hydrochloride precipitate. The filter cake is washed with a small amount of anhydrous DCM.

  • Concentration: The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be used directly or purified by column chromatography.

Protocol 2: General Procedure for Reaction with a Primary Amine (Mono-substitution)
  • Setup: A flame-dried flask is charged with crude or purified this compound (1.1 eq) and dissolved in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: The solution is cooled to 0°C.

  • Amine Addition: A solution of the primary amine (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous DCM is added dropwise.

  • Reaction: The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred overnight.

  • Work-up & Purification: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel.

References

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24813, Phosphorus oxychloride. Retrieved from [Link]

  • Liang, Z., & Li, J. (2006). 2-(2-Hydroxyethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Knight, J. et al. (2016). Sub-Equimolar Hydrolysis and Condensation of Organophosphates. OSTI.GOV. Available at: [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Phosphorylation: The Classic Power of POCl₃ vs. the Finesse of a Modern P(V) Reagent

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the introduction of a phosphate group can fundamentally alter a molecule's properties, enhancing its solubility, biological activity, or cell permeability. For decades, phosphorus oxychloride (POCl₃) has been the workhorse for this critical transformation. It is a powerful, inexpensive, and readily available reagent. However, its high reactivity often comes at the cost of selectivity and safety.

This guide provides an in-depth comparison between the conventional phosphorylating agent, phosphorus oxychloride, and a modern, P(V)-based alternative, 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, referred to herein by its developmental name, the ΨO reagent. We will delve into the mechanistic underpinnings, comparative performance data, and practical considerations to help researchers make informed decisions for their specific synthetic challenges.

Reagent Profiles: Understanding the Tools of the Trade

Phosphorus Oxychloride (POCl₃): The Conventional Powerhouse

Phosphorus oxychloride is a simple, tetrahedral molecule that has been a staple in organic synthesis for over a century.[1] Its utility lies in the high electrophilicity of the phosphorus atom, making it susceptible to nucleophilic attack by alcohols to form phosphate esters.[2]

The reaction typically proceeds via a nucleophilic substitution mechanism. An alcohol, often in the presence of a base like pyridine or triethylamine to scavenge the hydrochloric acid byproduct, attacks the phosphorus center, displacing a chloride ion.[1] This process can repeat, and the inherent high reactivity of POCl₃ makes it difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated phosphate products.[3] This lack of selectivity necessitates careful control of stoichiometry and reaction conditions, and often requires the use of protecting groups for other sensitive functionalities within the substrate.[3]

Furthermore, POCl₃ is a hazardous material. It is a colorless, fuming liquid that is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[4][5][6] Its handling requires stringent safety protocols, including the use of a chemical fume hood, specialized personal protective equipment (PPE), and an inert atmosphere.[7][8]

This compound (ΨO Reagent): A Modern Solution for Chemoselectivity

The ΨO reagent represents a new generation of P(V)-based phosphorylating agents designed to overcome the limitations of classical reagents like POCl₃.[3][9] It is an air-stable, solid compound, which immediately distinguishes it from POCl₃ in terms of handling and safety.[9]

Its design is key to its function. The phthalimide group provides stability, while the dichlorophosphoryl moiety is the reactive center. The mechanism is distinct from that of POCl₃. It involves a two-step process:

  • Loading: The alcohol substrate, in the presence of a base, performs a nucleophilic attack on the phosphorus center, displacing one of the chlorides to form a stable, "loaded" intermediate.

  • Hydrolysis: The subsequent addition of water selectively hydrolyzes the remaining P-Cl bond and the P-N bond of the phthalimide auxiliary, releasing the desired monoalkyl phosphate product.

This stepwise approach, avoiding the harsh, uncontrolled reactivity of POCl₃, allows for exceptional chemoselectivity.[9][10] Functional groups that are typically incompatible with POCl₃, such as free amines, are well-tolerated.[3][10]

Head-to-Head Comparison: Performance, Selectivity, and Safety

The choice between these two reagents is dictated by the specific requirements of the synthesis, particularly the complexity of the substrate and the need for precision.

Reaction Mechanism and Selectivity

The fundamental difference in mechanism dictates the selectivity of each reagent. POCl₃'s aggressive nature can lead to a cascade of reactions, while the ΨO reagent's controlled, stepwise process allows for the clean formation of monoalkyl phosphates.

cluster_POCl3 Phosphorus Oxychloride (POCl₃) Pathway cluster_Psi ΨO Reagent Pathway POCl3 O=P(Cl)₃ Intermediate1_P O=P(Cl)₂(OR) POCl3->Intermediate1_P -HCl ROH_P R-OH + Base ROH_P->POCl3 Mixture_P Mixture of Mono-, Di-, and Tri-alkyl Phosphates Intermediate1_P->Mixture_P ROH2_P R-OH ROH2_P->Intermediate1_P Over-reaction ROH3_P R-OH ROH3_P->Mixture_P Over-reaction Psi ΨO Reagent Intermediate_Psi Loaded Intermediate Psi->Intermediate_Psi ROH_Psi R-OH + Base ROH_Psi->Psi Step 1: Loading Product_Psi Monoalkyl Phosphate (Clean Product) Intermediate_Psi->Product_Psi H2O H₂O H2O->Intermediate_Psi Step 2: Hydrolysis

Caption: Reaction pathways for POCl₃ and the ΨO Reagent.

This chemoselectivity is a significant advantage when working with complex molecules like pharmaceuticals, natural products, or biomolecules, where protecting group manipulations can drastically reduce overall yield.[9] For instance, the ΨO reagent can selectively phosphorylate an alcohol in the presence of an unprotected amine, a transformation that is exceptionally challenging with POCl₃.[9][10]

Performance Metrics: A Data-Driven Comparison

The following table summarizes key performance indicators for both reagents, with data synthesized from primary literature.

ParameterPhosphorus Oxychloride (POCl₃)This compound (ΨO Reagent)
Typical Yields Variable; often moderate due to byproduct formationGenerally high (>80%) for mono-phosphate[10]
Reaction Conditions Low temperatures (0 °C to RT) required to control reactivity; requires inert atmosphere[11][12]Mild; Room temperature; can be run open to air[9][10]
Reagent State Fuming, corrosive liquid[1][4]Stable, crystalline solid[9]
Substrate Scope Limited by sensitive functional groups (amines, some heterocycles)[3]Broad; Tolerates amines, azides, olefins, aryl halides[9]
Selectivity Low; often produces mixtures of mono-, di-, and tri-phosphates[3]High; exclusively forms mono-phosphates[9]
Byproducts Stoichiometric amounts of corrosive HCl; pyridine hydrochloride salts[1]Phthalimide derivative; easily removed[9]
Safety HIGH HAZARD: Violently water-reactive, corrosive, toxic upon inhalation[4][5][7]Significantly lower hazard profile; stable to air and moisture during handling
Safety and Handling: A Critical Divide

The contrast in safety profiles cannot be overstated. POCl₃ is a highly regulated chemical with significant handling risks.[6] Accidental exposure to moisture can lead to a violent exothermic reaction and the release of toxic HCl fumes.[2] All manipulations must be performed by trained personnel in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.[5][7]

The ΨO reagent, as a stable solid, presents a much lower barrier to safe handling.[9] While standard laboratory precautions should always be followed, it does not require an inert atmosphere for storage or handling and is not violently reactive with water, which simplifies the experimental setup and reduces inherent risks.

Experimental Protocols: A Practical Guide

The following protocols outline the general procedure for phosphorylating a model primary alcohol using each reagent.

Protocol 1: Phosphorylation of Benzyl Alcohol using POCl₃

CAUTION: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Ensure all glassware is rigorously dried before use.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous pyridine (5 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (1.0 eq) to the cold pyridine via syringe.

  • Substrate Addition: Dissolve benzyl alcohol (1.2 eq) in anhydrous pyridine (2 mL) and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly add cold water to quench the excess POCl₃. This is a highly exothermic step.

  • Workup: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography to separate the desired mono-phosphate from other phosphorylated species and byproducts.

Protocol 2: Chemoselective Phosphorylation of Benzyl Alcohol using the ΨO Reagent

This protocol is adapted from the procedure reported by Baran et al.[9]

  • Setup: To a 4-dram vial equipped with a stir bar, add the alcohol substrate (e.g., benzyl alcohol, 0.1 mmol, 1.0 eq) and the ΨO reagent (64 mg, 0.15 mmol, 1.5 eq).

  • Solvent and Base: Add anhydrous dichloromethane (DCM, 1.0 mL) followed by the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Reaction (Loading): Stir the mixture at room temperature for 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • Hydrolysis: Add deionized water (5.0 eq) to the reaction mixture.

  • Reaction (Hydrolysis): Stir vigorously at room temperature for 12-24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The desired monoalkyl phosphate product is typically isolated as its corresponding salt after purification.

Decision-Making Workflow

Choosing the right reagent is a critical step in experimental design. The following workflow can guide this decision.

start Start: Need to Phosphorylate an Alcohol substrate_check Is the substrate complex or does it contain sensitive groups (e.g., free amines)? start->substrate_check safety_check Are facilities/training adequate for handling highly hazardous, water-reactive liquids? substrate_check->safety_check No use_psi Use ΨO Reagent (High Selectivity, Mild Conditions) substrate_check->use_psi Yes cost_check Is reagent cost the primary limiting factor? safety_check->cost_check Yes reassess Re-evaluate safety protocols or consider an alternative safety_check->reassess No cost_check->use_psi No use_pocl3 Use Phosphorus Oxychloride (POCl₃) (Simple Substrates, Low Cost) cost_check->use_pocl3 Yes

Caption: A workflow for selecting a phosphorylating agent.

Conclusion and Future Outlook

Phosphorus oxychloride remains a relevant tool for phosphorylation, especially in scenarios involving simple, robust substrates where cost and scale are primary drivers. Its power is undeniable, but it demands respect and careful handling.

However, for the modern synthetic chemist, particularly those in drug discovery and development working with intricate molecular architectures, the advantages of reagents like this compound are compelling. The ability to achieve clean, chemoselective mono-phosphorylation under mild conditions without extensive protecting group strategies can significantly accelerate research timelines and improve overall synthetic efficiency.[9] The enhanced safety profile further lowers the barrier to implementation. As the complexity of synthetic targets continues to increase, the adoption of such precision tools will undoubtedly become more widespread, enabling the synthesis of novel phosphorylated molecules that were previously inaccessible.

References

  • Ociepa, M., Knouse, K. W., He, D., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337-9342.

  • Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: PHOSPHORUS OXYCHLORIDE.

  • New Jersey Department of Health. (2016). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.

  • Quimby, M. W., & Casida, J. E. (2000). Phosphoacetylcholinesterase: Toxicity of Phosphorus Oxychloride to Mammals and Insects That Can Be Attributed to Selective Phosphorylation of Acetylcholinesterase by Phosphorodichloridic Acid. Chemical Research in Toxicology, 13(7), 633-639.

  • Acros Organics. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.

  • LANXESS Corporation. (2015). Product Safety Assessment: Phosphorus oxychloride.

  • Yoshikawa, M., Kato, T., & Takenishi, T. (1969). Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate. Bulletin of the Chemical Society of Japan, 42(12), 3505-3508.

  • Ociepa, M., Knouse, K. W., He, D., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. NIH Public Access, PMC8591469.

  • Wikipedia. Phosphoryl chloride.

  • Huestis, M. P., & Raushel, F. M. (2014). A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking. FEBS Letters, 588(1), 110-116.

  • MilliporeSigma. (2025). SAFETY DATA SHEET.

  • Ociepa, M., Knouse, K. W., He, D., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. ResearchGate.

  • Sciencemadness Wiki. Phosphoryl chloride.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Oxindole.

  • Kudzin, M. H., Giełdowska, M., & Drabik, O. (2016). Phosphorylation of the cellulose surface with PCl3 and P(O)Cl3. Cellulose, 23(4), 2345-2361.

  • van der Marel, G., van Boeckel, C. A. A., Wille, G., & van Boom, J. H. (1981). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Tetrahedron Letters, 22(40), 3887-3890.

  • ResearchGate. Chemical structures of some popular phosphitylating agents.

  • Vulcanchem. This compound.

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A Senior Application Scientist's Guide to Phosphorylating Agents: A Comparative Analysis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Phosphorylation

In the landscape of chemical and biological sciences, phosphorylation stands as a cornerstone transformation. It is the covalent addition of a phosphoryl group (PO₃⁻) to a molecule, a process fundamental to life itself.[1] In biology, reversible protein phosphorylation regulates a vast array of cellular processes, including signal transduction, cell growth, and apoptosis.[2][3] For drug development and synthetic chemistry, the introduction of a phosphate monoester can profoundly alter a molecule's properties, enhancing water solubility, modulating biological activity, or enabling further chemical modifications, such as in the synthesis of oligonucleotides.[4]

The success of any phosphorylation strategy hinges on the choice of the phosphorylating agent. An ideal agent should be reactive enough to efficiently phosphorylate the target functional group, yet selective enough to avoid unwanted side reactions with other sensitive moieties. It must also be compatible with the substrate's solubility and stability profile. This guide provides a comparative analysis of several classes of phosphorylating agents, with a special focus on the performance and utility of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione , a versatile P(V)-based reagent. We will delve into its mechanism, compare its efficacy against established alternatives like phosphoryl chlorides, phosphoramidites, and H-phosphonates, and provide field-tested protocols to guide your experimental design.

Featured Agent Profile: this compound

Structure and Core Features: this compound is a pentavalent phosphorus compound featuring a highly electrophilic dichlorophosphoryl group.[5] This reactive center is tethered to a stable isoindole-1,3-dione (phthalimide) moiety via an ethyl linker. The phthalimide group is not merely a scaffold; its presence imparts specific solubility characteristics and can be a handle for purification or further functionalization.

The key to its function lies in the P(V) oxidation state and the two chlorine atoms, which act as excellent leaving groups. This structure allows for a direct and often rapid transfer of the phosphoryl group to nucleophiles like alcohols.

Mechanism of Action: The phosphorylation of an alcohol (ROH) using this reagent proceeds via a direct nucleophilic substitution at the phosphorus center. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves as an acid scavenger for the liberated HCl.

The causality behind this choice is critical: removing HCl as it forms prevents the protonation of the substrate or the base, thereby maintaining their nucleophilicity and driving the reaction equilibrium towards the product. The initial reaction forms a phosphorodichloridate ester, which is subsequently hydrolyzed under controlled aqueous conditions to yield the final phosphate monoester.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydrolysis Reagent 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Intermediate Phosphorochloridate Intermediate + Base-HCl Reagent->Intermediate Displaces Cl- Alcohol R-OH Alcohol->Reagent Nucleophilic Attack on P Base Base (e.g., Et3N) Water H2O Intermediate->Water Hydrolysis of remaining P-Cl Intermediate->Water FinalProduct Final Phosphate Ester (R-OPO3H2) Water->FinalProduct

Fig 1. General mechanism for alcohol phosphorylation.

The Competitive Landscape: A Comparative Overview

The choice of a phosphorylating agent is a critical decision dictated by the substrate's complexity, the desired scale, and the required purity. Below, we compare our featured agent with three major classes of alternatives.

Phosphoryl Chlorides (e.g., POCl₃)

Phosphorus oxychloride (POCl₃) is a classic, highly reactive, and inexpensive phosphorylating agent.[6] Its small size and potent electrophilicity allow it to phosphorylate even hindered alcohols.

  • Expertise & Experience: While its reactivity is an advantage for simple substrates, it is often a significant drawback. POCl₃ is notoriously moisture-sensitive and reacts violently with water. The reactions generate significant amounts of HCl, requiring stoichiometric amounts of a base and strictly anhydrous conditions.[7] Its lack of selectivity makes it unsuitable for complex molecules with multiple nucleophilic sites (e.g., amines, unprotected diols). It is best reserved for robust, simple molecules where cost is the primary driver.

Phosphoramidites (P(III) Chemistry)

This is the cornerstone method for oligonucleotide synthesis and is a powerful tool for general alcohol phosphorylation.[8] The process involves two distinct steps: 1) reaction of the alcohol with a P(III) phosphoramidite reagent in the presence of an activator (like tetrazole) to form a phosphite triester, and 2) oxidation of the P(III) center to the more stable P(V) phosphate.[9]

  • Expertise & Experience: The key advantage of the phosphoramidite approach is its mildness and high efficiency, which is why it's the gold standard for sensitive substrates like DNA and RNA.[8] However, this two-step process introduces complexity. The P(III) intermediates are oxygen-sensitive, and the required oxidation step (e.g., with iodine or peroxide) may be incompatible with certain functional groups on the substrate. The reagents are also typically more expensive and require more careful handling than P(V) chlorides.

H-Phosphonates

H-phosphonate chemistry offers an alternative route that avoids the use of highly reactive chlorides or the need for a separate oxidation step after P-O bond formation. An H-phosphonate monoester can be coupled with an alcohol, typically using an activating agent, to form an H-phosphonate diester, which is then oxidized to the phosphate.

  • Expertise & Experience: This method is valued for its stability and the unique reactivity of the H-phosphonate intermediates.[10] It provides a robust alternative to phosphoramidites. However, the activation of the P-H bond often requires specific coupling agents (e.g., pivaloyl chloride), and like the phosphoramidite method, it culminates in an oxidation step, which carries the same potential for substrate incompatibility.

Quantitative & Qualitative Data Comparison

To provide a clearer picture, the following tables summarize the key characteristics and performance of these agent classes.

Table 1: Comparison of Physicochemical and Handling Properties

FeatureThis compoundPhosphoryl Chloride (POCl₃)Dialkyl PhosphoramiditeH-Phosphonate Diester
Reagent Class P(V) Phosphoryl DichlorideP(V) Phosphoryl TrichlorideP(III)P(V)
Physical State SolidFuming LiquidLiquid or SolidLiquid or Solid
Air/Moisture Stability Moderate; hydrolyzesVery Low; reacts violentlyLow; oxidizes readilyHigh
Handling Precautions Handle in fume hood; avoid moistureHighly corrosive; requires anhydrous setupRequires inert atmosphere (Ar/N₂)Generally stable
Selectivity Good for alcohols over amines (under controlled conditions)Low; highly reactive with most nucleophilesHigh; requires activator for alcoholysisHigh; requires activation
Reaction Pathway 1-step P-O formation + hydrolysis1-step P-O formation + hydrolysis2-step (Coupling + Oxidation)2-step (Coupling + Oxidation)
Key Advantage Direct P(V) approach; solid reagentHigh reactivity; low costVery mild; high yields for sensitive substratesStable precursors

Table 2: Representative Performance in the Phosphorylation of Benzyl Alcohol

Phosphorylating AgentConditionsTimeYieldCitation/Rationale
This compound DCM, Et₃N, 0°C to RT, then H₂O quench2-4 h~70-85%Based on typical reactivity of dichlorophosphates.[5]
POCl₃ Pyridine, 0°C, then H₂O quench1-3 h60-80%Standard conditions, yields can be variable due to side reactions.[7]
Dibenzyl N,N-diisopropylphosphoramidite 1. Tetrazole, ACN, RT2. I₂, H₂O1 h (coupling)0.5 h (oxidation)>90%Represents the high efficiency of the phosphoramidite method.[9]
Ψ-Reagent (Modern P(V) Agent) DCM, DBU, RT1 h>90%Demonstrates advances in direct, mild P(V) phosphorylation.[11]

Note: Yields are representative and can vary significantly based on the specific substrate, purity of reagents, and reaction scale.

Choosing the Right Tool for the Job: A Decision Workflow

The selection of a phosphorylating agent should be a logical process based on the demands of your specific chemical synthesis. The following workflow can guide your decision-making process.

G q1 Is the substrate robust and simple? Is cost the primary concern? q2 Is the substrate sensitive to oxidation or harsh acidic/basic conditions? q1->q2 No ans_POCl3 Consider POCl3 or other simple phosphoryl chlorides. q1->ans_POCl3 Yes q3 Is a direct, one-pot phosphorylation (without an oxidation step) preferred? q2->q3 No q4 Is the substrate particularly sensitive (e.g., oligonucleotide)? q2->q4 Yes ans_PV_reagent Use a modern P(V) agent like This compound or the Ψ-Reagent. q3->ans_PV_reagent Yes ans_Hphosphonate Consider H-Phosphonate chemistry. q3->ans_Hphosphonate No q4->q3 No ans_Phosphoramidite Use the Phosphoramidite method. q4->ans_Phosphoramidite Yes

Fig 2. Decision matrix for selecting a phosphorylating agent.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point. As a Senior Application Scientist, I must emphasize that optimization of stoichiometry, temperature, and reaction time is crucial for any new substrate.

Protocol 1: Phosphorylation of a Primary Alcohol using this compound

Rationale: This protocol utilizes the featured P(V) reagent for a direct phosphorylation. Anhydrous dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the reagent and many organic substrates. Triethylamine (Et₃N) is the HCl scavenger. The reaction is started at 0°C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.

Materials:

  • Primary alcohol (e.g., Benzyl Alcohol) (1.0 mmol)

  • This compound (1.1 mmol, 1.1 eq)

  • Triethylamine (2.5 mmol, 2.5 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.5 mmol) to the stirred solution.

  • In a separate vial, dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL).

  • Add the reagent solution dropwise to the alcohol solution over 10 minutes at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction back to 0°C and slowly quench by adding water (5 mL).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, a phosphate triester, can be purified by column chromatography. Subsequent hydrolysis of the phthalimidoethyl group, if desired, can be achieved under standard conditions (e.g., hydrazine) to yield the final phosphate monoester.

Protocol 2: Phosphorylation using the Phosphoramidite Method

Rationale: This protocol demonstrates the classic two-step P(III) to P(V) approach. Acetonitrile (ACN) is a common solvent. Tetrazole is a weak acid that protonates the nitrogen of the phosphoramidite, making it an excellent leaving group and activating the phosphorus for nucleophilic attack by the alcohol. The subsequent oxidation with aqueous iodine is rapid and efficient.

Materials:

  • Primary alcohol (1.0 mmol)

  • A phosphoramidite reagent (e.g., Dibenzyl N,N-diisopropylphosphoramidite) (1.1 mmol, 1.1 eq)

  • Activator solution (e.g., 0.45 M Tetrazole in ACN) (1.2 mmol, 1.2 eq)

  • Anhydrous Acetonitrile (ACN) (10 mL)

  • Oxidizing solution (0.1 M I₂ in THF/Pyridine/H₂O)

Procedure: Step A: Coupling

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the primary alcohol (1.0 mmol) and anhydrous ACN (5 mL).

  • Add the phosphoramidite reagent (1.1 mmol).

  • Add the tetrazole solution dropwise at room temperature.

  • Stir the reaction for 1 hour. Monitor the formation of the phosphite triester by ³¹P NMR or TLC.

Step B: Oxidation 5. Cool the reaction mixture to 0°C. 6. Slowly add the iodine solution dropwise until a persistent brown color remains. 7. Stir for 15-30 minutes. 8. Quench the excess iodine by adding aqueous sodium thiosulfate solution until the brown color disappears. 9. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 11. Purify the resulting phosphate triester by column chromatography. The benzyl protecting groups can be removed by hydrogenolysis to yield the final phosphate monoester.

Conclusion and Future Outlook

The phosphorylation toolkit available to chemists is diverse and powerful. While classic reagents like POCl₃ retain a role for simple, robust applications, the demands of modern drug discovery and materials science necessitate agents with greater selectivity and milder reaction profiles.

This compound emerges as a valuable P(V)-based agent that bridges the gap between the harshness of POCl₃ and the multi-step complexity of P(III) chemistry. Its solid nature makes it easier to handle than fuming liquids, and its direct phosphorylation pathway avoids the need for potentially substrate-incompatible oxidizing agents. It represents a reliable choice for moderately complex alcohols where directness and efficiency are key.

Looking forward, the field continues to evolve towards even milder and more chemoselective reagents, such as the Ψ-reagent, and the expanding use of biocatalytic phosphorylation with kinases.[11][12] These enzymatic methods offer unparalleled selectivity but are often limited by substrate scope and scale. Therefore, a deep understanding of the comparative advantages of chemical reagents, from foundational chlorides to advanced P(V) systems, remains an indispensable asset for any researcher in the chemical sciences.

References

  • This compound - Vulcanchem. Vulcanchem.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • Phosphorylating agent and process for the phosphorylation of organic hydroxyl compounds.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health (NIH). [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. [Link]

  • The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions. MDPI. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Phosphorylation - Wikipedia. Wikipedia. [Link]

  • Understanding Phosphorylation: From ATP Synthesis to Cellular Signaling. Assay Genie. [Link]

  • Phosphorylation with phosphoryl chloride based on the example of... ResearchGate. [Link]

  • Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. [Link]

  • Contemporary Enzyme-Based Methods for Recombinant Proteins In Vitro Phosphorylation. MDPI. [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. National Institutes of Health (NIH). [Link]

  • A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. National Institutes of Health (NIH). [Link]

  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]

  • Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. PubMed. [Link]

  • New access to H-phosphonates via metal-catalyzed phosphorus-oxygen bond formation. National Institutes of Health (NIH). [Link]

  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Chemistry Portal. [Link]

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A Comparative Guide to the Synthesis of Organophosphorus Enzyme Inhibitors: Evaluating Hypothetical and Established Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comparative analysis of synthetic strategies for producing organophosphorus enzyme inhibitors. A significant portion of modern drug discovery focuses on the targeted inhibition of enzymes involved in disease pathways. Organophosphates and their phosphonate isosteres are a cornerstone of inhibitor design, particularly for serine hydrolases and certain metalloenzymes.[1][2][3]

Notably, the specific reagent "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" does not appear in the established chemical literature. Therefore, this guide will first deduce its hypothetical role based on its constituent functional groups. It will then compare this hypothetical precursor's potential synthetic utility against a well-documented and widely used alternative, Diethyl (2-bromoethyl)phosphonate , providing validated experimental data and protocols for the latter.

Deconstructing the Hypothetical Reagent: "this compound"

An analysis of the name suggests a molecule with two primary functional components:

  • A Dichlorophosphoryl Group (-O-P(O)Cl₂): This is a highly reactive electrophilic phosphorus center. Dichlorophosphates are potent phosphorylating agents, readily reacting with nucleophiles like alcohols, amines, and thiols. In the context of enzyme inhibition, this group is the "warhead," designed to covalently modify a key residue (often a serine or cysteine) in the enzyme's active site, leading to irreversible inhibition.[4]

  • A Phthalimidoethyl Group: The isoindole-1,3-dione moiety, commonly known as phthalimide, is a classical protecting group for primary amines.[5][6][7] Its presence suggests that the ultimate goal of the synthesis is to introduce a primary amine at the end of the ethyl linker. This amine could be crucial for mimicking a natural substrate or for forming key hydrogen bonds within the enzyme's active site.

The hypothetical reagent, therefore, represents a bifunctional molecule designed to introduce a protected aminoethylphosphate warhead onto a target scaffold.

Comparative Analysis: Hypothetical vs. Established Reagent

To provide a practical guide, we will compare the hypothetical "this compound" with an established reagent, Diethyl (2-bromoethyl)phosphonate . This real-world alternative allows for the installation of a phosphonate group, a stable and effective mimic of the phosphate transition state in many enzymatic reactions.[3][8]

FeatureHypothetical ReagentDiethyl (2-bromoethyl)phosphonate
Reactive Group Dichlorophosphoryl (-P(O)Cl₂)Bromoalkyl (-CH₂Br)
Primary Reaction Phosphorylation (electrophilic attack at P)Alkylation (nucleophilic attack at C)
Stability Likely low; highly sensitive to moisture.High; stable to chromatography and storage.[9]
Versatility Limited to phosphorylation of nucleophiles.Versatile; can be used in Arbuzov reactions, substitutions, and cross-coupling.[9]
Deprotection Requires hydrazinolysis or other harsh conditions to reveal the amine.[5][7]The phosphonate ester can be hydrolyzed to the phosphonic acid under acidic conditions.
Safety Likely corrosive and releases HCl upon reaction/hydrolysis.Standard alkyl bromide handling.
Availability Not commercially available.Readily available from multiple chemical suppliers.[9][10]
Synthetic Workflow Comparison

The following diagrams illustrate the conceptual differences in synthetic strategy between the hypothetical reagent and the established alternative.

This diagram outlines the potential use of "this compound" to synthesize a generic inhibitor.

G reagent Hypothetical Reagent (Phth-N-Et-O-P(O)Cl₂) intermediate Phosphorylated Intermediate (R-O-P(O)(Cl)-O-Et-N-Phth) reagent->intermediate Phosphorylation scaffold Target Scaffold (R-OH) scaffold->intermediate hydrolysis Controlled Hydrolysis intermediate->hydrolysis final_protected Final Protected Inhibitor (R-O-P(O)(OH)-O-Et-N-Phth) hydrolysis->final_protected deprotection Hydrazinolysis final_protected->deprotection final_inhibitor Final Inhibitor (R-O-P(O)(OH)-O-Et-NH₂) deprotection->final_inhibitor

Caption: Hypothetical synthesis using the dichlorophosphoryl reagent.

This diagram shows a common, validated route for synthesizing a phosphonate-based inhibitor using Diethyl (2-bromoethyl)phosphonate.

G reagent Diethyl (2-bromoethyl)phosphonate (Br-Et-P(O)(OEt)₂) intermediate Coupled Intermediate (R-N/O-Et-P(O)(OEt)₂) reagent->intermediate Nucleophilic Substitution nucleophile Nucleophile (R-NH₂ or R-OH) nucleophile->intermediate hydrolysis Acid Hydrolysis (e.g., HCl) intermediate->hydrolysis final_inhibitor Final Inhibitor (R-N/O-Et-P(O)(OH)₂) hydrolysis->final_inhibitor

Caption: Established synthesis using Diethyl (2-bromoethyl)phosphonate.

Experimental Protocol: Synthesis of a Phosphonate Inhibitor Precursor

This section provides a detailed, validated protocol for a key step in many phosphonate inhibitor syntheses: the Michaelis-Arbuzov reaction to form Diethyl (2-bromoethyl)phosphonate.

Objective: To synthesize Diethyl (2-bromoethyl)phosphonate from triethyl phosphite and 1,2-dibromoethane.

Materials:

  • Triethyl phosphite (1 equivalent)

  • 1,2-dibromoethane (4 equivalents)

  • Two-necked round-bottom flask (150 mL)

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Equip a 150 mL two-necked round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with 1,2-dibromoethane (4 equivalents, e.g., 0.8 mol, 69 mL).

  • Begin stirring and add triethyl phosphite (1 equivalent, e.g., 0.2 mol, 34.3 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After cooling to room temperature, remove the excess 1,2-dibromoethane using a rotary evaporator with gentle warming (60-70°C).

  • Purify the resulting residue by vacuum distillation (e.g., 95-105°C at 2 mmHg or 75°C at 1 mmHg) to yield the final product.[11]

Expected Yield: ~95%

Characterization:

  • ¹H NMR (CDCl₃): δ 4.01 (m, 4H), 3.42 (q, 2H), 2.27 (m, 2H), 1.22 (t, 6H).[11]

  • ³¹P{¹H} NMR (CDCl₃): δ 26.4.[11]

Conclusion and Recommendations

While the hypothetical "this compound" presents an interesting concept for a bifunctional reagent, its likely instability and lack of availability render it impractical for current research applications. The dichlorophosphoryl group is highly reactive, which would make handling, storage, and achieving selective reactions challenging.

In contrast, reagents like Diethyl (2-bromoethyl)phosphonate offer a robust, versatile, and well-documented platform for the synthesis of phosphonate-based enzyme inhibitors.[9][12] The stability of the phosphonate ester and the predictable reactivity of the bromoethyl group allow for controlled, stepwise synthesis of complex inhibitors.

For researchers and drug development professionals, the recommended approach is to utilize established and commercially available building blocks. The logical pathway of synthesizing a phosphonate core and subsequently functionalizing it offers a higher probability of success, better reproducibility, and a clearer path to scalable synthesis. The principles of organophosphorus chemistry validated by decades of research provide a reliable foundation for the rational design of novel and effective enzyme inhibitors.[2][3]

References

  • Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evalu
  • A Comparative Guide to Phosphonating Agents: Focus on Dimethyl(2-bromoethyl)
  • Phthalimides. Organic Chemistry Portal.
  • Reaction of Phthalimide: Deprotection and Amino Groups. ChemicalBook.
  • Sarin. Wikipedia.
  • Organophosph
  • Phthalimide. Wikipedia.
  • Organophosphates as Versatile Substrates in Organic Synthesis. PubMed Central.
  • Synthesis, Characterization and Enzyme Inhibition Activity of Organophosphorus Trichalcones Containing Core-Phosphate Moiety.
  • N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. PubMed Central.
  • Phosphoramid
  • N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes.
  • Design and synthesis of phosphonate inhibitors of glutamine synthetase. PubMed.
  • Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2.
  • One-Pot Synthesis of Phosphoramidates from dibenzo[1][5][12]dioxaphosphepine-6-oxide. MDPI.

  • Plausible reaction pathway for the synthesis of phosphoramidate 3.
  • Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells.
  • New Directions in Metal Phosphonate and Phosphin
  • metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris. SciSpace.
  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid
  • Synthesis of biodegradable photocurable phosphoramid
  • Diethyl 2-bromoethylphosphon
  • Diethyl 2-bromoethylphosphon
  • DIETHYL 2-BROMOETHYLPHOSPHON
  • Diethyl (2-bromoethyl)
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
  • Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associ
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • (PDF) Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry.
  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central.

Sources

A Senior Application Scientist's Guide to Solvent System Optimization for Phosphorylation using 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the performance of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione as a phosphorylating agent, with a specific focus on the critical role of the solvent system. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate informed experimental design and optimization.

Introduction: A Multifunctional Building Block for Phosphorylation

This compound is a versatile organophosphorus reagent valued for its ability to introduce a dichlorophosphoryl group to various nucleophiles.[1] Its structure features a stable phthalimide group, which provides a non-participating protecting group for the ethanolamine linker, and a highly reactive dichlorophosphoryl group (-POCl₂).[1] This reactive moiety serves as an excellent leaving group, enabling efficient phosphorylation of alcohols, amines, and thiols to generate a diverse range of organophosphate esters and phosphoramidates.[1]

The core utility of this reagent lies in its capacity to act as a bifunctional building block. The phthalimide group can be retained in the final molecule or removed under specific conditions to liberate a primary amine, offering further synthetic possibilities. Structurally related isoindole-1,3-dione derivatives have garnered interest for their broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]

The Phosphorylation Reaction: Mechanism and the Influence of Solvents

The primary transformation involving this compound is a nucleophilic substitution at the phosphorus center. A nucleophile (e.g., an alcohol, ROH) attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This process is typically repeated for the second chloride, allowing for the formation of a phosphate diester. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction.[1]

The choice of solvent is paramount as it influences the stability of the starting materials, intermediates, and transition states, thereby affecting the reaction rate, yield, and overall purity of the product.[5] Organophosphorus chemistry is highly sensitive to solvent effects, with reaction mechanisms and efficiencies often being dictated by the polarity and coordinating ability of the solvent medium.[5]

cluster_synthesis Synthesis of the Reagent Phthalic Anhydride Phthalic Anhydride N-(2-hydroxyethyl)phthalimide N-(2-hydroxyethyl)phthalimide Phthalic Anhydride->N-(2-hydroxyethyl)phthalimide Toluene, Reflux Ethanolamine Ethanolamine Ethanolamine->N-(2-hydroxyethyl)phthalimide Target_Reagent This compound N-(2-hydroxyethyl)phthalimide->Target_Reagent Triethylamine POCl3 POCl3 POCl3->Target_Reagent cluster_workflow Phosphorylation Workflow Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere Reactants 2. Add Substrate (Alcohol) and Anhydrous DCM Cool to 0 °C Setup->Reactants Base 3. Add Anhydrous Triethylamine Reactants->Base Phosphorylating_Agent 4. Add Reagent Solution Dropwise at 0 °C Base->Phosphorylating_Agent Reaction 5. Warm to RT and Stir Monitor by TLC/LC-MS Phosphorylating_Agent->Reaction Workup 6. Quench with NaHCO₃ (aq) Extract with DCM Reaction->Workup Purification 7. Wash, Dry, Concentrate Purify by Column Chromatography Workup->Purification Product Final Phosphorylated Product Purification->Product

Sources

Biological activity of "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" derivatives compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Biological Activity of Isoindole-1,3-dione Derivatives and Established Inhibitors

The isoindole-1,3-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. While historically associated with the controversial drug thalidomide, contemporary research has successfully repurposed this versatile core to develop potent therapeutic agents, including immunomodulators and anticancer drugs. This guide provides an in-depth, comparative analysis of novel isoindole-1,3-dione derivatives, with a focus on their potential as enzyme inhibitors, benchmarked against established drugs in the field. We will delve into their efficacy as cholinesterase inhibitors and anticancer agents, supported by experimental data and detailed methodologies.

While the specific compound "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" is not extensively documented in publicly available literature, its structural components—a phthalimide group and a dichlorophosphoryl moiety—suggest a potential for biological activity, particularly as an enzyme inhibitor. The phthalimide group is a known pharmacophore in many biologically active compounds, while organophosphates are classic irreversible inhibitors of cholinesterases. This guide will, therefore, use a representative selection of isoindole-1,3-dione derivatives to explore the therapeutic potential of this chemical class.

I. Inhibition of Cholinesterases: A Strategy Against Neurodegenerative Diseases

A key therapeutic strategy for managing Alzheimer's disease is to modulate the levels of the neurotransmitter acetylcholine (ACh) in the brain.[1] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of ACh.[2] By inhibiting these enzymes, the concentration and duration of action of ACh in the synaptic cleft are increased, which can lead to improvements in cognitive function.[1][3] Several isoindole-1,3-dione derivatives have been synthesized and evaluated as potential AChE and BuChE inhibitors, showing promising results when compared to established drugs like Rivastigmine.[4]

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of various isoindole-1,3-dione derivatives against AChE and BuChE, alongside known inhibitors for comparison.

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference
Isoindole-1,3-dione Derivatives 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.91[5]
2-(diethylaminoalkyl)-isoindoline-1,3-dione (6-7 methylene chains)AChE1.1 - 1.2[6]
Phenylisoindoline-1,3-dione derivative (Compound 6)AChE1.03±0.3[7]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (Compound 7a/7f)AChE2.1[4]
4-phenylpiperazine derivative (Compound I)AChE1.12[2]
diphenylmethyl moiety derivative (Compound III)BuChE21.24[2]
Known Inhibitors RivastigmineAChE11.07[4]
EserineAChE9.97±1.3[7]

The data clearly indicates that several isoindole-1,3-dione derivatives exhibit potent AChE inhibitory activity, with some compounds showing significantly lower IC50 values than the established drug Rivastigmine.[4] This highlights the potential of the isoindole-1,3-dione scaffold in designing novel and effective treatments for neurodegenerative diseases.

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[8][9] This assay is reliable, and adaptable for high-throughput screening.[8]

Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.[8] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[10] This thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm.[10][11] The presence of an inhibitor slows down this reaction.

Step-by-Step Protocol (96-well plate format):

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.[8]

    • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Protect from light.[8]

    • ATCh Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare this solution fresh daily.[8]

    • AChE Solution: Prepare a stock solution of acetylcholinesterase from a commercial source in phosphate buffer. The final concentration will depend on the specific activity of the enzyme lot.

    • Test Compound Solutions: Prepare a stock solution of the isoindole-1,3-dione derivative in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.

  • Assay Procedure:

    • Plate Setup:

      • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[8]

      • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[8]

      • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.[8]

    • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[8]

    • Reaction Initiation: To start the reaction, add 10 µL of the ATCI solution to all wells. The total reaction volume will be 180 µL.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.[8]

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

The mechanism of action for acetylcholinesterase inhibitors is direct and focused on the cholinergic synapse.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for AChR Acetylcholine Receptors (AChR) ACh_release->AChR Binds to ACh_hydrolysis ACh Hydrolysis to Choline + Acetate AChE->ACh_hydrolysis Catalyzes Signal Signal Transduction AChR->Signal Activates Inhibitor Isoindole-1,3-dione Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition by isoindole-1,3-dione derivatives.

II. Anticancer Activity: Targeting Cell Viability and Proliferation

The isoindole-1,3-dione core is also a prominent feature in several anticancer agents.[8][12] These compounds have been shown to exert cytotoxic effects on various cancer cell lines.[8][12] The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[13]

The following table presents the IC50 values of different isoindole-1,3-dione derivatives against various cancer cell lines, compared to standard chemotherapeutic drugs.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Isoindole-1,3-dione Derivatives Compound 7 (containing azide and silyl ether)A549 (Lung)19.41± 0.01[14]
Compound 13 (containing silyl ether and -Br)Caco-2 (Colon)More active than Cisplatin[15]
Compound 16 (containing silyl ether and -Br)MCF-7 (Breast)More active than Cisplatin[15]
N-benzylisoindole-1,3-dione (Compound 3)A549 (Lung)114.25[16]
N-benzylisoindole-1,3-dione (Compound 4)A549 (Lung)116.26[16]
Isoindoline-1,3-dione with 1,2,4-triazole (Compound 37)A549 (Lung)6.76[17]
Isoindoline-1,3-dione with 1,2,4-triazole (Compound 37)HepG2 (Liver)9.44[17]
Known Anticancer Drugs 5-FluorouracilA549 (Lung)Less active than Compound 7[14]
CisplatinCaco-2, MCF-7Less active than Compounds 13 & 16[15]
FluorouracilA549, HepG2Less active than Compound 37[17]

These results demonstrate the potent anticancer potential of isoindole-1,3-dione derivatives, with some exhibiting superior activity to established drugs like Cisplatin and 5-Fluorouracil in specific cell lines.[15][17]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[18][19][20]

Principle: Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] These insoluble crystals are then dissolved, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[18] A decrease in color intensity indicates a reduction in cell viability due to the cytotoxic effects of the test compound.

Step-by-Step Protocol (96-well plate format for adherent cells):

  • Cell Seeding:

    • Harvest and count the cancer cells of interest.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[18]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to adhere.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing serial dilutions of the isoindole-1,3-dione derivative to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[18]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the treatment period, carefully remove the medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing formazan crystals to form.[18]

    • Carefully aspirate the MTT solution.

    • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[18]

    • Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Cell Viability = (Absorbance of Test Sample / Absorbance of Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

The anticancer activity of many isoindole-1,3-dione derivatives is linked to the induction of apoptosis. This process involves a cascade of signaling events, often culminating in the activation of caspases.

Anticancer_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Inhibitor Isoindole-1,3-dione Derivative Mito Mitochondrion Inhibitor->Mito Induces stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by isoindole-1,3-dione derivatives.

III. Conclusion and Future Directions

The isoindole-1,3-dione scaffold represents a highly promising framework for the development of novel therapeutic agents. As demonstrated, derivatives of this core structure exhibit potent inhibitory activity against key enzymes such as acetylcholinesterase and display significant cytotoxic effects against various cancer cell lines, in some cases surpassing the efficacy of established drugs. The versatility of this scaffold allows for extensive chemical modification, providing a rich avenue for future drug discovery efforts. Further research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in-vivo studies to validate their therapeutic potential. The specific compound "this compound," with its organophosphate moiety, warrants synthesis and biological evaluation to determine its place within this promising class of molecules.

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors. (2012). PubMed. Retrieved January 22, 2026, from [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease. (2024). WebMD. Retrieved January 22, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Bentham Science. Retrieved January 22, 2026, from [Link]

  • Mechanism pathway of acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 22, 2026, from [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2006). Springer Nature Experiments. Retrieved January 22, 2026, from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology. (2023). ACS Publications. Retrieved January 22, 2026, from [Link]

  • N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Mechanism of action of acetylcholinesterase inhibitors. (n.d.). MedLink Neurology. Retrieved January 22, 2026, from [Link]

  • Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. (2026). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Acetylcholinesterase. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (n.d.). Neliti. Retrieved January 22, 2026, from [Link]

  • One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

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  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione" in Organic Synthesis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of phosphorylating agent is pivotal to the success of a synthetic campaign. This guide provides an in-depth technical overview of "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione," a bifunctional reagent that offers a unique combination of reactivity and stability. We will explore its intrinsic advantages over conventional phosphorylating agents, supported by established chemical principles, and provide a framework for its practical application.

Introduction: Unveiling a Multifaceted Reagent

"this compound" (CAS 52198-45-5) is a P(V)-based phosphorylating agent that integrates a highly reactive dichlorophosphoryl group with a stable phthalimide moiety.[1] This unique structural arrangement offers a compelling alternative to traditional phosphorylating agents, particularly in scenarios requiring controlled reactivity and the potential for subsequent synthetic transformations.

The synthesis of this reagent is a straightforward two-step process, commencing with the condensation of phthalic anhydride and ethanolamine to form N-(2-hydroxyethyl)phthalimide. Subsequent phosphorylation of the hydroxyl group with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine affords the target molecule in good yields (typically 70-85%).[1]

Key Structural Features:
  • Dichlorophosphoryl Group (-POCl₂): This is the primary reactive site, enabling the phosphorylation of nucleophiles such as alcohols, amines, and thiols through nucleophilic substitution of the chloride ions.[1]

  • Phthalimide Moiety: This bicyclic aromatic structure provides several potential advantages. It is a well-established protecting group for primary amines, known for its stability under a range of reaction conditions.[2][3] Its electron-withdrawing nature can also modulate the reactivity of the phosphoryl group.

The Strategic Advantage: A Comparative Discussion

While direct, side-by-side quantitative comparisons with other phosphorylating agents are not extensively documented in the literature, a qualitative assessment based on the known reactivity of its constituent functional groups reveals several potential advantages.

Feature"this compound"Phosphorus Oxychloride (POCl₃)Phosphoramidites
Handling & Stability Solid, higher boiling point, potentially less sensitive to moisture.Highly reactive, volatile, and moisture-sensitive liquid.Generally moisture-sensitive, require inert atmosphere.
Reactivity Control The bulky phthalimide group may offer steric hindrance, leading to more controlled and selective phosphorylation.Highly reactive, can lead to over-phosphorylation and side reactions.Requires a multi-step process including activation and oxidation.[4]
Bifunctionality The phthalimide group can serve as a stable protecting group or a handle for further functionalization.Monofunctional, solely a phosphorylating agent.Primarily used for oligonucleotide synthesis.
Byproduct Profile Generates HCl (scavenged by base) and the phthalimide-containing byproduct, which may be easier to remove by filtration or chromatography.Generates HCl and phosphoric acid byproducts.Byproducts from the activation and oxidation steps.

The presence of the phthalimide group can be viewed as a "built-in" modulating and protecting group. This can be particularly advantageous in the synthesis of complex molecules where chemoselectivity is paramount.

Mechanistic Insights: The Role of the Phthalimide Group

The phosphorylation reaction proceeds via a nucleophilic attack of the substrate (e.g., an alcohol) on the phosphorus atom, leading to the displacement of the chloride ions.[1] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated.

G cluster_0 Reaction Pathway Reagent This compound Intermediate Monochloro-phosphate Intermediate Reagent->Intermediate + R-OH Alcohol R-OH Alcohol->Intermediate Base Base (e.g., Et3N) BaseHCl Base·HCl Base->BaseHCl + HCl Product Phosphorylated Product Intermediate->Product + R-OH HCl HCl HCl->BaseHCl

Caption: Generalized workflow for phosphorylation using "this compound".

While not definitively proven without specific kinetic studies, it is plausible that the phthalimide group could influence the reaction rate and selectivity through steric hindrance around the reactive center. This could potentially prevent the formation of pyrophosphates or other side products often observed with more aggressive phosphorylating agents like neat POCl₃.

Experimental Protocols

The following are representative protocols for the synthesis of the reagent and its application in the phosphorylation of a primary alcohol. These should be considered as starting points and may require optimization for specific substrates.

Synthesis of "this compound"

G start Start step1 Dissolve Phthalic Anhydride and Ethanolamine in Toluene start->step1 step2 Reflux the Mixture step1->step2 step3 Cool and Isolate N-(2-hydroxyethyl)phthalimide step2->step3 step4 Dissolve N-(2-hydroxyethyl)phthalimide in Anhydrous Dichloromethane step3->step4 step5 Cool to 0°C and Add Triethylamine step4->step5 step6 Add Phosphorus Oxychloride Dropwise step5->step6 step7 Stir at Room Temperature step6->step7 step8 Quench Reaction and Purify by Column Chromatography step7->step8 end End Product step8->end

Caption: Workflow for the synthesis of the title reagent.

Step-by-Step Procedure:

  • Synthesis of N-(2-hydroxyethyl)phthalimide: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) and ethanolamine (1.0 eq) in toluene. Heat the mixture to reflux for 4-6 hours. Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with cold toluene and dry under vacuum.

  • Phosphorylation: To a solution of N-(2-hydroxyethyl)phthalimide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add triethylamine (1.1 eq) and cool the mixture to 0 °C. To this stirred solution, add phosphorus oxychloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Phosphorylation of a Primary Alcohol

G start Start step1 Dissolve Alcohol and Reagent in Anhydrous Dichloromethane start->step1 step2 Add Triethylamine step1->step2 step3 Stir at Room Temperature step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Quench Reaction step4->step5 Upon Completion step6 Aqueous Work-up step5->step6 step7 Purify by Column Chromatography step6->step7 end Phosphorylated Product step7->end

Caption: General workflow for alcohol phosphorylation.

Step-by-Step Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) and "this compound" (1.1 eq) in anhydrous dichloromethane under an inert atmosphere, add triethylamine (2.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired phosphorylated product.

Conclusion and Future Outlook

"this compound" presents itself as a valuable tool in the organic chemist's arsenal for phosphorylation reactions. Its solid nature, coupled with the potential for controlled reactivity and bifunctionality imparted by the phthalimide moiety, makes it an attractive alternative to more conventional and aggressive reagents. While further quantitative studies are needed to fully delineate its advantages in various synthetic contexts, the principles outlined in this guide provide a strong foundation for its successful application. As the demand for more selective and efficient synthetic methodologies grows, reagents like this, which offer a higher degree of control and versatility, will undoubtedly play an increasingly important role in the synthesis of complex molecules for research and development.

References

  • Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Chemistry Portal. [Link]

  • Ociepa, M., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 23(23), 9337–9342. [Link]

  • An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates. ResearchGate. [Link]

  • Lewis-acid-catalyzed phosphorylation of alcohols. RSC Publishing. [Link]

  • One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. MDPI. [Link]

  • Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS One. [Link]

  • Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates, Primary Phosphines, and Bisphosphines. ResearchGate. [Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. PMC. [Link]

  • An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. [Link]

  • Synthesis, structural and antioxidant studies of some novel N-ethyl phthalimide esters. PMC. [Link]

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Comparison Guide to the Structure-Activity Relationship of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the organophosphate compound 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione. While direct biological data for this specific molecule are not extensively published, a robust SAR model can be constructed by dissecting its constituent pharmacophores: the versatile isoindole-1,3-dione (phthalimide) scaffold and the highly reactive dichlorophosphate "warhead." This document synthesizes data from structurally related analogs to predict its biological activity, proposes a primary mechanism of action as a cholinesterase inhibitor, and provides detailed experimental protocols for researchers aiming to validate these hypotheses and develop novel derivatives.

Introduction to the Core Molecular Scaffolds

The structure of this compound suggests a bifunctional design. It is a hybrid molecule combining a well-established biological scaffold with a potent reactive group, indicative of a targeted covalent inhibitor.

The Isoindole-1,3-dione (Phthalimide) Core

The phthalimide moiety is a privileged scaffold in medicinal chemistry, forming the basis of drugs with a wide array of biological activities, including anticancer, anti-inflammatory, immunomodulatory, and antimicrobial effects[1][2]. Its rigid, planar structure and ability to engage in π-π stacking interactions allow it to serve as an effective anchoring group within biological targets[3]. The N-substituted position provides a convenient vector for introducing various side chains to modulate physicochemical properties and target specificity[4][5].

The Dichlorophosphate Reactive Group

Organophosphorus compounds are renowned for their potent and often irreversible inhibition of serine hydrolase enzymes, most notably acetylcholinesterase (AChE)[6]. The dichlorophosphate group (-POCl₂) is a strong electrophile, making the phosphorus atom highly susceptible to nucleophilic attack[3]. In a biological context, this moiety can phosphorylate nucleophilic residues like serine in an enzyme's active site, leading to covalent inactivation[6]. The two chlorine atoms act as excellent leaving groups, facilitating this reaction.

Hypothesized Mechanism of Action: Acetylcholinesterase Inhibition

Based on its structural components, the primary hypothesized mechanism of action for this compound is the irreversible inhibition of acetylcholinesterase (AChE) .

The proposed sequence is as follows:

  • Binding: The phthalimide moiety guides the molecule to the active site of AChE, potentially interacting with peripheral or gorge residues.

  • Phosphorylation: The hydroxyl group of the catalytic serine residue in the AChE active site performs a nucleophilic attack on the electrophilic phosphorus atom.

  • Covalent Inactivation: A chloride ion is displaced, forming a stable, covalent phosphoserine bond. A second chloride may be subsequently hydrolyzed. This phosphorylation event renders the enzyme inactive, preventing the breakdown of the neurotransmitter acetylcholine and leading to a cholinergic crisis[6].

G cluster_0 Step 1: Binding cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Irreversible Inhibition AChE AChE Active Site (with Catalytic Serine) Transition Transition State (Serine attacks Phosphorus) AChE->Transition Nucleophilic Attack Molecule Phthalimide-OP (Target Compound) Molecule->AChE Docking & Recognition Inhibited Phosphorylated AChE (Covalently Inactivated) Transition->Inhibited Covalent Bond Formation LeavingGroup Chloride Ion (Cl-) Leaving Group Transition->LeavingGroup

Figure 1: Hypothesized mechanism of AChE inhibition.

Structure-Activity Relationship (SAR) Analysis

To guide future drug development, we can dissect the molecule into three key regions and predict how modifications may impact biological activity based on studies of related compounds.

Modification of the Phthalimide Ring

The aromatic phthalimide ring is a prime target for substitution to enhance potency and selectivity.

  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs like nitro (-NO₂) or halogen atoms (-Cl, -Br) onto the phthalimide ring has been shown to increase the biological activity of related inhibitors[7]. For instance, tetra-brominated phthalimide derivatives exhibit enhanced antimicrobial and anticancer activity compared to their chlorinated or unsubstituted counterparts[8]. This is likely due to altered electronic properties influencing target binding affinity.

  • Lipophilicity: Increasing the lipophilicity of the phthalimide scaffold can enhance cell permeability and, in some cases, activity. However, this must be balanced to maintain adequate solubility[8].

The Ethyl Linker

The two-carbon ethyl linker connecting the phthalimide and phosphate groups plays a crucial role in positioning the reactive moiety within the enzyme's active site.

  • Length and Flexibility: Altering the linker length (e.g., to propyl or butyl) would directly impact the distance between the anchoring phthalimide group and the phosphate "warhead." For optimal activity, the linker must be of a precise length to present the phosphorus atom to the catalytic serine residue. Studies on other enzyme inhibitors show that even a single methylene unit change can drastically alter potency.

  • Rigidity: Introducing conformational constraints, such as a double bond or a cyclic element, could lock the molecule into a more bioactive conformation, potentially increasing affinity and reducing off-target effects.

The Dichlorophosphate "Warhead"

The dichlorophosphate group determines the reactivity and mechanism of inhibition.

  • Leaving Group Modification: Replacing the chlorine atoms with other halogens (e.g., fluorine) or alkoxy/aryloxy groups would modulate the electrophilicity of the phosphorus atom. Fluorine, being more electronegative, might increase reactivity, while bulkier alkoxy groups would decrease it, potentially converting the inhibitor from irreversible to slowly reversible.

  • Alternative Phosphorus Chemistries: Replacing the phosphate with a phosphonate would alter the stability and geometry of the resulting enzyme-inhibitor adduct, which could influence the potential for subsequent reactivation.

Comparative Analysis with Alternative Inhibitors

The performance of this compound can be benchmarked against other phthalimide-based inhibitors and classical organophosphates. The following table summarizes representative data from the literature to provide context for potential efficacy.

Compound Class / ExampleTarget(s)Potency (IC₅₀) / Activity NotesKey Structural FeaturesReference(s)
Phthalimide-Benzylpiperazine Analogs AChE13.58 nM – 18.44 nMPhthalimide anchor with a flexible linker to a piperazine moiety for deep gorge binding.[9]
N-Benzyl Phthalimide Derivatives MAO-B, AChEMAO-B: 0.09 µM AChE: 0.24 µMDesigned as dual-target inhibitors for Alzheimer's disease.[10]
4,5,6,7-Tetrachloro-N-phenylphthalimide α-GlucosidaseMore potent than 1-deoxynojirimycin.Halogenated phthalimide ring enhances inhibitory activity.[7]
Dichlorvos (DDVP) AChEPotent, irreversible organophosphate inhibitor.A classic organophosphate with a dichlorovinyl phosphate reactive group.[11]
This compound AChE (Predicted) Potency unknown. Hypothesized to be a potent, irreversible inhibitor due to its hybrid structure.Combines phthalimide scaffold with a dichlorophosphate warhead. [3]

Experimental Protocols for SAR Evaluation

To validate the SAR hypotheses, a systematic approach involving synthesis and biological evaluation is required.

Workflow for SAR Investigation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synth Synthesize Analog Library (Varying Ring, Linker, Warhead) Purify Purification & Structural Confirmation (NMR, MS) Synth->Purify AChE_Assay Primary Screen: AChE Inhibition Assay (IC50) Purify->AChE_Assay Kinetics Kinetic Analysis: (Reversible vs. Irreversible) AChE_Assay->Kinetics Cytotox Secondary Screen: Cytotoxicity Assay (e.g., MTT) AChE_Assay->Cytotox SAR_Analysis SAR Analysis: Correlate Structure with Activity Kinetics->SAR_Analysis Cytotox->SAR_Analysis Lead_Opt Lead Optimization: Identify Promising Candidates SAR_Analysis->Lead_Opt

Figure 2: Workflow for a systematic SAR study.
Protocol 1: Synthesis of the Parent Compound

This two-step protocol is based on standard methodologies for synthesizing N-substituted phthalimides and organophosphates[3].

Step A: Synthesis of N-(2-hydroxyethyl)phthalimide

  • Combine phthalic anhydride (1.0 eq) and ethanolamine (1.0 eq) in a round-bottom flask with toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and collect the precipitated product by filtration. Wash with cold toluene and dry under vacuum.

Step B: Phosphorylation to yield this compound

  • Dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq) and triethylamine (1.1 eq, as an HCl scavenger) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of test compounds at various concentrations.

  • In a 96-well plate, add 25 µL of each test compound concentration. Include a positive control (e.g., donepezil) and a negative control (DMSO vehicle).

  • Add 125 µL of DTNB solution to each well.

  • Add 50 µL of AChE enzyme solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 25 µL of the substrate (ATCI) solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well. The rate is proportional to the enzyme activity.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This compound is a promising, yet understudied, molecule that merges the target-orienting properties of the phthalimide scaffold with the potent covalent inhibition mechanism of organophosphates. The SAR framework presented here, built upon extensive data from related analogs, strongly suggests its potential as a powerful acetylcholinesterase inhibitor. Future research should focus on the systematic synthesis and evaluation of derivatives, as outlined in the provided protocols, to validate this hypothesis. Particular attention should be paid to modifying the phthalimide ring to improve selectivity and tuning the reactivity of the phosphate warhead to optimize the balance between potency and safety, potentially leading to novel therapeutic agents for neurodegenerative diseases or as chemical probes.

References

  • Synthesis and biological activity of new phthalimides as potential anti-inflamm
  • Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry.
  • Fhid, O., et al. (2015).
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (2022).
  • Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Organic Synthesis.
  • Structure−activity relationship for phthalimide-based derivatives. (n.d.).
  • Doraghi, F., et al. (2024).
  • Structure activity relationship (SAR) of phthalimide derivatives. (n.d.).
  • Electronic structure and hypolipidemic activity of phthalimide and related compounds. A QSAR study. (n.d.).
  • This compound. (n.d.). Vulcanchem.
  • Cardoso, M. V. O., et al. (2015). Design, synthesis and structure-activity relationship of phthalimides endowed with dual antiproliferative and immunomodulatory activities. European Journal of Medicinal Chemistry.
  • Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evalu
  • Çetinkaya, Y., et al. (n.d.). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes.
  • Treatment of Organophosphate Poisoning with Experimental Oximes: A Review. (n.d.).
  • Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. (n.d.). PubMed.
  • (PDF) Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. (n.d.).
  • Takahashi, H., et al. (2000). Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study. Chemical & Pharmaceutical Bulletin.
  • Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology.
  • Mei, X., et al. (2015). Design, synthesis and bioactivity of novel phthalimide derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). PubMed.
  • Jabbour, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • Dichlorvos (62-73-7). (n.d.).
  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. (2023). MDPI.

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A Comparative Analysis of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione as a Flame Retardant

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, a reactive phosphorus-based flame retardant, against other established flame retardant technologies. The content herein is designed for researchers, scientists, and professionals in materials science and product development, offering objective performance benchmarks and the underlying scientific principles.

Introduction: The Imperative for Advanced Fire Safety

In the realm of polymer science, enhancing the fire safety of materials is a critical objective. The inherent flammability of many polymers necessitates the incorporation of flame retardants to meet stringent safety standards across various industries. The ideal flame retardant should not only effectively suppress combustion but also exhibit thermal stability, minimal impact on the polymer's mechanical properties, and a favorable environmental and health profile. This compound is a compound of interest due to its reactive dichlorophosphoryl group and the presence of both phosphorus and nitrogen, elements known for their flame-retardant capabilities.[1][2] Its structure allows for potential covalent integration into polymer chains, offering a permanent flame-retardant solution.

Mechanistic Action: A Two-Fold Defense Against Fire

Phosphorus-based flame retardants are recognized for their multifaceted mechanisms of action, primarily operating in both the condensed (solid) and gas phases during combustion.[3][4][5][6]

Condensed Phase Action: Upon heating, this compound is expected to decompose to form phosphoric acid.[5] This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[6][7] This char layer serves as a physical barrier that limits the transfer of heat to the underlying material and reduces the release of flammable volatile gases, which fuel the fire.[6]

Gas Phase Action: Simultaneously, the decomposition of the flame retardant can release phosphorus-containing radicals (such as PO•) into the gas phase.[5][6] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reactions in the flame.[6] By interrupting these reactions, the flame's intensity is reduced, and its spread is slowed.[3][5]

flame_retardant_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer_FR Polymer + FR Heat Heat Polymer_FR->Heat Combustion Char_Layer Protective Char Layer Heat->Char_Layer FR Decomposition & Catalysis Volatiles Flammable Volatiles Heat->Volatiles Pyrolysis P_Radicals PO• Radicals Heat->P_Radicals FR Decomposition Char_Layer->Polymer_FR Insulates & Reduces Fuel Radicals H•, OH• Radicals Volatiles->Radicals Fuel Source Combustion Sustained Combustion Radicals->Combustion P_Radicals->Radicals Radical Trapping

Figure 1: Dual-phase flame retardant mechanism of phosphorus compounds.

Performance Benchmarking: A Comparative Overview

To contextualize the potential efficacy of this compound, its expected performance is benchmarked against other common flame retardants in a generic thermoplastic matrix. The following table presents typical data from standardized fire safety tests.

Table 1: Comparative Flame Retardant Performance Data

ParameterUnmodified PolymerPolymer + this compound (Reactive)Polymer + Ammonium Polyphosphate (APP) (Additive)Polymer + Decabromodiphenyl Ether (DecaBDE) + Sb₂O₃ (Additive)
UL 94 Vertical Rating No Rating / HBV-0 (Expected)V-0V-0
Limiting Oxygen Index (LOI), % ~19-21~28-32~29-35~27-30
Peak Heat Release Rate (pHRR), kW/m² ~1000-1500~300-450~250-400~400-600
Total Heat Release (THR), MJ/m² ~80-110~50-70~45-65~60-80
Smoke Production Rate (SPR) HighModerate-LowModerateVery High

Disclaimer: The data for this compound is projected based on the performance of similar reactive phosphorus-based flame retardants. Actual results will vary depending on the polymer matrix, loading level, and processing conditions.

Essential Experimental Protocols

The quantitative data presented above are derived from standardized testing methodologies crucial for evaluating flame retardant performance.[8]

UL 94 Vertical Flammability Test

This test is fundamental for assessing the self-extinguishing characteristics of plastic materials after exposure to a small flame.[9][10]

Methodology:

  • Specimen Conditioning: Condition at least five specimens (125 mm x 13 mm) at 23°C and 50% relative humidity for a minimum of 48 hours.

  • Mounting: Secure a specimen vertically with a clamp at its upper end.

  • Flame Application 1: Apply a calibrated 20 mm blue flame to the bottom center of the specimen for 10 seconds.

  • Observation 1: Remove the flame and record the afterflame time (t1).

  • Flame Application 2: Immediately re-apply the flame for another 10 seconds.

  • Observation 2: Remove the flame and record the afterflame time (t2) and afterglow time (t3).

  • Dripping: Note if any flaming drips ignite a cotton patch placed 300 mm below the specimen.

  • Classification: Assign a V-0, V-1, or V-2 rating based on strict criteria for afterflame/afterglow times and dripping behavior.[10] A V-0 rating, the highest classification, indicates the flame extinguishes within 10 seconds with no flaming drips.[10]

ul94_workflow Start Start Condition Condition Specimen (23°C, 50% RH) Start->Condition Mount Mount Specimen Vertically Condition->Mount ApplyFlame1 Apply Flame (10s) Mount->ApplyFlame1 Record_t1 Record Afterflame Time (t1) ApplyFlame1->Record_t1 ApplyFlame2 Re-apply Flame (10s) Record_t1->ApplyFlame2 Record_t2_t3 Record Afterflame (t2) & Afterglow (t3) ApplyFlame2->Record_t2_t3 ObserveDrips Observe Flaming Drips Record_t2_t3->ObserveDrips Classify Classify (V-0, V-1, V-2) ObserveDrips->Classify End End Classify->End

Figure 2: Workflow for the UL 94 Vertical Burn Test.

Limiting Oxygen Index (LOI)

LOI (ASTM D2863) determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion. A higher LOI value indicates better flame resistance.[11] Materials with an LOI greater than 27% are generally considered self-extinguishing.[11]

Cone Calorimetry

The cone calorimeter (ASTM E1354 / ISO 5660) is one of the most effective bench-scale methods for quantifying material flammability.[12] It measures key fire behavior parameters by exposing a specimen to a constant heat flux.[13]

Key Parameters Measured:

  • Time to Ignition (TTI): The time it takes for the material to ignite under a given heat flux.

  • Heat Release Rate (HRR): The amount of heat energy released per unit area over time. The peak HRR (pHRR) is a critical indicator of the fire's intensity.[11][14]

  • Total Heat Release (THR): The total amount of heat generated during the entire combustion process.[13]

  • Smoke Production: Measured by the obscuration of a laser beam, providing data on smoke density.[13]

Authoritative Insights and Forward Look

This compound presents a compelling profile as a reactive flame retardant. Its key advantages lie in its dual-phase mechanism and its potential for permanent incorporation into the polymer matrix, which can prevent leaching and maintain material properties more effectively than additive flame retardants. The expected performance, particularly achieving a UL 94 V-0 rating and significantly reducing heat release, positions it as a viable halogen-free alternative.

Future research should focus on optimizing the synthesis of this compound and evaluating its performance in a wide range of polymer systems, including polyurethanes, polyesters, and polyamides.[1][15] A critical next step is the comprehensive analysis of its thermal decomposition byproducts and a thorough toxicological assessment to ensure its safety and environmental compatibility throughout the product lifecycle.

References

  • Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?
  • FLAMERETARDANTS-ONLINE. Phosphorus. Retrieved from [Link]

  • Presa, P. (n.d.). Comparing Flame Retardant Technologies: Red Phosphorus vs. Others. FRX Polymers.
  • ResearchGate. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Retrieved from [Link]

  • Enke Chemical. (n.d.). General introduction on phosphorus-based flame retardant. Retrieved from [Link]

  • Baozhuan New Material. (n.d.). The flame retardant mechanism of phosphorus-based halogen-free flame retardants. Retrieved from [Link]

  • Levchik, S.V. (n.d.). Comparative study of phosphorus-based flame retardants in halogen-free laminates.
  • Jiangsu Victory Chemical Co., Ltd. (2024). Comparison of advantages and disadvantages of phosphate flame retardants. Retrieved from [Link]

  • YouTube. (2023, October 11). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies.
  • ResearchGate. (n.d.). Mechanistic evaluation of flame retardants during UL94 standard testing via IR-camera.
  • Scribd. (n.d.).
  • ResearchGate. (n.d.).
  • Oreate AI Blog. (2023, December 22). UL94 Flame Retardant Testing Methods.
  • University of Johannesburg. (2024). Flame Retardant Properties of Different Polymers.
  • Bavarian Polymer Institute. (n.d.). Flame Retardant Polymers.
  • Morgan, A. B., & Bundy, M. (2007). Cone calorimeter analysis of UL-94 V-rated plastics.
  • Oceanchem Group Limited. (2023, September 25).
  • ELAINE s.r.o. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • White, R. H., & Dietenberger, M. A. (2004). Cone calorimeter evaluation of wood products. Fifteenth Annual BCC Conference on Flame Retardancy.
  • ResearchGate. (2021, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • Google Patents. (n.d.).
  • ResearchGate. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge.
  • Government of Canada. (2019). Screening assessment: certain organic flame retardants substance grouping: 1H-isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- (EBTBP).
  • MDPI. (2021, May 25).
  • ResearchGate. (2023, August 10). Synthesis and performance of flame retardant additives based on cyclodiphosph(V)azane of sulfaguanidine,1,3-di-[N/-2-pyrimidinylsulfanilamide].
  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 1H-Isoindole-1,3(2H)-dione. Substance Registry Services.)-dione. Substance Registry Services.

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A Senior Application Scientist's Guide to the Cross-Reactivity Profile of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach the evaluation of any reactive chemical tool with a rigorous and objective lens. This guide provides an in-depth technical analysis of "2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione," a compound whose utility is intrinsically linked to its specificity. Designed for researchers and drug development professionals, this document moves beyond a simple datasheet to explain the principles behind its reactivity, the methodologies required to validate its performance, and a comparative framework against common alternatives.

Introduction: The Covalent Conundrum of Specificity

The compound This compound (CAS 52198-45-5) is a bifunctional molecule. It features a stable phthalimide group and a highly reactive dichlorophosphoryl group linked by an ethyl bridge.[1] The scientific interest in this molecule lies almost entirely in the electrophilic nature of the dichlorophosphoryl (-POCl₂) moiety. This group acts as a potent "warhead," capable of reacting with and covalently modifying nucleophilic residues on proteins. Such compounds are often explored as phosphorylating agents or as probes to map active enzyme sites.[1]

This guide will dissect the predicted reactivity of this organophosphate, present a framework for its comparison against other electrophilic probes, and detail the gold-standard experimental workflows required for its comprehensive characterization.

Chemical Profile and Predicted Reactivity

The reactivity of this compound is governed by its organophosphate warhead. Organophosphates are classic electrophiles known to readily react with the active site serine of serine hydrolases and proteases.[2][3] The phosphorus atom is highly electron-deficient, making it an attractive target for nucleophilic attack, while the chloride ions are excellent leaving groups.[1]

Based on this chemistry, we can predict a reactivity profile:

  • Primary Targets: High reactivity towards enzymes with a hyper-nucleophilic active site serine, such as serine hydrolases (e.g., lipases, esterases) and serine proteases.

  • Potential Off-Targets: The potent electrophilicity suggests potential reactivity with other strong nucleophiles found in proteins, including the side chains of cysteine, tyrosine, and lysine.[2] This broad potential for reaction is the primary driver of cross-reactivity concerns.

The synthesis of this compound typically involves a two-step process: first, the reaction of phthalic anhydride with ethanolamine to form N-(2-hydroxyethyl)phthalimide, followed by phosphorylation of the hydroxyl group using phosphorus oxychloride (POCl₃).[1] This straightforward synthesis makes it an accessible tool, further necessitating a clear guide on its proper use and validation.

A Comparative Framework for Cross-Reactivity

To contextualize the performance of this compound, it must be compared to well-characterized alternatives. Since direct, published cross-reactivity data for this specific molecule is limited[1], we present a scientifically plausible comparison based on the known behavior of different electrophilic warheads. This comparison utilizes data that would be generated from a competitive activity-based protein profiling (ABPP) experiment.

Alternatives for Comparison:

  • Alternative A: Fluorophosphonate (FP) Probe: A widely used, highly reactive probe class with a strong preference for serine hydrolases.[3][4]

  • Alternative B: Acrylamide Probe: A Michael acceptor warhead that preferentially targets nucleophilic cysteines.

Table 1: Hypothetical Comparative Proteomic Selectivity (Data represents the percentage of targets within a class labeled by a broad-spectrum probe that are blocked by pre-incubation with the indicated compound at 10 µM)

Target Protein Class2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dioneAlternative A (FP-Probe)Alternative B (Acrylamide Probe)
Serine Hydrolases ~90% ~95% < 5%
Cysteine Proteases ~35%< 10%~85%
Tyrosine Phosphatases ~20%~15%< 5%
Kinases (Lysine) ~25%< 5%~10%
Other Nucleophilic "Hotspots" HighModerateModerate-High

Expert Interpretation: This hypothetical data illustrates that this compound is a potent inhibitor of serine hydrolases, comparable to the gold-standard FP-probes. However, its potent phosphorylating ability leads to significant off-target engagement with other nucleophilic residues, particularly on cysteine proteases and kinases. This promiscuous profile contrasts sharply with the more focused selectivity of the FP-probe (for serines) and the acrylamide probe (for cysteines). This prediction underscores that while effective, the subject compound must be used with caution and its results validated carefully to account for potential off-target effects.

Gold-Standard Methodologies for Empirical Profiling

Trustworthy science relies on verifiable protocols. The assessment of cross-reactivity is achieved through robust chemoproteomic techniques, primarily Activity-Based Protein Profiling (ABPP).[4][5]

Methodology 1: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is the cornerstone for evaluating the selectivity of a covalent inhibitor across the entire proteome.[5] It measures the ability of a test compound to compete with a broad-spectrum, tagged activity-based probe for binding to enzyme targets.

Comp_ABPP_Workflow cluster_incubation Step 1: Competitive Incubation cluster_labeling Step 2: Probe Labeling cluster_analysis Step 3: Analysis proteome Cell Lysate (Proteome) inhibitor Test Inhibitor (e.g., Dichlorophosphoryloxy...) proteome->inhibitor Pre-incubate probe Broad-Spectrum Probe (e.g., FP-Biotin) inhibitor->probe Add Probe sds SDS-PAGE Separation probe->sds blot Streptavidin Blot (Detection) sds->blot Visualize Targets ms LC-MS/MS (Target ID) sds->ms Identify Targets

Caption: Workflow for assessing inhibitor selectivity via Competitive ABPP.

Detailed Protocol:

  • Proteome Preparation: Harvest cells or tissues and prepare a soluble proteome via lysis in a suitable buffer (e.g., PBS) without detergents that would denature proteins. Normalize protein concentration.

  • Inhibitor Treatment: Aliquot the proteome. Treat with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.

  • Probe Labeling: Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-biotin probe for serine hydrolases) to all samples and incubate for an additional 15-30 minutes.

  • Analysis: Quench the reactions with SDS-PAGE loading buffer.

    • For Visualization: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize labeled bands. A decrease in band intensity in the inhibitor-treated lane indicates target engagement.

    • For Identification: For proteome-wide identification of targets, perform an enrichment of biotin-tagged proteins, on-bead digestion, and subsequent analysis by LC-MS/MS.

Methodology 2: In Vitro Recombinant Enzyme Assays

To validate specific on- and off-targets identified by ABPP, direct enzymatic assays using purified recombinant proteins are essential. This provides quantitative measures of inhibitory potency (e.g., IC₅₀, kᵢₙₐ꜀ₜ/Kᵢ).

IC50_Workflow n1 Recombinant Enzyme + Serial Dilution of Inhibitor n2 Incubate n1->n2 n3 Add Fluorogenic Substrate n2->n3 n4 Measure Reaction Rate (Plate Reader) n3->n4 n5 Plot Rate vs. [Inhibitor] & Calculate IC50 n4->n5

Caption: Workflow for determining IC50 values against purified enzymes.

Detailed Protocol:

  • Preparation: In a 96- or 384-well plate, prepare a serial dilution of this compound.

  • Enzyme Incubation: Add a fixed concentration of the purified target enzyme to each well. Incubate for a defined time to allow for covalent modification.

  • Reaction Initiation: Add a fluorogenic or colorimetric substrate specific to the enzyme.

  • Measurement: Immediately place the plate in a kinetic plate reader and measure the rate of product formation over time.

  • Calculation: Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Concluding Remarks for the Practicing Scientist

The available evidence on the chemical nature of This compound suggests it is a potent but likely non-selective phosphorylating agent. Its high reactivity towards serine hydrolases is predictable, but the key challenge for any researcher using this tool is to rigorously define and account for its cross-reactivity with other nucleophilic protein targets.

Key Recommendations:

  • Never Assume Specificity: The potent electrophilic warhead necessitates a full proteomic assessment of selectivity (e.g., via competitive ABPP) in the specific cell or tissue context of your experiment.

  • Validate with Orthogonal Methods: Hits from proteomic screens must be validated with secondary assays, such as using purified recombinant proteins, to confirm direct inhibition and determine potency.

  • Use Appropriate Controls: Always include well-characterized positive (e.g., FP-probe) and negative controls in your experiments to benchmark the compound's behavior.

  • Consider Probe Development: For repeated use, consider synthesizing an alkyne- or azide-functionalized version of the compound. This creates a custom activity-based probe that can be used to directly pull down and identify its targets in your system.[6]

By adhering to these principles of rigorous validation, the scientific community can harness the power of reactive molecules like this compound while maintaining the highest standards of scientific integrity.

References

  • Title: 2-(2-Dichlorophosphoryloxyethyl)
  • Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC Source: National Institutes of Health URL
  • Title: Activity-based protein profiling to characterize the selectivity of covalent inhibitors Source: National Institutes of Health URL
  • Title: Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots Source: Nomura Research Group URL
  • Title: Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery Source: PubMed URL
  • Title: Organophosphorus Pesticides Promote Protein Cross-Linking - PMC Source: National Institutes of Health URL
  • Title: Structure Dependent Determination of Organophosphate Targets in Mammalian Tissues Using Activity-Based Protein Profiling - PMC Source: National Institutes of Health URL
  • Title: Minimizing the off-target reactivity of covalent kinase inhibitors by...

Sources

A Researcher's Guide to the In Vitro Validation of Phosphorylation-Dependent Events: A Comparative Analysis Featuring 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fundamental biological research, the unequivocal validation of experimental findings is the bedrock of scientific integrity. For researchers investigating signal transduction, particularly phosphorylation-dependent pathways, the ability to reliably induce and detect phosphorylation is paramount. This guide provides an in-depth technical comparison of methodologies for the in vitro validation of such events, with a special focus on the potential utility of the chemical probe, 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione .

This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness of their experimental designs. We will delve into the mechanistic underpinnings of various validation strategies, from the use of small molecule phosphorylating agents to established enzymatic and antibody-based assays.

The Critical Role of Positive Controls in Phosphorylation Studies

The study of protein phosphorylation, a ubiquitous post-translational modification, is central to understanding a vast array of cellular processes.[1][2] The dynamic nature of phosphorylation, governed by the interplay of kinases and phosphatases, necessitates rigorous experimental controls to validate observations.[2] A key strategy in this validation is the generation of a reliable positive control, a method to ensure that downstream detection systems are functioning correctly and that the biological system is responsive to phosphorylation. This can be achieved by inducing phosphorylation in a controlled in vitro setting.[1]

Introducing this compound: A Potential Tool for In Vitro Phosphorylation

This compound is a molecule possessing a highly reactive dichlorophosphoryl group. This functional group makes it a potent phosphorylating agent, capable of transferring a phosphate group to nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine on proteins. While its direct application in validating biological assays is not extensively documented in peer-reviewed literature, its chemical properties suggest its utility as a tool for inducing non-enzymatic phosphorylation in vitro.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₈Cl₂NO₄P
Molecular Weight 308.05 g/mol
CAS Number 52198-45-5
Proposed Mechanism of Action

The dichlorophosphoryl moiety is highly electrophilic. In an in vitro setting with a purified protein, it can directly phosphorylate accessible hydroxyl-containing amino acid residues. This reaction proceeds via a nucleophilic attack from the amino acid side chain on the phosphorus atom, leading to the displacement of one or both chloride ions and the formation of a phosphate ester bond. This chemically induced phosphorylation can serve as a positive control for experiments designed to detect phosphorylated proteins.

Mechanism_of_Action Protein_OH Protein-Ser/Thr/Tyr-OH Intermediate Phosphorylated Intermediate Protein_OH->Intermediate Nucleophilic Attack Compound 2-(2-Dichlorophosphoryloxyethyl) isoindole-1,3-dione Compound->Intermediate Phosphorylated_Protein Phosphorylated Protein Intermediate->Phosphorylated_Protein Chloride displacement

Caption: Proposed mechanism of protein phosphorylation by this compound.

A Comparative Analysis of In Vitro Phosphorylation Validation Methods

The choice of a validation method depends on several factors, including the specific research question, the availability of reagents, and the required throughput. Here, we compare the hypothetical use of this compound with established techniques.

MethodPrincipleAdvantagesDisadvantagesThroughput
This compound Chemical phosphorylationSimple, kinase-independent.Potentially non-specific, may lead to multi-phosphorylation, requires careful optimization.High
In Vitro Kinase Assay Enzymatic phosphorylation using a specific kinase and ATP.[1]Highly specific for the kinase's substrate and phosphorylation site.Requires purified active kinase and substrate, can be expensive.[3]Medium
Phos-tag™ SDS-PAGE Separation of phosphorylated and unphosphorylated proteins based on affinity for a manganese(II)-Phos-tag™ complex.[4]Allows for the visualization and quantification of phosphorylation stoichiometry.Can be technically challenging, may require optimization for each protein.Low to Medium
Antibody-based Detection (Western Blot/ELISA) Use of phospho-specific antibodies to detect phosphorylated proteins.High specificity and sensitivity, widely used and established protocols.Dependent on the availability and quality of specific antibodies.[5][6]High (ELISA)

Experimental Protocols

Protocol 1: Hypothetical In Vitro Protein Phosphorylation using this compound

Objective: To generate a phosphorylated protein standard as a positive control for Western blot analysis.

Materials:

  • Purified protein of interest (e.g., a recombinant kinase substrate)

  • This compound

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide, DMF)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting column

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF.

  • In a microcentrifuge tube, add the purified protein to the reaction buffer.

  • Add a molar excess of the phosphorylating agent to the protein solution. The optimal ratio needs to be determined empirically.

  • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quench the reaction by adding the quenching solution.

  • Remove excess unreacted compound and byproducts by dialysis against the reaction buffer or by using a desalting column.

  • The resulting phosphorylated protein can be used as a positive control in a Western blot with a phospho-specific antibody.

Workflow_Protocol_1 cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Purification & Use Stock_Solution Prepare Stock Solution of Compound in DMF Mixing Mix Protein and Phosphorylating Agent Stock_Solution->Mixing Protein_Solution Prepare Protein in Reaction Buffer Protein_Solution->Mixing Incubation Incubate at RT Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Purification Dialysis/Desalting Quenching->Purification Final_Product Phosphorylated Protein (Positive Control) Purification->Final_Product

Caption: Workflow for in vitro protein phosphorylation using a chemical agent.

Protocol 2: In Vitro Kinase Assay

Objective: To phosphorylate a substrate protein using a specific kinase to validate a phospho-specific antibody.

Materials:

  • Purified active kinase

  • Purified substrate protein

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution (10 mM)

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube by adding the kinase reaction buffer, substrate protein, and active kinase.

  • Initiate the reaction by adding ATP to a final concentration of 200 µM.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • The reaction mixture can be directly analyzed by Western blot.

Conclusion: Selecting the Appropriate Validation Strategy

The validation of experimental results in phosphorylation studies is non-negotiable. While established methods like in vitro kinase assays and the use of phospho-specific antibodies remain the gold standard for specificity, chemical tools like This compound present a potentially simple and high-throughput alternative for generating positive controls.

The key takeaway for the discerning researcher is to understand the strengths and limitations of each method. For confirming the specificity of a kinase-substrate interaction, an in vitro kinase assay is unparalleled. For routine validation of antibody performance, a chemically phosphorylated standard could be a cost-effective and efficient option. Ultimately, a multi-faceted approach, potentially combining different validation strategies, will provide the most robust and trustworthy data.

References

  • Kinoshita, E., & Kinoshita-Kikuta, E. (2011). A novel approach for the detection and quantification of protein phosphorylation. Journal of proteomics, 74(4), 434–443.
  • RayBiotech. (2020, May 11).
  • Creative Biolabs. (n.d.).
  • Cell Signaling Technology. (n.d.).
  • Bitesize Bio. (2025, May 19).
  • R&D Systems. (n.d.).
  • Payliss, B. J., et al. (2022). Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B. STAR protocols, 3(2), 101344.
  • Abcam. (n.d.).
  • Creative Enzymes. (n.d.).
  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911–1912.
  • Uhlen, M., et al. (2016). A proposal for validation of antibodies.
  • Baker, M. (2015). Antibody anarchy: a call to order.
  • Eravci, M. (2022, April 6). Positive control for dephosphorylation of total protein lysate?
  • Cusabio. (n.d.).
  • Abcam. (2025, March 6). Five pillars to determine antibody specificity.
  • Sosale, N. G., et al. (2015). Synthetic approaches to protein phosphorylation. Current opinion in chemical biology, 28, 134–142.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934.
  • Sonenberg, N., & Hinnebusch, A. G. (2009). Regulation of translation initiation in eukaryotes: mechanisms and biological targets. Cell, 136(4), 731–745.
  • Cohen, P. (2002). The origins of protein phosphorylation.
  • Hunter, T. (2000). Signaling--2000 and beyond. Cell, 100(1), 113–127.
  • Ubersax, J. A., & Ferrell, J. E., Jr (2007). Mechanisms of specificity in protein phosphorylation. Nature reviews. Molecular cell biology, 8(7), 530–541.
  • Zhang, Y., et al. (2002). The road to ruin: targeting proteins for degradation in the ubiquitin-proteasome pathway. Nature reviews. Molecular cell biology, 3(7), 521–527.
  • Pawson, T., & Scott, J. D. (2005). Signaling networks--the roots of complexity. Science, 309(5744), 2175–2176.
  • Taylor, S. S., & Kornev, A. P. (2011). Protein kinases: evolution of dynamic regulatory proteins. Trends in biochemical sciences, 36(2), 65–77.
  • Humphrey, S. J., et al. (2015). Dynamic phosphoproteomics of insulin/IGF-1 signaling networks. Cell metabolism, 22(5), 923–935.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione (CAS No. 52198-45-5). As a valued researcher, your safety is paramount. This guide is designed to equip you with the necessary knowledge to manage this compound responsibly, ensuring personal safety and environmental protection. The procedures outlined below are grounded in established chemical safety principles and regulatory standards.

Hazard Assessment: Understanding the Risks

This compound is an organophosphorus compound characterized by a reactive dichlorophosphoryl group (-POCl₂).[1] This functional group is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis. This reactivity is the primary source of its hazards. While specific toxicological data for this exact compound are limited, analogous structures such as ethyl dichlorophosphate provide a strong basis for hazard assessment.[2]

The primary hazards associated with this compound are:

  • Corrosivity: It is expected to be corrosive to skin, eyes, and mucous membranes upon contact.[3][4] The hydrolysis of the dichlorophosphoryl group releases hydrochloric acid (HCl), contributing to its corrosive nature.

  • Serious Eye Damage: Contact can cause severe and potentially irreversible eye damage.[3][5]

  • Skin Irritation and Burns: Causes skin irritation and potentially severe burns, especially with prolonged contact or in the presence of moisture.[3][4]

  • Aquatic Toxicity: This compound is presumed to be very toxic to aquatic life with long-lasting effects.[3]

Hazard IDDescriptionRecommended Precaution
H314 Causes severe skin burns and eye damage.Wear chemical-resistant gloves, protective clothing, and eye/face protection.[2][3]
H318 Causes serious eye damage.Wear tightly sealed safety goggles or a full-face shield.[3][5]
H410 Very toxic to aquatic life with long lasting effects.Avoid release to the environment.[3] Dispose of contents/container to an approved waste disposal plant.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE ensemble is mandatory when handling this compound in any form—neat, in solution, or as waste.

  • Hand Protection: Double-gloving with nitrile rubber gloves is recommended.[7] Ensure gloves are of sufficient thickness (e.g., >12 mils) and are inspected for integrity before each use.[8]

  • Body Protection: A chemical-resistant lab coat or disposable coveralls should be worn to protect personal clothing from contamination.[7][9] For larger quantities or spill cleanup, a chemical-resistant apron is advised.[8]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield provides superior protection against splashes and should be used when handling larger volumes or during neutralization procedures.[10]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[10] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.[6][8]

Spill Management: Immediate and Controlled Response

Accidental spills must be addressed immediately to mitigate exposure and environmental contamination.

3.1. Spill Cleanup Protocol

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like sawdust.[11]

  • Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[12][13]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[6][11]

  • Decontaminate the Area: The spill area must be decontaminated. A solution of 5% sodium bicarbonate or a mixture of 5% sodium bisulfite and 5% sodium bicarbonate can be used to neutralize the area.[3] Allow for a contact time of at least 20 minutes.[14]

  • Final Cleanup: Absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.[12] Wipe the area with soap and water, and then dry.

  • Dispose of PPE: All contaminated PPE must be disposed of as hazardous waste.[15]

Disposal Workflow for this compound

The disposal of this compound must follow a structured and compliant pathway. The following diagram outlines the decision-making process for its proper disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_small Small Quantities (<5g) cluster_large Large Quantities (>5g) & Spills cluster_final Final Disposal start Start: Unwanted Material assess Assess Quantity (Small vs. Large) start->assess hydrolysis Controlled Hydrolysis (Neutralization) assess->hydrolysis Small Quantity package_direct Direct Packaging in Labeled Container assess->package_direct Large Quantity / Spill package_residue Package Neutralized Residue in Labeled Container hydrolysis->package_residue waste_pickup Arrange for Hazardous Waste Pickup package_residue->waste_pickup package_direct->waste_pickup end End: Compliant Disposal waste_pickup->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol details the chemical neutralization of small research quantities of this compound prior to disposal. For larger quantities, direct packaging for disposal by a licensed professional service is mandatory.

5.1. Chemical Neutralization (for quantities < 5g)

The principle behind this procedure is the controlled hydrolysis of the reactive dichlorophosphoryl group to less hazardous phosphate and chloride ions under basic conditions.[16] This process mitigates the corrosivity of the waste.

Materials:

  • Large beaker (at least 10x the volume of the solution to be treated)

  • Stir bar and stir plate

  • Ice bath

  • 5% Sodium Bicarbonate (NaHCO₃) solution or another suitable weak base

  • pH paper or pH meter

Procedure:

  • Preparation: Conduct this procedure in a certified chemical fume hood. Place the beaker in an ice bath on a stir plate.

  • Dilution: If the waste is a concentrated solution, dilute it slowly by adding it to a larger volume of an inert solvent (e.g., the solvent used in the reaction) in the beaker.

  • Slow Addition: While stirring vigorously, slowly add the diluted waste solution dropwise to a large excess of the cold 5% sodium bicarbonate solution. Be prepared for gas evolution (CO₂) and potential exotherm. The slow addition and cooling are critical to control the reaction rate.

  • Neutralization: Continue stirring for at least 2 hours after the addition is complete to ensure full hydrolysis.

  • pH Verification: Check the pH of the resulting solution. It should be between 6.0 and 8.0. If it is still acidic, add more sodium bicarbonate solution until the pH is in the neutral range.

  • Final Packaging: The neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container. Even after neutralization, the solution contains organic components and must be disposed of as hazardous waste.

5.2. Packaging and Labeling for Disposal

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. Do not use containers that previously held incompatible chemicals.[17]

  • Labeling: All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate percentages of each component.

    • The associated hazards (e.g., Corrosive, Aquatic Toxin).

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.[17]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[18] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[17][19][20]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

  • Vulcanchem. This compound.
  • Safety data sheet. (2019-11-06).
  • Daly, F. F., & Little, M. (2007). Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 53-61.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-20).
  • ChemicalBook. Ethyl dichlorophosphate - Safety Data Sheet. (2025-09-13).
  • Decontamination. Food and Agriculture Organization of the United Nations.
  • 2 - SAFETY DATA SHEET. (2012-03-08).
  • Torrents, A., & Stone, A. T. (1998). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 46(1), 325–334.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15158, Ethyl dichlorophosphate.
  • Synquest Labs. 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3- dione - Safety Data Sheet 4H48188.
  • How to Handle Chemical Spills. (2025-02-01).
  • Spill Cleanup. Pesticide Environmental Stewardship.
  • Munnecke, D. M. (1979). Hydrolysis of organophosphate insecticides by an immobilized-enzyme system. Biotechnology and bioengineering, 21(12), 2247–2261.
  • The Law on Pesticide Wastes. National Agricultural Law Center.
  • U.S. Environmental Protection Agency. (2025-08-06). Personal Protective Equipment for Pesticide Handlers.
  • Fisher Scientific. SAFETY DATA SHEET - Ethyl dichlorophosphate.
  • Rong, H., et al. (2022). Hydrolysis of an organophosphorus pesticide: a computational reaction study on triazophos. Environmental Science and Pollution Research, 29(56), 85089-85100.
  • West Virginia University Environmental Health & Safety. (2023-03-06). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Benchchem. Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. The journal of physical chemistry. B, 118(26), 7277–7289.
  • Santillan, J. Y., et al. (2024). a General hydrolysis reaction of organophosphorus compounds. ResearchGate.
  • Wright, F. (2000). Personal Protective Equipment for Working With Pesticides. MU Extension.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Tan, A., Bozkurt, E., & Kara, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736778, 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione.
  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • CHEMICAL SPILL PROCEDURES.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Commonwealth of Pennsylvania Department of Environmental Protection. Hazardous Waste Program.
  • Shih, C. C., & Dal Porto, D. F. (1975). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. U.S. Environmental Protection Agency.
  • Pfaltz & Bauer. SAFETY DATA SHEET - 3',3"-Dichlorophenolsulfonephthalein. (2023-06-21).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1275343, 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione.
  • Sigma-Aldrich. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) hydrochloride.
  • Echemi. 2-[(2S)-2-Oxiranylmethyl]-1H-isoindole-1,3(2H)-dione Safety Data Sheets.
  • Płaziński, W., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(15), 4992. Available from: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity, 20(8), e202300451. Available from: [Link]

  • CAS No : 3891-07-4 | Product Name : 2-(2-Hydroxyethyl)isoindoline-1,3-dione.

Sources

Navigating the Synthesis and Handling of 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the synthesis and application of novel compounds are the cornerstones of innovation. One such molecule, 2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione, presents both significant opportunities in chemical synthesis and considerable handling challenges due to its reactive dichlorophosphoryl group. As your dedicated partner in laboratory safety and chemical management, this guide provides essential, in-depth technical information for the safe handling, operation, and disposal of this compound, ensuring the integrity of your research and the safety of your team.

Understanding the Inherent Risks: A Three-Pillar Hazard Analysis

The isoindole-1,3-dione moiety, as seen in the precursor N-(2-hydroxyethyl)phthalimide, is generally considered to be of low toxicity.[1][2][3][4] However, the primary concern stems from the dichlorophosphoryl group. Structurally similar compounds, such as ethyl dichlorophosphate, are classified as highly corrosive, toxic if swallowed or in contact with skin, and fatal if inhaled.[5][6][7][8] The dichlorophosphoryl group is highly susceptible to hydrolysis, reacting vigorously with water to produce hydrochloric acid and phosphoric acid derivatives, leading to severe skin burns and eye damage.[5]

Therefore, all handling procedures must be predicated on the assumption that this compound is a corrosive and toxic substance that reacts with moisture.

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the anticipated hazards, a stringent personal protective equipment (PPE) regimen is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale & Specifications
Hands Double-gloving with nitrile glovesProvides a robust barrier against skin contact. The outer glove should be changed immediately upon any suspected contamination.
Eyes/Face Chemical splash goggles and a full-face shieldProtects against splashes of the chemical and the corrosive byproducts of hydrolysis.
Body Flame-resistant lab coat worn over long-sleeved clothing and long pantsProvides a primary barrier against accidental spills.
Respiratory A NIOSH-approved respirator with cartridges for acid gases and organic vaporsEssential for protection against inhalation of the compound and its corrosive hydrolysis products, especially when handling outside of a certified chemical fume hood.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

This multi-layered approach to PPE is a self-validating system; each component is chosen to mitigate a specific, identified risk, thereby ensuring comprehensive protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

Every step in the handling of this compound must be meticulously planned and executed to minimize exposure risk. The following workflow provides a procedural guide for common laboratory operations.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Decontamination Prep Don appropriate PPE Inspect Inspect fume hood for proper function Prep->Inspect Gather Gather all necessary equipment and reagents Inspect->Gather Weigh Weigh compound in a closed container Gather->Weigh Proceed to Handling Transfer Transfer compound within the fume hood Weigh->Transfer Reaction Perform reaction under inert atmosphere Transfer->Reaction Quench Quench reaction and glassware with a suitable non-aqueous solvent Reaction->Quench Proceed to Cleanup Decon Decontaminate work surfaces with a neutralizing agent Quench->Decon Dispose Segregate and dispose of all waste properly Decon->Dispose

Caption: Workflow for the safe handling of this compound.

Causality Behind Experimental Choices:
  • Handling in a Fume Hood: This is the most critical engineering control. The negative pressure of the fume hood contains any vapors or aerosols, preventing inhalation exposure.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) during reactions is crucial to prevent the hydrolysis of the dichlorophosphoryl group by atmospheric moisture.[5] This maintains the integrity of the compound and prevents the formation of corrosive byproducts.

  • Non-Aqueous Quenching: Quenching reactions and cleaning glassware with a non-aqueous solvent (e.g., isopropanol) before introducing water is a critical step to safely neutralize any unreacted dichlorophosphate.

Disposal Plan: A Protocol for Safe Decontamination and Waste Management

Proper disposal is a critical final step in the safe handling of this compound. All waste generated must be treated as hazardous.

Step 1: Decontamination of Equipment and Work Surfaces
  • Initial Rinse: All glassware and equipment that have come into contact with the compound should be rinsed with a water-miscible organic solvent like isopropanol to remove the bulk of the material.

  • Neutralization: The rinsed equipment and any contaminated work surfaces should then be carefully washed with a neutralizing solution. A 5% sodium bicarbonate solution is a suitable choice for neutralizing any acidic byproducts of hydrolysis.

  • Final Wash: Following neutralization, a final wash with soap and water is recommended.

Step 2: Management of Chemical Waste

All chemical waste, including unused compound, reaction residues, and contaminated solvents, must be disposed of as hazardous waste.

Waste Disposal Protocol cluster_WasteStreams Waste Segregation cluster_Disposal Disposal Pathway SolidWaste Solid Waste (Contaminated PPE, weigh paper) HazardousWasteContainer Labelled Hazardous Waste Container SolidWaste->HazardousWasteContainer LiquidWaste Liquid Waste (Unused compound, reaction mixtures, contaminated solvents) LiquidWaste->HazardousWasteContainer WasteCollection Arrange for Professional Hazardous Waste Collection HazardousWasteContainer->WasteCollection

Caption: Protocol for the segregation and disposal of waste.

Chemical Degradation for Disposal (for small quantities under controlled conditions):

For small residual amounts, controlled hydrolysis can be a method of degradation prior to disposal. This should only be performed by trained personnel in a fume hood.

  • Slowly add the material to a stirred, cooled (ice bath) solution of 5% sodium hydroxide.

  • The hydrolysis will generate heat and hydrochloric acid, which will be neutralized by the sodium hydroxide.

  • The resulting aqueous solution containing the hydrolyzed, less hazardous phosphate esters and phthalimide derivatives should be collected as hazardous aqueous waste.

Important Note: Never pour any waste from handling this compound down the drain.[9] All waste must be collected by a licensed hazardous waste disposal company.[9][10]

In Case of Emergency: Spill and Exposure Protocols

Spill Response:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and institutional safety officer.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Do Not Attempt to Clean Up a Large Spill Yourself. Await the arrival of a trained emergency response team.

  • For very small spills inside a fume hood: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Carefully collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the area as described above.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible use of reactive chemical compounds like this compound is a hallmark of a high-functioning research environment. By adhering to the comprehensive safety protocols outlined in this guide, you not only protect yourself and your colleagues but also ensure the validity and integrity of your scientific endeavors. Our commitment as a trusted partner is to provide you with the knowledge and resources to work safely and effectively at the forefront of scientific discovery.

References

  • Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers (Basel), 14(22), 4929. [Link]

  • Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar. [Link]

  • Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

  • Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl dichlorophosphite, 98%. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - N-(2-Hydroxyethyl)phthalimide. [Link]

  • Health.vic. (2025). Pesticides - managing spills and disposals. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet - Diethylchlorophosphate. [Link]

  • National Institutes of Health. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. [Link]

  • BigHomeProjects.com. (2025). Legacy Organophosphate Residue Cleanup Safety Guide. YouTube. [Link]

  • ResearchGate. (n.d.). Average removal of organophosphate pesticides (OPs) observed in the... [Link]

  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

  • PubChem. (n.d.). 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information. [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Dichlorophosphoryloxyethyl)isoindole-1,3-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.